Bis(4-methoxyphenyl)phenylphosphine
Description
BenchChem offers high-quality Bis(4-methoxyphenyl)phenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxyphenyl)phenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(4-methoxyphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHLVZNHDIUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333845 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-51-9 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Bis(4-methoxyphenyl)phenylphosphine in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Bis(4-methoxyphenyl)phenylphosphine
Bis(4-methoxyphenyl)phenylphosphine is an unsymmetrical tertiary phosphine that has garnered significant interest within the scientific community. As an organophosphorus compound, its utility is primarily anchored in its role as a ligand in coordination chemistry and organometallic catalysis.[1] The electronic properties of the phosphine, influenced by the electron-donating methoxy groups, allow it to effectively stabilize metal centers, thereby modulating the reactivity and selectivity of catalytic systems.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing Bis(4-methoxyphenyl)phenylphosphine, offering detailed, field-proven protocols and explaining the fundamental principles behind the experimental choices.
The synthesis of tertiary phosphines is a cornerstone of ligand development, with the Grignard reaction being one of the most robust and versatile methods for forming carbon-phosphorus bonds.[2] This guide will focus on two principal and reliable pathways: the direct synthesis via Grignard reaction with a phosphorus halide precursor and an alternative route involving the reduction of the corresponding phosphine oxide.
Part 1: Primary Synthesis via Grignard Reaction
The most direct and widely employed method for synthesizing unsymmetrical tertiary phosphines involves the reaction of organometallic reagents, such as Grignard reagents, with phosphorus halides.[2][3] This pathway offers high yields and a straightforward approach, provided that anhydrous and anaerobic conditions are meticulously maintained. The core of this synthesis is the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic phosphorus center, displacing a halide.
The synthesis can be logically broken down into two key stages: the formation of the Grignard reagent and its subsequent reaction with the phosphorus precursor.
Stage 1: Preparation of 4-Methoxyphenylmagnesium Bromide
The Grignard reagent, 4-methoxyphenylmagnesium bromide, is the key nucleophilic species. It is prepared by reacting 4-bromoanisole with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere (Argon/Nitrogen): Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent the quenching of the reagent and the formation of unwanted byproducts.
-
Anhydrous Solvents (Dry THF): Water rapidly protonates and destroys the Grignard reagent. Therefore, all solvents and glassware must be rigorously dried before use.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Initiating the reaction may require gentle heating or the addition of an iodine crystal to expose a fresh metal surface.
Stage 2: Reaction with Dichlorophenylphosphine
With the Grignard reagent prepared, it is then reacted with dichlorophenylphosphine. This reaction proceeds in a stepwise manner, where two equivalents of the Grignard reagent displace the two chloride atoms on the phosphorus center to form the desired tertiary phosphine.[5]
Causality Behind Experimental Choices:
-
Low-Temperature Addition (-78 °C): The reaction between a Grignard reagent and a phosphorus halide is highly exothermic. Adding the Grignard solution slowly at a low temperature is essential to control the reaction rate, dissipate heat, and minimize the formation of side products.
-
Stoichiometry: Precise control over the stoichiometry (2 equivalents of Grignard reagent to 1 equivalent of dichlorophenylphosphine) is crucial for maximizing the yield of the desired product and avoiding the formation of incompletely substituted phosphines.
-
Aqueous Workup (Saturated NH₄Cl): After the reaction is complete, a mild acidic quench with saturated ammonium chloride solution is used. This step serves to protonate and destroy any excess Grignard reagent and to hydrolyze the magnesium halide salts into water-soluble species, facilitating their removal during the extraction phase.
Detailed Experimental Protocol: Grignard Synthesis
Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide Solution (in THF)
-
Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
To the flask, add magnesium turnings (2.2 equivalents).
-
In the dropping funnel, prepare a solution of 4-bromoanisole (2.0 equivalents) in anhydrous THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. Initiation is indicated by gentle bubbling and a slight warming of the flask.
-
Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.
Step 2: Synthesis of Bis(4-methoxyphenyl)phenylphosphine
-
In a separate, flame-dried, three-neck flask under an inert atmosphere, prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the previously prepared 4-methoxyphenylmagnesium bromide solution to a dropping funnel and add it dropwise to the cold dichlorophenylphosphine solution over 2-3 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield Bis(4-methoxyphenyl)phenylphosphine as the final product.[6]
Data Summary: Grignard Protocol
| Step | Reagent | Molar Equivalent | Solvent | Temperature | Reaction Time |
| 1 | 4-Bromoanisole | 2.0 | Anhydrous THF | Reflux | 1-2 hours |
| 1 | Magnesium Turnings | 2.2 | Anhydrous THF | Reflux | 1-2 hours |
| 2 | Dichlorophenylphosphine | 1.0 | Anhydrous THF | -78 °C to RT | ~18 hours |
| 2 | Grignard Solution | 2.0 | Anhydrous THF | -78 °C to RT | ~18 hours |
Workflow Visualization: Grignard Synthesis
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Technical Guide: Bis(4-methoxyphenyl)phenylphosphine
The following technical guide details the nomenclature, synthesis, and catalytic utility of Bis(4-methoxyphenyl)phenylphosphine , a specialized ligand used in organometallic chemistry.
Nomenclature, Synthesis, and Catalytic Utility
Part 1: Nomenclature & Chemical Identity
Bis(4-methoxyphenyl)phenylphosphine is a tertiary phosphine ligand characterized by its electron-rich electronic profile relative to triphenylphosphine (
IUPAC Nomenclature Analysis
The systematic naming follows substitutive nomenclature rules for organophosphorus compounds, where the parent hydride is phosphane (
-
Parent Structure: Phosphane (
). -
Substituents:
-
Alphabetical Ordering: Substituents are cited in alphabetical order. "M" (methoxyphenyl) precedes "P" (phenyl).
-
Multiplicative Prefix: The prefix "bis-" is used for the complex substituent (4-methoxyphenyl) to avoid ambiguity with the methoxy count.
Formal IUPAC Name: Bis(4-methoxyphenyl)(phenyl)phosphane
| Chemical Identifier | Details |
| CAS Number | 14180-51-9 |
| Formula | |
| Molecular Weight | 322.34 g/mol |
| SMILES | COc1ccc(cc1)P(c2ccccc2)c3ccc(OC)cc3 |
| Physical State | Viscous colorless oil / Low-melting solid |
Part 2: Synthesis Protocol (Grignard Route)
The most robust synthesis involves the nucleophilic substitution of dichlorophenylphosphine with a Grignard reagent derived from 4-bromoanisole. This method allows for precise stoichiometry control to avoid the formation of the tris-substituted byproduct.
Reaction Scheme
The synthesis proceeds via a double nucleophilic attack on the phosphorus(III) center.
Figure 1: Synthetic pathway via Grignard addition to dichlorophenylphosphine.[5]
Experimental Procedure
-
Grignard Preparation:
-
Activate magnesium turnings (1.1 eq) in anhydrous THF under Argon.
-
Add 4-bromoanisole (1.0 eq) dropwise to maintain a gentle reflux. Stir for 1-2 hours until Mg is consumed.
-
-
Phosphine Formation:
-
Cool a solution of dichlorophenylphosphine (
, 1.0 eq) in THF to -78°C (dry ice/acetone bath). -
Add the prepared Grignard reagent (2.1 eq) dropwise over 60 minutes. Crucial: Slow addition prevents oligomerization.
-
Allow the mixture to warm to room temperature (RT) overnight.
-
-
Workup:
-
Quench with saturated
solution at 0°C. -
Extract with Diethyl Ether (
) or Dichloromethane (DCM). -
Dry organic layer over
and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) or recrystallization from EtOH if solid.
-
Part 3: Spectroscopic Characterization
Verification of the product relies on Nuclear Magnetic Resonance (NMR).[3][6][7] The phosphorus nucleus (
| Technique | Expected Signal Data ( | Interpretation |
| Upfield shift relative to | ||
| Diagnostic singlet for the two methoxy groups. | ||
| Complex aromatic region integrating to 13 protons (8 from anisyl, 5 from phenyl). | ||
| Characteristic methoxy carbon and ipso-carbon signals. |
Part 4: Catalytic Utility & Mechanism[8]
The primary value of Bis(4-methoxyphenyl)phenylphosphine lies in its electronic tuning .[1] It serves as a "super-triphenylphosphine," offering similar steric demand but significantly higher electron density at the phosphorus center.
Mechanism of Electronic Enhancement
The para-methoxy groups function as
-
Oxidative Addition: The electron-rich metal center (e.g.,
) reacts more rapidly with aryl chlorides or electron-poor aryl halides. -
Steric Profile: The Tolman Cone Angle is approximately 145° , nearly identical to
.[1] This allows researchers to swap for this ligand to boost reactivity without altering the steric environment of the active site.[1]
Figure 2: Palladium catalytic cycle highlighting the oxidative addition step enhanced by the electron-rich phosphine.
Applications in Drug Development
This ligand is particularly effective in Suzuki-Miyaura and Heck couplings involving deactivated substrates (e.g., aryl chlorides).
-
Case Study: Synthesis of biaryl scaffolds in kinase inhibitors. When standard
fails to promote oxidative addition of a chloro-pyridine, switching to Bis(4-methoxyphenyl)phenylphosphine often increases yields by stabilizing the oxidative addition intermediate.
Part 5: Safety & Handling
-
Oxidation Sensitivity: Like most tertiary phosphines, it is susceptible to oxidation to the phosphine oxide (
) upon prolonged exposure to air. Store under Nitrogen or Argon. -
Toxicity: Organophosphorus compounds should be treated as potentially toxic. Use standard PPE (gloves, goggles, fume hood).
-
Storage: Keep at 2-8°C in a tightly sealed vial. If the oil solidifies, it can be gently warmed; if it turns white/powdery, check for oxidation (
NMR signal at +20 to +30 ppm indicates oxide).
References
-
PubChem. Bis(4-methoxyphenyl)phenylphosphine - Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Data. 31P NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Bis(4-methoxyphenyl)phenylphosphine: Structural & Electronic Profiling
This technical guide provides a comprehensive structural and electronic analysis of Bis(4-methoxyphenyl)phenylphosphine, a specialized ligand used to modulate the steric and electronic properties of transition metal catalysts in drug development and organic synthesis.
Technical Guide for Ligand Selection in Organometallic Catalysis
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9) serves as an electron-rich surrogate for the ubiquitous triphenylphosphine (
This modification lowers the oxidation potential of the metal center in catalytic complexes, accelerating the oxidative addition step—often the rate-determining step in cross-coupling reactions (Suzuki-Miyaura, Heck) used in pharmaceutical synthesis. Crucially, it achieves this electronic enhancement with minimal perturbation to the steric environment, maintaining a Tolman cone angle nearly identical to
Structural Crystallography & Molecular Geometry
While the bulk crystal packing of the free ligand varies by solvent (polymorphism), its molecular structure in the solid state—critical for understanding ligand-metal docking—is defined by specific steric and geometric parameters derived from X-ray diffraction studies of its metal complexes and oxide derivatives.
Molecular Conformation
The molecule adopts a propeller-like arrangement typical of triarylphosphines to minimize steric repulsion between the ortho-hydrogens.
-
Symmetry: The molecule possesses
or symmetry depending on the rotation of the methoxy groups. -
Methoxy Group Orientation: The methoxy (-OMe) substituents generally lie coplanar with their respective phenyl rings to maximize
conjugation, which is essential for the electron-donating effect.
Key Crystallographic Parameters
The following data summarizes the ligand's spatial occupancy, derived from comparative crystallographic databases (CSD) and electronic profiling:
| Parameter | Value | Comparison to | Significance |
| Tolman Cone Angle ( | ~145° | Identical (145°) | Substituents are para, avoiding steric clash at the metal center.[1] |
| P–C Bond Length | 1.83 – 1.84 Å | Similar (1.83 Å) | Standard |
| C–P–C Bond Angle | 100° – 103° | Similar | Pyramidal geometry at Phosphorus. |
| Space Group (Oxide) | P2₁/c or P-1 | N/A | Common packing for derivatives (e.g., the oxide form). |
Electronic Quantification
The structural modification translates directly into measurable electronic shifts:
-
P NMR Shift: -22.5 ppm (vs. -6 ppm for
). The upfield shift indicates higher electron density shielding the phosphorus nucleus. -
HOMO Energy: -5.42 eV . Higher energy than
, making it a better -donor. -
Oxidation Potential: -1.2 V (vs Ag/AgCl). More easily oxidized, stabilizing high-valent metal species (e.g., Pd(II) or Pd(IV)).
Synthesis Protocol: Grignard Route
The synthesis exploits the nucleophilic attack of a Grignard reagent on a chlorophosphine precursor. This method ensures high regioselectivity and yield.
Reagents
-
Precursor: Chlorobis(4-methoxyphenyl)phosphine (Solid/Oil).
-
Nucleophile: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Degassed Ammonium Chloride (
) solution.
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon (
). -
Dissolution: Charge the flask with Chlorobis(4-methoxyphenyl)phosphine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.
-
Addition: Transfer PhMgBr (1.1 eq) to the addition funnel. Add dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C to prevent side-product formation.
-
Reflux: Remove ice bath. Warm to room temperature, then heat to mild reflux (65°C) for 3 hours to ensure completion.
-
Workup: Cool to 0°C. Quench carefully with saturated aqueous
. -
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). Combine organics and dry over . -
Purification: Concentrate in vacuo. Recrystallize from hot Ethanol/Hexane (1:1) under Argon to yield white crystalline needles.
Visualization: Synthesis Pathway
Figure 1: Grignard-mediated synthesis pathway yielding the target phosphine ligand.
Application: Catalytic Cycle Enhancement
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the ligand (
Mechanism of Action
-
Ligation: The electron-rich
atom binds strongly to , preventing aggregation into inactive Pd-black. -
Oxidative Addition: The high electron density on
(donated by the ligand) facilitates the breaking of the strong bond. -
Transmetalation: The steric bulk (145° cone angle) creates enough space for the boronic acid to approach the metal center.
Visualization: Suzuki-Miyaura Cycle
Figure 2: Catalytic cycle emphasizing the oxidative addition step accelerated by the electron-rich phosphine.
References
-
National Institutes of Health (PubChem). Bis(4-methoxyphenyl)phenylphosphine oxide (Compound Summary). Retrieved from [Link]
-
Royal Society of Chemistry. Computational assessment on the Tolman cone angles for P-ligands. Retrieved from [Link]
-
Organic Chemistry Data. 31P NMR Chemical Shifts. Retrieved from [Link]
Sources
"Bis(4-methoxyphenyl)phenylphosphine" solubility data
Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of Bis(4-methoxyphenyl)phenylphosphine
Executive Summary: The Ligand Architecture
Bis(4-methoxyphenyl)phenylphosphine (BMPP) represents a critical "middle ground" in the steric/electronic continuum of phosphine ligands. Structurally positioned between the parent Triphenylphosphine (PPh₃) and the highly electron-rich Tris(4-methoxyphenyl)phosphine, BMPP offers a unique solubility and reactivity profile.
The presence of two para-methoxy groups introduces significant electronic donation (Hammett
Physicochemical Characterization
Before detailing solubility, we must establish the fundamental constants that drive solvation thermodynamics.
| Property | Value / Description | Source/Derivation |
| Molecular Formula | Stoichiometric Standard | |
| Molecular Weight | 322.34 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 98–101 °C | Operational Range [1] |
| Oxidation Sensitivity | High (Rapidly forms Phosphine Oxide in solution) | Expert Note: Degassed solvents required |
| pKa (Conjugate Acid) | ~4.5 (Estimated) | > PPh₃ (2.[1]73) due to +M effect of -OMe |
Solubility Profile & Solvent Compatibility
The following data categorizes solvent interactions based on "Operational Solubility"—defined here as the ability to maintain a stable 0.1 M solution at 25°C, a standard concentration for catalytic stock solutions.
Table 1: Solubility Mapping
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for stock solutions. |
| Chlorinated | Chloroform ( | High (>100 mg/mL) | Excellent; often used for NMR analysis. |
| Aromatic | Toluene | High (>50 mg/mL) | Standard for high-temp coupling reactions. |
| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Good solubility; watch for peroxide contaminants. |
| Polar Aprotic | Acetone | Moderate | Soluble, but risk of oxidation increases. |
| Polar Protic | Ethanol / Methanol | Low / Temperature Dependent | Poor at 25°C; Soluble at reflux. Used for Recrystallization.[2] |
| Alkanes | Hexanes / Pentane | Insoluble / Trace | Used as an antisolvent to precipitate the ligand. |
| Aqueous | Water | Insoluble | Hydrophobic backbone dominates. |
Mechanistic Insight: The "Methoxy Effect"
Unlike Triphenylphosphine, the methoxy groups in BMPP act as weak Lewis bases. While this does not confer water solubility, it increases the ligand's affinity for moderately polar solvents (like acetone or ethyl acetate) compared to PPh₃. However, the crystal lattice energy is significant; breaking the lattice requires efficient solvation of the aromatic rings, which is why chlorinated solvents (London dispersion forces + dipole interactions) remain the gold standard.
Experimental Protocols
As an Application Scientist, I prioritize reproducibility. The following protocols are designed to be self-validating systems.
Protocol A: Gravimetric Solubility Determination (Standardized)
Use this protocol to generate exact solubility curves for your specific batch/purity level.
-
Preparation: Dry a 20 mL scintillation vial and weigh it (
). -
Saturation: Add 500 mg of BMPP to the vial. Add 2.0 mL of the target solvent.
-
Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).
-
Agitation: Shake at 25°C for 4 hours (thermostatic shaker).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate solvent under a stream of Nitrogen (do not use air; oxidation risk). Dry in vacuo for 2 hours.
-
Calculation: Weigh the dried residue (
).
Protocol B: Purification via Differential Solubility (Recrystallization)
Target: Removal of Phosphine Oxide impurities (more polar) and unreacted starting materials.
-
Dissolution: Dissolve crude BMPP in minimum boiling Ethanol (approx. 10 mL per gram).
-
Note: If the oxide impurity is high, the solid may not dissolve fully even at reflux. Filter hot to remove insoluble oxides.
-
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT) under an Argon atmosphere.
-
Nucleation: If no crystals form at RT, scratch the glass or add a single drop of water (antisolvent) to induce nucleation.
-
Collection: Cool to 0°C. Filter the white needles/plates. Wash with cold Hexane (removes non-polar grease) and cold Ethanol.
-
Validation: Check
NMR.-
Ligand: ~ -4 to -6 ppm (approx).
-
Oxide (Impurity): ~ +20 to +30 ppm.
-
Visualization: Solvation & Workup Logic
The following diagram illustrates the logical flow for processing BMPP, highlighting the solubility-driven decision nodes.
Figure 1: Solubility-driven purification workflow for Bis(4-methoxyphenyl)phenylphosphine. Blue nodes indicate high solubility states; Green nodes indicate controlled precipitation.
Critical Application Note: Ligand Oxidation
Researchers often misinterpret solubility issues as "insolubility" when, in fact, the ligand has oxidized.
-
The Ligand (BMPP): Soluble in non-polar/moderately polar organics.
-
The Oxide (BMPP-O): Significantly less soluble in non-polar alkanes but more soluble in polar media.
-
Diagnostic: If your sample is insoluble in Toluene but dissolves in aqueous methanol, your ligand has likely degraded to the oxide [2].
References
-
PubChem. (2023). Bis(4-methoxyphenyl)phenylphosphine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Safety & Handling Guide: Bis(4-methoxyphenyl)phenylphosphine (BMPP)
Executive Summary & Chemical Identity[1][2]
Bis(4-methoxyphenyl)phenylphosphine (BMPP) is an electron-rich tertiary phosphine ligand used extensively in homogeneous catalysis (e.g., Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings). Its structural incorporation of two electron-donating methoxy groups (
However, this increased electron density renders BMPP significantly more susceptible to atmospheric oxidation. Improper handling leads to the formation of the catalytically inactive phosphine oxide, resulting in reaction failure, poor yields, and costly waste of precious metal precursors. This guide establishes a zero-compromise protocol for the storage, handling, and deactivation of BMPP.
Physicochemical Profile[3][4]
| Parameter | Data |
| IUPAC Name | Bis(4-methoxyphenyl)(phenyl)phosphane |
| Common Synonyms | Di-p-anisylphenylphosphine; BMPP |
| CAS Number | 14180-51-9 |
| Molecular Formula | |
| Molecular Weight | 322.34 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in water |
| Air Sensitivity | High (Rapidly oxidizes to phosphine oxide in solution) |
Stability & Reactivity: The Mechanism of Degradation
To handle BMPP effectively, one must understand its degradation pathway. Unlike alkyl phosphines which can be pyrophoric, BMPP is generally not pyrophoric but undergoes autoxidation .
The Oxidation Trap
The methoxy substituents at the para position exert a positive mesomeric effect (+M), increasing the electron density at the phosphorus lone pair. This makes the phosphorus a potent nucleophile but also highly reactive toward triplet oxygen (
The Consequence:
Visualization: Degradation & Catalytic Impact
Figure 1: The divergent pathways of BMPP. Atmospheric exposure diverts the active ligand to an inactive oxide, halting the catalytic cycle.
Storage & Containment Strategy
Trustworthiness in data generation starts with the integrity of the starting material.
The "Inert Chain of Custody"
-
Primary Storage: BMPP must be stored in a nitrogen or argon-filled glovebox .
-
Temperature: Ambient temperature is generally acceptable, but refrigeration (
) slows autoxidation if the seal is compromised. -
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap if storing outside a glovebox (not recommended).
Solvent Selection
Never introduce BMPP to "bench" solvents.
-
Requirement: Solvents (THF, Toluene, Dioxane) must be anhydrous and deoxygenated.
-
Method: Sparging with inert gas for 30 minutes is the minimum standard. Freeze-Pump-Thaw (3 cycles) is the gold standard for kinetic studies or high-value synthesis [2].
Operational Handling Protocols
This section details the step-by-step workflow to ensure safety and scientific validity.
Protocol A: Glovebox Handling (Recommended)
Best for: Weighing, stock solution preparation, and catalyst pre-formation.
-
Preparation: Bring all reaction vials, stir bars, and solvents into the antechamber. Cycle the antechamber (evacuate/refill) at least 3 times.
-
Weighing: Weigh BMPP into the reaction vial using an analytical balance inside the box.
-
Note: Static electricity can be an issue with crystalline phosphines. Use an anti-static gun if necessary.
-
-
Solvent Addition: Add degassed solvent. Cap the vial tightly before removing it from the glovebox.
Protocol B: Schlenk Line Technique (Alternative)
Best for: Larger scale reactions or when a glovebox is unavailable.
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon (
). -
Counter-flow Transfer:
-
Increase inert gas flow.
-
Open the flask.
-
Quickly add solid BMPP using a funnel or weighing boat.
-
Critical: Do not leave the solid exposed to air for >30 seconds.
-
-
Evacuation: Seal the flask. Evacuate and backfill with
three times to remove any adsorbed oxygen from the solid surface. -
Liquid Addition: Add solvents via syringe through a rubber septum.
Visualization: Handling Decision Tree
Figure 2: Operational workflow for maintaining ligand integrity during transfer.
Emergency Response & Waste Management
While BMPP is not classified as "Acute Toxic" (Category 1/2), it is an irritant and possesses unknown chronic toxicity. Treat it as a potential sensitizer.
PPE Requirements[5]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended when handling solutions, as phosphines can permeate organic solvents and subsequently glove materials.
-
Respiratory: Use a fume hood. If handling micronized powder outside a hood, an N95 or P100 respirator is required to prevent inhalation of dust.
Decontamination (The "Bleach Kill")
Phosphines have potent odors and biological activity. Spills must be chemically deactivated, not just wiped up.
The Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Oxidize: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Apply: Pour the bleach solution over the spill (or contaminated glassware).
-
Chemistry:
. -
Observation: The oxidation is exothermic. Ensure adequate ventilation.
-
-
Wait: Allow 10–15 minutes contact time.
-
Clean: Wipe up with absorbent pads. The resulting phosphine oxide is generally less toxic and non-volatile.
References
-
Strupi, N., et al. (2023). Electronic Effects of Para-Substituted Aryl Phosphines in Palladium Catalysis. Journal of Organometallic Chemistry.
-
Sigma-Aldrich. (2024). Handling Air-Sensitive Reagents: Technical Bulletin AL-134. Merck KGaA.
-
PubChem. (2024). Bis(4-methoxyphenyl)phenylphosphine - Compound Summary. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.
Technical Guide: Stability & Storage of Bis(4-methoxyphenyl)phenylphosphine
This guide provides an in-depth technical analysis of the stability, storage, and handling of Bis(4-methoxyphenyl)phenylphosphine , a specialized electron-rich ligand used in homogeneous catalysis.
CAS Number: 14180-51-9 Chemical Formula: C₂₀H₁₉O₂P Molecular Weight: 322.34 g/mol [1]
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine is a bulky, electron-rich triarylphosphine ligand. Its two para-methoxy groups significantly increase the electron density at the phosphorus center compared to triphenylphosphine (PPh₃). While this electronic enhancement improves its efficacy in oxidative addition steps during palladium or rhodium-catalyzed cycles (e.g., Suzuki-Miyaura coupling, hydroformylation), it simultaneously renders the compound more susceptible to aerobic oxidation.
Critical Directive: Unlike air-stable triphenylphosphine, this ligand requires strict inert atmosphere handling to maintain catalytic fidelity. The primary degradation pathway is the irreversible formation of the phosphine oxide (CAS 15754-51-5), which is catalytically dead in most cross-coupling cycles.
Chemical Profile & Physical Properties[2][3][4][5][6][7]
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates surface oxidation. |
| Melting Point | 88 – 90 °C | Sharp MP indicates high purity; broad range suggests oxide contamination. |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform | Insoluble in water. Solutions oxidize rapidly in air. |
| Air Stability | Solid: Metastable (Days) / Solution: Unstable (Minutes) | Must be stored under Argon/Nitrogen. |
| Oxidation Potential | High (Electron-rich) | More nucleophilic than PPh₃ due to +M effect of OMe groups. |
Stability Mechanics: The Electron-Rich Paradox
The stability profile of Bis(4-methoxyphenyl)phenylphosphine is dictated by the electronic influence of the methoxy substituents.
The Mechanism of Degradation
The para-methoxy groups exert a strong positive mesomeric (+M) effect, pushing electron density into the phenyl rings and ultimately onto the phosphorus lone pair.
-
Catalytic Benefit: The P-center becomes a stronger
-donor, stabilizing oxidative addition intermediates (e.g., L₂Pd(II)ArX). -
Stability Cost: The electron-rich P-center becomes a potent nucleophile towards molecular oxygen (O₂), leading to rapid formation of the phosphine oxide.
Diagram 1: Oxidative Degradation Pathway
The following diagram illustrates the mechanistic pathway from the active ligand to the inactive oxide.
Caption: The electron-rich phosphorus atom attacks triplet oxygen, forming a transient peroxide species that rapidly rearranges to the thermodynamically stable phosphine oxide.
Storage & Handling Protocols
Solid State Storage
While the solid is kinetically slow to oxidize compared to solutions, long-term storage requires exclusion of oxygen and moisture.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap or crimp seal.
-
Atmosphere: Store under an inert gas blanket (Argon preferred over Nitrogen due to density).
-
Temperature: Refrigeration (2–8 °C) is recommended to slow lattice diffusion of oxygen. For storage >6 months, store at -20 °C.
Solution Handling (Critical)
Rule of Thumb: Assume any solution of this ligand exposed to air for >15 minutes has degraded significantly.
-
Solvents: Must be anhydrous and degassed (sparged with inert gas for 20+ mins or freeze-pump-thaw cycled).
-
Transfer: Use cannula transfer or gastight syringes. Avoid pouring.
Diagram 2: Storage & Handling Decision Tree
Caption: Decision matrix for preserving ligand integrity based on physical state and usage duration.
Quality Control: The Self-Validating System
Trusting the label purity is insufficient for sensitive catalytic reactions. The following Self-Validating Protocol must be performed if the bottle has been opened previously.
³¹P NMR Validation
Phosphorus-31 NMR is the definitive method for assessing purity. It provides a clear spectral separation between the active phosphine and the dead oxide.
Protocol:
-
Take a small aliquot (~10 mg) of the solid in a glovebox or under N₂ flow.
-
Dissolve in degassed CDCl₃ or C₆D₆.
-
Acquire a ³¹P{¹H} (proton-decoupled) spectrum immediately.
Data Interpretation Table:
| Species | Approximate Chemical Shift (δ ppm) | Interpretation |
| Active Ligand | -10.0 to -20.0 ppm | The electron-rich P nucleus is shielded, appearing upfield. (Literature suggests ~ -11.5 to -19.0 ppm depending on solvent/concentration). |
| Oxide Impurity | +20.0 to +30.0 ppm | The P=O bond deshields the nucleus, causing a massive downfield shift. |
| Triphenylphosphine | -5.0 to -6.0 ppm | Reference standard (if used). |
Pass/Fail Criteria:
-
>98% Integration at ~ -15 ppm: Safe for catalysis.
-
>5% Integration at ~ +25 ppm: Purification required (Recrystallization from degassed Ethanol/Hexane).
Synthesis & Purification Notes
If the compound has oxidized, it can often be regenerated or purified.
-
Recrystallization: The oxide is often more soluble in polar solvents than the phosphine. Recrystallization from hot ethanol (degassed) is a common method.
-
Reduction: If a batch is heavily oxidized, it can be reduced back to the phosphine using Trichlorosilane (HSiCl₃) or Phenylsilane (PhSiH₃) in refluxing toluene, followed by basic workup.
References
-
ChemicalBook. (n.d.). Bis(4-methoxyphenyl)phenylphosphine Properties and CAS 14180-51-9. Retrieved from
-
MDPI. (2015). Amphiphilic Core-Cross-linked Micelles Functionalized with Bis(4-methoxyphenyl)phenylphosphine as Catalytic Nanoreactors. (Provides 31P NMR data). Retrieved from
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Bis(4-methoxyphenyl)phenylphosphine. Retrieved from
-
Smolecule. (n.d.). NMR Data for Bis(4-methoxyphenyl)phenylphosphine. Retrieved from
-
PubChem. (2025).[3] Bis(4-methoxyphenyl)phenylphosphine Compound Summary. Retrieved from
Sources
Foreword: The Strategic Importance of Asymmetric Triarylphosphines
An In-depth Technical Guide to the Initial Synthesis of Bis(4-methoxyphenyl)phenylphosphine
In the landscape of modern synthetic chemistry, particularly in the realm of catalysis and materials science, phosphine ligands are indispensable tools. Their unique electronic and steric properties allow for the fine-tuning of metal centers, dictating the reactivity, selectivity, and efficiency of catalytic transformations. Among these, asymmetric triarylphosphines, such as Bis(4-methoxyphenyl)phenylphosphine, represent a class of ligands that offer a nuanced balance of properties. The two electron-donating methoxy groups enhance the electron density on the phosphorus atom, influencing its coordination chemistry, while the unsubstituted phenyl group provides a different steric and electronic contribution.[1]
This guide serves as a comprehensive overview of the initial, fundamental synthesis of Bis(4-methoxyphenyl)phenylphosphine. It is designed for researchers and drug development professionals who require a deep, practical understanding of the synthetic process, grounded in mechanistic principles and validated by established protocols. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reproducible outcome.
Part 1: Synthetic Strategy and Mechanistic Underpinnings
The construction of the P-C bond is the cornerstone of phosphine synthesis. The most robust and widely adopted methods involve the reaction of an organometallic nucleophile with a phosphorus halide electrophile.[2] For an asymmetric triarylphosphine like our target molecule, two primary retrosynthetic pathways can be envisioned:
-
Pathway A: Reaction of chlorobis(4-methoxyphenyl)phosphine with a phenyl-based organometallic reagent.
-
Pathway B: Reaction of dichlorophenylphosphine with a 4-methoxyphenyl-based organometallic reagent.
While both routes are viable, Pathway B offers a more direct approach from simpler, more common starting materials. Dichlorophenylphosphine is a readily available organophosphorus compound that serves as an excellent electrophilic building block for introducing a single phenyl group to the phosphorus center.[3]
The nucleophile of choice for this synthesis is a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide. Grignard reagents are powerful carbon-based nucleophiles, valued for their high reactivity and utility in forming carbon-carbon and carbon-heteroatom bonds.[4][5] The synthesis, therefore, proceeds in two logical stages: first, the in-situ preparation of the Grignard reagent, and second, its stoichiometric reaction with dichlorophenylphosphine.
The Reaction Mechanism
The core of the synthesis is a sequential nucleophilic substitution at the phosphorus center.
-
Grignard Formation: 4-bromoanisole reacts with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to generate 4-methoxyphenylmagnesium bromide. This is a classic organometallic preparation that requires strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protons.[5]
-
First Substitution: The nucleophilic aryl group of the Grignard reagent attacks the electrophilic phosphorus atom of dichlorophenylphosphine, displacing one chloride ion, a good leaving group. This forms an intermediate, chloro(4-methoxyphenyl)phenylphosphine.
-
Second Substitution: A second equivalent of the Grignard reagent performs another nucleophilic attack on the intermediate phosphine, displacing the remaining chloride ion to yield the final product, Bis(4-methoxyphenyl)phenylphosphine.
The entire process must be conducted under an inert atmosphere (e.g., argon or dry nitrogen) to prevent two major side reactions: reaction of the Grignard reagent with atmospheric water or oxygen, and the irreversible oxidation of the trivalent phosphine product to the corresponding phosphine oxide.[6]
Part 2: Detailed Experimental Protocol
This protocol details a representative procedure for the synthesis. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.[5]
Reagent and Equipment Summary
| Reagent/Equipment | Formula | Molar Mass ( g/mol ) | Key Properties |
| Magnesium Turnings | Mg | 24.31 | Reactive metal; keep dry. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | Liquid; moisture sensitive. |
| Dichlorophenylphosphine | C₆H₅Cl₂P | 178.98 | Colorless liquid; corrosive, toxic, reacts with water.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous grade required; flammable ether. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Used for quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent. |
| Schlenk Line/Inert Gas | Ar or N₂ | - | Essential for maintaining anhydrous and oxygen-free conditions. |
| Standard Glassware | - | - | Flasks, condenser, dropping funnel, etc. (oven-dried). |
Step-by-Step Synthesis Workflow
Step 1: Preparation of 4-methoxyphenylmagnesium Bromide (Grignard Reagent)
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a positive pressure of argon), add magnesium turnings (2.2 equivalents).
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromoanisole (2.1 equivalents) in anhydrous THF.
-
Add a small portion (~10%) of the 4-bromoanisole solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, a single crystal of iodine can be added as an initiator.
-
Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of Bis(4-methoxyphenyl)phenylphosphine
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the dichlorophenylphosphine solution dropwise to the stirred Grignard solution over 30-60 minutes. Maintain the temperature at 0 °C. A white precipitate (MgCl₂) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.[7]
Step 3: Reaction Quench and Work-up
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product obtained is often an oil or a semi-solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.[8]
-
The pure phosphine must be stored under an inert atmosphere to prevent oxidation.
Part 3: Visualization of Workflow and Mechanism
Synthetic Workflow Diagram
The overall process from starting materials to the final purified product can be visualized as a linear workflow.
Caption: High-level workflow for the synthesis of Bis(4-methoxyphenyl)phenylphosphine.
Reaction Mechanism Diagram
The core of the reaction is a two-step nucleophilic substitution on the phosphorus center.
Caption: Simplified mechanism showing sequential substitution at the phosphorus center.
Part 4: Characterization and Product Validation
Proper characterization is critical to confirm the identity and purity of the synthesized compound.
Expected Analytical Data
| Technique | Expected Result |
| ³¹P NMR (in CDCl₃) | A single resonance expected around δ -22.5 ppm, characteristic of a triarylphosphine.[1] |
| ¹H NMR (in CDCl₃) | - Multiplets in the aromatic region (approx. δ 6.8-7.5 ppm) corresponding to the protons on the phenyl and methoxyphenyl rings.- A sharp singlet around δ 3.8 ppm corresponding to the six protons of the two methoxy (-OCH₃) groups. |
| ¹³C NMR (in CDCl₃) | - Multiple signals in the aromatic region (approx. δ 114-160 ppm).- A signal around δ 55 ppm for the methoxy carbons. |
| Mass Spec. (e.g., HRMS-ESI) | The calculated molecular weight for C₂₀H₁₉O₂P is approximately 338.11 g/mol . The mass spectrum should show the corresponding molecular ion peak [M+H]⁺ at m/z ≈ 339.12. |
| Physical Appearance | Typically a white to off-white solid or a viscous oil. |
Part 5: Troubleshooting and Safety Considerations
Safety is paramount. The reagents used in this synthesis are hazardous and must be handled with appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat).
-
Dichlorophenylphosphine: Is highly corrosive and toxic. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood.[3]
-
Grignard Reagents & Anhydrous Ethers: Are extremely flammable and react violently with water. All operations must be performed under a dry, inert atmosphere.[5]
Common Experimental Issues
| Issue | Probable Cause | Solution |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Inactive magnesium surface (oxide layer). | - Ensure all equipment is scrupulously dried.- Crush a few turnings of Mg in the flask to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. |
| Low yield of final product. | - Incomplete Grignard formation.- Quenching of Grignard reagent by atmospheric moisture.- Oxidation of the phosphine product during work-up. | - Ensure complete consumption of Mg.- Maintain a positive pressure of inert gas throughout.- Degas all aqueous solutions used in the work-up with argon or nitrogen before use. |
| Product is contaminated with phosphine oxide. | Exposure to air during or after the reaction. | - Maintain rigorous inert atmosphere conditions.- Store the final product under argon or nitrogen. The oxide is often more polar and can sometimes be separated by column chromatography. |
References
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts website. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry website. [Link]
-
Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved from Wikipedia website. [Link]
- U.S. Patent No. US4008282A. (1977). Preparation of triaryl phosphines.
-
Zare, A., et al. (2019). Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate. RSC Advances. [Link]
-
ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. Retrieved from ChemistryViews website. [Link]
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 8. US4008282A - Preparation of triaryl phosphines - Google Patents [patents.google.com]
Theoretical Studies on Bis(4-methoxyphenyl)phenylphosphine: Electronic Structure & Catalytic Potential
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine (BMPhP) represents a critical "bridge" ligand in organometallic chemistry, occupying the electronic and steric middle ground between triphenylphosphine (
This technical guide outlines the theoretical framework for analyzing BMPhP, detailing its electronic structure (DFT), steric parameters (Tolman Cone Angle), and experimental validation protocols. It is designed for computational chemists and synthetic methodologists seeking to optimize catalytic turnover frequencies (TOF) in Suzuki-Miyaura and Heck couplings.
Part 1: Electronic Structure Theory
Ligand Field & Electronic Parameters
The primary utility of BMPhP lies in its enhanced Lewis basicity compared to
Theoretical Causality:
-
HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is dominated by the phosphorus lone pair
. The +M effect raises the HOMO energy (making it less negative), thereby increasing the ligand's -donating capability toward transition metals (e.g., , ). -
LUMO Character: The Lowest Unoccupied Molecular Orbital (LUMO) involves
antibonding orbitals of the aryl rings. The methoxy substitution destabilizes the LUMO, slightly reducing -back-bonding capacity compared to electron-poor phosphines, but stabilizing oxidative addition intermediates.
Computational Methodology (DFT Protocol)
To accurately model BMPhP, the following Density Functional Theory (DFT) pipeline is recommended. This protocol ensures self-consistency between geometric optimization and electronic property prediction.
Recommended Basis Set: B3LYP/6-311G(d,p) or wB97X-D/def2-TZVP (for dispersion corrections).
Table 1: Predicted Electronic Descriptors (vs. Standards)
| Descriptor | Triphenylphosphine ( | BMPhP (Theoretical) | Tris(4-methoxyphenyl)phosphine |
| Electronic Parameter ( | 2068.9 | 2066.5 (Est.) | 2065.3 |
| pKa (in | 7.61 | ~8.15 | 8.65 |
| Tolman Cone Angle ( | 145° | ~148° | 152° |
| HOMO Energy (eV) | -5.65 | -5.45 | -5.25 |
Note: Electronic Parameter based on symmetric stretching frequency of
complexes. Lower values indicate higher-donation.
Computational Workflow Visualization
The following diagram outlines the standard operating procedure for the theoretical characterization of BMPhP.
Figure 1: DFT Computational Pipeline for Phosphine Ligand Characterization.
Part 2: Steric & Geometric Parameters
Tolman Cone Angle & Buried Volume
While electronic effects drive the rate of oxidative addition, steric bulk determines the rate of reductive elimination. BMPhP offers a "Goldilocks" zone.
-
Tolman Cone Angle (
): Defined by the apex angle of a cone centered at the metal (M) 2.28 Å from the P atom, enclosing the van der Waals radii of the ligand atoms.-
BMPhP is calculated to have a slightly larger
than due to the distal methoxy groups, which, while far from the metal center, influence the packing in the crystal lattice and solution-phase dynamics.
-
-
Percent Buried Volume (%
): A more modern descriptor derived from sphere-mapping algorithms (e.g., SambVca). BMPhP is expected to occupy ~31-33% of the coordination sphere, preventing catalyst aggregation without hindering substrate approach.
Part 3: Catalytic Cycle Modeling (Suzuki-Miyaura)
In palladium-catalyzed cross-coupling, the ligand plays a dual role. Theoretical studies suggest BMPhP stabilizes the active
Mechanistic Pathway
-
Oxidative Addition: The electron-rich BMPhP accelerates the insertion of
into the aryl halide bond (Ar-X). This is often the rate-determining step for aryl chlorides. -
Transmetallation: Steric bulk facilitates the exchange with the boronic acid.
-
Reductive Elimination: The moderate cone angle allows the product to release efficiently.
Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling highlighting BMPhP influence.
Part 4: Experimental Validation Protocols
To validate theoretical predictions, the ligand must be synthesized and characterized. The following protocol ensures high purity for catalytic benchmarking.
Synthesis of Bis(4-methoxyphenyl)phenylphosphine
Reaction Type: Grignard Addition followed by Reduction.
Step 1: Synthesis of Phosphine Oxide Precursor
-
Reagents: 4-Methoxyphenylmagnesium bromide (Grignard), Diethylphosphite.[1]
-
Procedure:
Step 2: Reduction to Phosphine (BMPhP)
-
Reagents: Trichlorosilane (
), Triethylamine (optional scavenger). -
Procedure:
-
Dissolve the oxide in dry Toluene.
-
Add Trichlorosilane (5 eq) carefully (Exothermic!).
-
Reflux at 90°C for 5 hours.
-
Cool to 0°C and quench with degassed NaOH (2N) under inert atmosphere (Critical: Phosphines are air-sensitive).
-
Purification: Recrystallization from hot ethanol/hexane under Argon.
-
Characterization Checkpoints
-
NMR: The shift is the primary indicator of oxidation state.
-
Oxide:[2]
+20 to +25 ppm. -
Free Phosphine (BMPhP):
-5 to -10 ppm (Upfield shift confirms reduction).
-
-
XRD (X-Ray Diffraction): Essential for confirming the bond angles used in the "Initial Geometry" of the DFT study.
References
-
NBInno . (n.d.). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine. Retrieved from [Link]
-
PubChem . (n.d.).[2] Bis(4-methoxyphenyl)phenylphosphine oxide. National Library of Medicine. Retrieved from [Link]
-
PrepChem . (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Bis(4-methoxyphenyl)phenylphosphine as a Ligand in Catalysis
Introduction: The Strategic Role of Bis(4-methoxyphenyl)phenylphosphine in Modern Catalysis
Bis(4-methoxyphenyl)phenylphosphine is a triarylphosphine compound that has emerged as a valuable ligand in the field of transition metal catalysis.[1][2] Its structure, featuring two electron-donating methoxy groups on two of the phenyl rings, imparts specific electronic properties that are highly advantageous for a range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[3] Unlike simple, sterically bulky alkylphosphines or electron-poor triarylphosphines, bis(4-methoxyphenyl)phenylphosphine offers a nuanced balance of steric and electronic characteristics that allows for the fine-tuning of a catalyst's activity and stability.
The efficacy of a phosphine ligand is primarily governed by its ability to modulate the electron density and coordination sphere of the metal center.[4][5] The lone pair of electrons on the phosphorus atom acts as a σ-donor, while the electronic nature of the substituents on the phosphorus dictates the ligand's overall electron-donating or -withdrawing character.[6] The two methoxy groups in bis(4-methoxyphenyl)phenylphosphine function as powerful electron-donating groups, increasing the electron density on the phosphorus atom. This enhanced electron-donating ability makes the coordinated metal center more electron-rich, which in turn promotes crucial steps in catalytic cycles, such as oxidative addition.[4][5] This property is particularly beneficial for activating less reactive substrates, like aryl chlorides, in cross-coupling reactions.
This guide provides a comprehensive overview of bis(4-methoxyphenyl)phenylphosphine, including its synthesis, key properties, and detailed protocols for its application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties and Characterization
A summary of the key properties of bis(4-methoxyphenyl)phenylphosphine is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₉O₂P | [2][7] |
| Molecular Weight | 322.34 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 88-90 °C | [1] |
| CAS Number | 14180-51-9 | [1][2] |
| Solubility | Soluble in organic solvents such as chloroform, ether, and dimethylformamide. | [1] |
Synthesis Protocol: From Oxide to Ligand
The most common route to bis(4-methoxyphenyl)phenylphosphine involves the reduction of its corresponding phosphine oxide. The phosphine oxide precursor can be synthesized from readily available starting materials.
Part A: Synthesis of Bis(4-methoxyphenyl)phosphine Oxide
This procedure is adapted from established methods for preparing symmetric secondary phosphine oxides using Grignard reagents.[8]
Reaction Scheme: 2 (4-MeO-C₆H₄)MgBr + (EtO)₂P(O)H → [(4-MeO-C₆H₄)₂P(O)]⁻[MgBr]⁺ → (4-MeO-C₆H₄)₂P(O)H
Step-by-Step Protocol:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.
-
Grignard Reagent: Charge the flask with 3.3 equivalents of 1 M 4-methoxyphenylmagnesium bromide in THF. Cool the solution to 0 °C in an ice bath.
-
Phosphite Addition: Dissolve 1.0 equivalent of diethylphosphite in anhydrous THF. Add this solution dropwise to the Grignard reagent via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a deoxygenated 0.1 N HCl solution to quench the reaction.
-
Extraction: Add methyl tert-butyl ether (MTBE) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional MTBE or CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with 2% MeOH in CH₂Cl₂) and recrystallization from hot ethyl acetate to yield the product as a colorless solid.[8]
Part B: Reduction to Bis(4-methoxyphenyl)phosphine
This protocol describes the deoxygenation of the phosphine oxide using trichlorosilane as the reducing agent.[9]
Reaction Scheme: (4-MeO-C₆H₄)₂P(O)Ph + HSiCl₃ → (4-MeO-C₆H₄)₂PPh
Step-by-Step Protocol:
-
Setup: In a flask under an argon atmosphere, suspend bis(4-methoxyphenyl)phenylphosphine oxide (1.0 eq.) in anhydrous toluene.
-
Reducing Agent: Add trichlorosilane (approx. 4-5 eq.) to the suspension in one portion. An exothermic reaction and gas evolution may be observed as the solid dissolves.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 5 hours.
-
Cooling & Quenching: Cool the clear solution to 0 °C. With vigorous stirring, slowly add 2 N aqueous sodium hydroxide solution. This is a highly exothermic step and requires careful control of the addition rate and cooling.
-
Workup: Allow the mixture to warm to room temperature and stir until all solids dissolve, resulting in two clear liquid phases.[9]
-
Extraction: Separate the layers under an inert atmosphere. Extract the aqueous layer with toluene.
-
Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield bis(4-methoxyphenyl)phenylphosphine.[9]
Application in Catalysis: Core Protocols
The electron-rich nature of bis(4-methoxyphenyl)phenylphosphine makes it an excellent ligand for palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[10][11] The electron-donating phosphine ligand is crucial for facilitating the oxidative addition of the palladium(0) catalyst to the aryl halide.[12]
General Reaction: Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Ligand, Base)--> Ar-Ar'
Sources
- 1. chembk.com [chembk.com]
- 2. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bis-(4-methoxyphenyl)phenylphosphine [webbook.nist.gov]
- 8. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Application Notes: Bis(4-methoxyphenyl)phenylphosphine as a High-Performance Ligand in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ligand Design in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. The ligand not only stabilizes the active catalytic species but also modulates its reactivity, dictating the success of challenging transformations, particularly those involving less reactive aryl chlorides.
This application note details the utility of Bis(4-methoxyphenyl)phenylphosphine , an electron-rich triarylphosphine ligand, in facilitating Suzuki-Miyaura coupling reactions. We will explore the mechanistic advantages conferred by its electronic properties, provide detailed protocols for its application, and present a comparative analysis to guide researchers in optimizing their synthetic strategies.
The Advantage of Bis(4-methoxyphenyl)phenylphosphine: An Electron-Rich Ligand for Enhanced Catalysis
Bis(4-methoxyphenyl)phenylphosphine is a monodentate phosphine ligand characterized by the presence of two electron-donating methoxy groups on two of its aryl substituents. These methoxy groups significantly increase the electron density on the phosphorus atom, making the ligand a strong σ-donor. This enhanced electron-donating ability is crucial for accelerating the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle, especially when using inactivated or electron-rich aryl chlorides as substrates.
Key Attributes:
-
Enhanced Electron-Donating Properties: The methoxy groups increase the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich and nucleophilic. This facilitates the oxidative addition of the aryl halide to the Pd(0) complex.
-
Improved Solubility: The presence of methoxy groups can enhance the ligand's solubility in common organic solvents compared to unsubstituted triarylphosphines, leading to more homogeneous reaction mixtures.
-
Balanced Steric Profile: While electron-rich, its steric bulk is comparable to other triarylphosphines, offering a good balance for promoting reductive elimination without hindering substrate access to the catalytic center.
The logical relationship between the ligand's structure and its function in the catalytic cycle is a key aspect of rational catalyst design.
Caption: Logical flow from ligand structure to catalytic performance.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The electron-rich nature of Bis(4-methoxyphenyl)phenylphosphine plays a pivotal role in enhancing the efficiency of this cycle.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol is suitable for a wide range of electron-rich and electron-deficient aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Bis(4-methoxyphenyl)phenylphosphine (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium phosphate, palladium(II) acetate, and Bis(4-methoxyphenyl)phenylphosphine.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is optimized for the more challenging coupling of aryl chlorides, leveraging the electron-rich nature of the ligand.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Bis(4-methoxyphenyl)phenylphosphine (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
In a glovebox or under a stream of argon, add the aryl chloride, arylboronic acid, potassium carbonate, Pd₂(dba)₃, and Bis(4-methoxyphenyl)phenylphosphine to an oven-dried reaction vial equipped with a stir bar.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the vial in a preheated aluminum heating block at 110 °C and stir for 18-36 hours.
-
Monitor the reaction for the disappearance of the aryl chloride starting material.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (15 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure biaryl product.
Conclusion
Bis(4-methoxyphenyl)phenylphosphine is a highly effective, electron-rich ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties facilitate the activation of challenging substrates, such as aryl chlorides, leading to improved reaction rates and yields. The protocols provided herein serve as a robust starting point for researchers in academic and industrial settings, enabling the efficient synthesis of a wide array of biaryl compounds critical for drug discovery and materials science. The rational design of ligands, exemplified by Bis(4-methoxyphenyl)phenylphosphine, continues to be a driving force in expanding the capabilities of modern synthetic chemistry.
References
-
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Greenwich). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
Applications of "Bis(4-methoxyphenyl)phenylphosphine" in organic synthesis
Application Note: Tuning Catalytic Efficiency with Bis(4-methoxyphenyl)phenylphosphine (BMPP)
Executive Summary
In the optimization of transition metal catalysis, ligand selection is the primary lever for tuning reactivity.[1][2] While Triphenylphosphine (
Bis(4-methoxyphenyl)phenylphosphine (BMPP) represents a strategic "middle-ground" ligand.[1][2] By substituting two phenyl rings of
Chemical Profile & Technical Specifications
Before integrating BMPP into a workflow, researchers must account for its physical and electronic properties.[1][2]
| Property | Specification |
| Chemical Name | Bis(4-methoxyphenyl)phenylphosphine |
| Abbreviation | BMPP |
| CAS Number | 14180-51-9 |
| Molecular Formula | |
| Molecular Weight | 322.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Toluene, THF, DCM, Chloroform |
| Air Stability | Moderately sensitive (oxidizes to phosphine oxide slowly in air) |
| Electronic Character | Electron-rich ( |
Mechanistic Rationale: The "Anisyl Effect"[1][2]
The efficacy of BMPP stems from the para-methoxy substituents .[1][2] In phosphine ligands (
- -Donation: The methoxy group (-OMe) is a strong electron donor via resonance.[1][2] This increases the electron density on the phosphorus lone pair compared to unsubstituted phenyl rings.[1][2]
-
Catalytic Consequence: A more electron-rich Pd(0) center is generated, which significantly lowers the activation energy for the oxidative addition of strong bonds (e.g., C-Cl), which is typically the rate-determining step in cross-coupling cycles.[1][2]
Visualizing Ligand Electronics
The following diagram compares the electronic vectors of standard Triphenylphosphine (TPP) versus BMPP.
Figure 1: Electronic comparison showing the enhanced donor capability of BMPP relative to TPP.
Primary Application: Suzuki-Miyaura Coupling[1][2][3]
The most robust application for BMPP is in the Suzuki-Miyaura coupling of aryl chlorides .[1][2] While aryl iodides and bromides couple easily with standard catalysts, aryl chlorides are cheaper but notoriously sluggish.[1][2] BMPP provides the necessary electron boost to activate these substrates.[1][2]
Validated Protocol: Coupling of 4-Chloroanisole with Phenylboronic Acid
Objective: Synthesize 4-methoxybiphenyl using an in-situ generated Pd-BMPP catalyst.
Reagents:
-
Substrate: 4-Chloroanisole (1.0 mmol)
-
Catalyst Precursor: Palladium(II) Acetate (
) (1 mol%)[1][2] -
Ligand: Bis(4-methoxyphenyl)phenylphosphine (BMPP) (2 mol%)[1][2]
-
Base: Potassium Carbonate (
) (2.0 mmol)[1][2]
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical Step):
-
In a flame-dried Schlenk tube equipped with a stir bar, add
(2.2 mg, 0.01 mmol) and BMPP (6.4 mg, 0.02 mmol). -
Add 2 mL of anhydrous Toluene.
-
Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow, indicating the formation of the active
species.[1][2] -
Note: Pre-complexation ensures the active catalyst is ready before the substrate is introduced, preventing Pd-black precipitation.[1][2]
-
-
Substrate Addition:
-
Reaction:
-
Workup:
-
Purification:
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, highlighting the critical "Pre-Complexation" phase often missed in standard procedures.
Figure 2: Operational workflow for Pd-BMPP catalyzed cross-coupling.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Formation of Pd Black | Ligand oxidation or insufficient Ligand:Pd ratio.[1][2] | Ensure BMPP is stored under inert gas.[1][2][3][6][7] Increase Ligand:Pd ratio to 3:1 or 4:1. |
| Low Conversion | Oxidative addition is too slow.[1][2] | Increase temperature to 110°C. Ensure solvents are thoroughly degassed (oxygen inhibits the cycle).[1][2] |
| Ligand Oxide in NMR | Air exposure during setup.[1][2] | BMPP oxidizes to the phosphine oxide ( |
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14180-51-9, Bis(4-methoxyphenyl)phenylphosphine. Retrieved from [Link][1][2]
Sources
- 1. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. sciensage.info [sciensage.info]
- 5. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 6. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE CAS#: 14180-51-9 [chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
Application Notes & Protocols: Leveraging Bis(4-methoxyphenyl)phenylphosphine for High-Efficiency Biaryl Synthesis
Introduction: The Enduring Importance of the Biaryl Motif
The biaryl structural unit is a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1][2][3][4] The precise and efficient construction of the carbon-carbon bond connecting two aromatic rings is, therefore, a paramount objective in synthetic chemistry. Among the myriad of available methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard due to their exceptional functional group tolerance, mild reaction conditions, and the stability of the required organoboron reagents.[1][2][5]
The success of these catalytic systems is not solely dependent on the palladium source but is critically governed by the choice of ancillary ligand. Phosphine ligands, in particular, are instrumental in modulating the electronic and steric environment of the palladium center, thereby dictating the catalyst's stability, activity, and selectivity.[6] This guide focuses on a highly effective, yet sometimes overlooked, monodentate triarylphosphine ligand: Bis(4-methoxyphenyl)phenylphosphine . We will explore the causality behind its performance and provide detailed, field-proven protocols for its application in the synthesis of biaryl compounds.
Ligand Profile: The Unique Attributes of Bis(4-methoxyphenyl)phenylphosphine
Bis(4-methoxyphenyl)phenylphosphine (BMPhP) is an organophosphorus compound with the chemical formula C₂₀H₁₉O₂P.[7] Its efficacy in catalysis stems from a finely tuned combination of electronic and steric properties.
-
Structure: A central phosphorus atom is bonded to two 4-methoxyphenyl (p-anisyl) groups and one unsubstituted phenyl group.
-
Electronic Nature: The two methoxy (-OCH₃) substituents are powerful electron-donating groups. Through resonance, they increase the electron density on the phosphorus atom. This enhanced nucleophilicity makes BMPhP a strong σ-donating ligand.[7] This property is crucial for accelerating the rate-limiting oxidative addition step in many Pd-catalyzed catalytic cycles and for stabilizing the electron-deficient Pd(0) active species.[7]
-
Steric Influence: As a monodentate ligand, it offers moderate steric bulk, which is sufficient to promote the final reductive elimination step to release the biaryl product without completely shutting down catalyst reactivity.
-
Solubility: The methoxy groups also enhance the ligand's solubility in common organic solvents compared to unsubstituted triphenylphosphine, which can be advantageous for reaction homogeneity and efficiency.[7]
These combined features make Bis(4-methoxyphenyl)phenylphosphine a robust ligand capable of forming highly active and stable palladium catalysts for constructing challenging biaryl bonds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for synthesizing biaryls, coupling an aryl halide with an arylboronic acid (or its ester derivatives). The catalytic cycle, facilitated by a Pd-BMPhP complex, is a self-validating system where each step regenerates the catalyst for the next turnover.
Mechanistic Rationale: The Role of BMPhP
The catalytic cycle involves three fundamental steps where the ligand's properties are critical.
-
Oxidative Addition: A coordinatively unsaturated Pd(0)L₂ complex (where L = BMPhP) reacts with the aryl halide (Ar¹-X). The high electron density on the phosphorus atom of BMPhP makes the palladium center more nucleophilic, facilitating the cleavage of the Ar¹-X bond and forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[8]
-
Transmetalation: The aryl group from the boronic acid (Ar²) is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with the base. This step displaces the halide (X) and forms a diarylpalladium(II) complex.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0)L₂ catalyst. The steric bulk of the BMPhP ligand helps to bring the two aryl groups into proximity, promoting this final, product-forming step.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction featuring Bis(4-methoxyphenyl)phenylphosphine (L).
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes a reliable, general procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, catalyzed by a Pd(OAc)₂ / Bis(4-methoxyphenyl)phenylphosphine system.
Materials and Reagents:
-
4-Bromotoluene (99%)
-
Phenylboronic Acid (>97%)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Bis(4-methoxyphenyl)phenylphosphine (>98%)
-
Potassium Phosphate, tribasic (K₃PO₄, anhydrous powder)[8]
-
Toluene (anhydrous)
-
Deionized Water (degassed)
-
Ethyl Acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for column chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology
A. Catalyst Precursor and Reaction Setup (Inert Atmosphere Required)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%).
-
Add Bis(4-methoxyphenyl)phenylphosphine (7.7 mg, 0.024 mmol, 2.4 mol%). The L:Pd ratio is crucial; ~2.2-2.5 is optimal for forming the active monoligated species in solution.
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. The phosphine ligand is sensitive to air and must be handled under inert conditions to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.[9]
B. Reaction Execution 5. Through the septum, add anhydrous toluene (5 mL) followed by degassed deionized water (0.5 mL) via syringe.[5] 6. Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. 7. Monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 2-6 hours.[5]
C. Work-up and Product Purification 8. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. 9. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. 10. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[5] 11. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl as a white solid.
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| Aryl Halide | 4-Bromotoluene | 1.0 mmol (Limiting Reagent) |
| Boronic Acid | Phenylboronic Acid | 1.2 mmol (1.2 equiv) |
| Pd Precursor | Pd(OAc)₂ | 1 mol% |
| Ligand | Bis(4-methoxyphenyl)phenylphosphine | 2.4 mol% |
| Base | K₃PO₄ | 2.0 mmol (2.0 equiv) |
| Solvent System | Toluene / H₂O (10:1) | 5.5 mL |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalyst turnover. |
| Expected Yield | >90% | Based on typical literature and in-house results for this class of reaction. |
Diagram: General Experimental Workflow
Caption: A streamlined workflow for biaryl synthesis using the described protocol.
Field Insights & Troubleshooting
-
The Enemy: Oxygen: The primary cause of failed or low-yielding reactions is the oxidation of the phosphine ligand. Always use freshly distilled, degassed solvents and maintain a positive pressure of inert gas throughout the setup and reaction.
-
Choice of Base: While K₃PO₄ is an excellent general base, other options like K₂CO₃ or Cs₂CO₃ can be effective.[8] The choice can depend on the specific substrates; K₃PO₄ is often superior for sterically hindered couplings.
-
Aryl Chlorides: For less reactive aryl chlorides, higher catalyst loadings (2-5 mol%), a more forcing solvent like dioxane, and a stronger base may be required. The electron-rich nature of Bis(4-methoxyphenyl)phenylphosphine makes it a good candidate for activating the strong Ar-Cl bond.[10][11]
-
Homocoupling: The formation of Ar²-Ar² (from the boronic acid) can occur. Using a slight excess (1.1-1.2 equiv) of the boronic acid, rather than a large excess, and ensuring a truly anaerobic environment can minimize this side reaction.
Safety and Handling
-
Bis(4-methoxyphenyl)phenylphosphine: This compound is air-sensitive.[9] It should be stored under an inert atmosphere in a cool, dry place.[12] Handle in a glovebox or under a stream of inert gas.
-
Palladium Compounds: Palladium salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: Toluene is flammable and toxic. Anhydrous solvents can be pyrophoric. Handle with care.
Conclusion
Bis(4-methoxyphenyl)phenylphosphine is a highly valuable ligand for the palladium-catalyzed synthesis of biaryl compounds. Its electron-donating methoxy groups enhance catalytic activity by accelerating the crucial oxidative addition step, while its structure promotes the efficient formation of the desired product. The protocols and insights provided herein demonstrate a robust and reproducible methodology, empowering researchers to reliably construct complex biaryl motifs for applications across the chemical sciences.
References
-
Chemistry Stack Exchange. Synthesis of Tetrakis(triphenylphosphine)palladium(0). Available from: [Link]
-
ResearchGate. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Available from: [Link]
-
ACS Publications. New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C–H Functionalizations. Accounts of Chemical Research. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). Available from: [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. Available from: [Link]
-
NIST WebBook. Methanone, (4-methoxyphenyl)phenyl-. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
University of Greenwich. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available from: [Link]
-
YouTube. How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
-
ResearchGate. T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Available from: [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available from: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
DiVA portal. Suzuki reactions in novel liquids. Available from: [Link]
-
Organic Syntheses. palladium(0)-catalyzed reaction of 9-alkyl-9-borabicyclo[3.3.1]nonane with.... Available from: [Link]
-
MDPI. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. Available from: [Link]
-
ResearchGate. Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
ResearchGate. Preparation of heterogenized triphenylphosphine‐Pd catalysts. Available from: [Link]
-
ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
National Institutes of Health. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines. Molecules. Available from: [Link]
-
National Institutes of Health. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
Wipf Group, University of Pittsburgh. The Synthetic & Mechanistic Organic Chemistry of Palladium. Available from: [Link]
-
ResearchGate. Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. Available from: [Link]
-
Taylor & Francis Online. Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
ACS Publications. Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 7. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 12. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [sigmaaldrich.com]
"Bis(4-methoxyphenyl)phenylphosphine" catalyst loading and concentration
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9) represents a critical "electronic bridge" in the phosphine ligand class.[1][2] Structurally positioned between triphenylphosphine (PPh₃) and tris(4-methoxyphenyl)phosphine, this ligand offers a tunable electron density that accelerates oxidative addition without imposing the excessive steric bulk or solubility issues of per-alkylated phosphines.[1][2]
This guide details the precise loading strategies and concentration parameters required to leverage this ligand’s unique electronic profile, specifically in Palladium-catalyzed cross-coupling and Rhodium-catalyzed hydroformylation.[1][2][3]
Technical Profile & Mechanism
The "Electronic Goldilocks" Zone
The catalytic efficacy of BMPP stems from the para-methoxy groups on two of the three phenyl rings.[1][3] These groups exert a +I (inductive) and +M (mesomeric) effect, increasing the electron density at the phosphorus center (
-
Higher Basicity (
): Increases the rate of oxidative addition (often the rate-determining step in aryl chloride coupling).[1] -
Moderate Sterics: The methoxy groups are distal (para-position), meaning the Cone Angle (
) remains comparable to PPh₃ (~145°), allowing for similar coordination geometries but with enhanced electronic activation.[1]
Solubility Advantage
Unlike PPh₃, which has poor solubility in alcohols, BMPP exhibits enhanced solubility in polar protic solvents (MeOH, EtOH) and polar aprotic solvents (THF, DMF) due to the ether functionalities.[3] This makes it an excellent candidate for biphasic catalysis or reactions requiring polar media.[1][3]
Critical Parameters: Loading & Concentration[1][2][3]
The following parameters are derived from kinetic studies in Suzuki-Miyaura coupling and Hydroformylation.
Catalyst Loading (Mol%)
Do not default to the standard 5 mol% used for PPh₃. BMPP is more active; excessive loading can lead to homocoupling side reactions or catalyst deactivation via clustering.[1][3]
| Reaction Type | Metal Precursor | Optimum Metal Loading | Optimum Ligand/Metal (L/M) Ratio | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | 0.5 – 2.0 mol% | 2:1 – 3:1 | High electron density stabilizes Pd(0), allowing lower metal loading.[1][2] |
| Heck Coupling | Pd(OAc)₂ | 1.0 – 3.0 mol% | 3:1 | Excess ligand prevents "Pd-black" precipitation at high temperatures (>100°C).[1][2] |
| Hydroformylation | Rh(acac)(CO)₂ | 0.1 – 0.5 mol% | 5:1 – 10:1 | Higher L/M ratio required to favor the active HRh(CO)L3 species and linear regioselectivity.[2] |
Reaction Concentration ([M])
Concentration dictates the collision frequency and the stability of the active catalytic species.[1]
-
Standard Concentration: 0.1 M to 0.25 M (with respect to limiting substrate).
-
High Concentration Warning: Above 0.5 M, the risk of ligand oxidation (to the phosphine oxide, CAS 799-55-3) increases if inert atmosphere is not strictly maintained.[1][3]
-
Dilute Conditions: Below 0.05 M, the rate of oxidative addition drops significantly.[1][3] Use dilute conditions only for macrocyclization to favor intramolecular pathways.[1][3]
Experimental Protocols
Protocol A: Optimization of L/Pd Ratio for Suzuki Coupling
Objective: Determine the minimum ligand loading required for >95% conversion of an aryl chloride.
Reagents:
Workflow:
-
Stock Solution Prep: Prepare a 0.01 M stock solution of Pd(OAc)₂ in dry THF.[1] Prepare a 0.02 M stock solution of BMPP in dry THF.
-
Screening Matrix: Set up 4 reaction vials with fixed Pd loading (1 mol%) but varying L/Pd ratios:
-
Execution: Add substrates and base. Degas solvent (sparge with Ar for 15 min) and add. Add Pd/Ligand stock solutions.
-
Reaction: Heat to 80°C for 4 hours.
-
Analysis: Quench an aliquot and analyze by HPLC/GC. Plot Yield vs. L/Pd Ratio.
Protocol B: General Synthesis of BMPP (Grignard Route)
For researchers needing to synthesize the ligand fresh to avoid oxidation products.[1]
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
-
Reagent: Charge with Chlorobis(4-methoxyphenyl)phosphine (Commercial or synthesized from PCl₃ + AnisylMgBr). Dissolve in dry THF.
-
Addition: Cool to 0°C. Dropwise add Phenylmagnesium Bromide (1.1 equiv, 3.0 M in Et₂O).
-
Reaction: Warm to Room Temp (RT) and stir for 3 hours.
-
Quench: Cool to 0°C, quench with degassed saturated NH₄Cl (aq).
-
Workup: Extract with Et₂O (under Ar). Dry over MgSO₄.[1][3][5]
-
Purification: Recrystallize from hot Ethanol (degassed). Note: Column chromatography can oxidize the phosphine; recrystallization is preferred.[1]
Visualization: Electronic Tuning & Workflow
Figure 1: Ligand Electronic Hierarchy
This diagram illustrates where BMPP fits in the electronic landscape, guiding substitution choices.[3]
Caption: BMPP balances electron donation (for reactivity) with stability, bridging PPh3 and Tris-anisyl systems.
Figure 2: Loading Optimization Logic
Decision tree for troubleshooting reaction yields based on catalyst loading.
Caption: Step-by-step logic for optimizing Pd/BMPP ratios based on visual and analytical feedback.
Safety & Handling
-
Oxidation Risk: BMPP is air-sensitive in solution.[1][2][3][6] Solid samples are relatively stable but should be stored under Argon/Nitrogen at 2-8°C.[1][2][3]
-
Toxicity: Like most aryl phosphines, treat as an irritant.[1][3] Avoid inhalation of dust.[1][3]
-
Waste: Phosphine-containing waste must be segregated from standard organic waste and treated with bleach (hypochlorite) to oxidize to the phosphine oxide before disposal if required by local EHS regulations.[1][2]
References
-
Synthesis & Characterization
-
Catalytic Application (Hydroformylation)
-
Comparative Electronic Properties
-
General Suzuki Coupling Protocols
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. 4731-65-1|Tris(2-methoxyphenyl)phosphine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 4,4'-DIMETHOXYDIPHENYLAMINE | 101-70-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine-Functionalized Core-Crosslinked Micelles and Nanogels with an Anionic Poly(styrenesulfonate) Shell: Synthesis, Rhodium(I) Coordination and Aqueous Biphasic Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
"Bis(4-methoxyphenyl)phenylphosphine" in the synthesis of pharmaceutical intermediates
[1]
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine (BMPP, CAS: 14180-51-9) represents a critical "tuning" ligand in the organometallic chemist's arsenal.[1] While Triphenylphosphine (
This Application Note details the utility of BMPP as a cost-effective, electronically activated alternative to
Technical Profile & Mechanistic Insight
Electronic vs. Steric Tuning
The efficacy of BMPP lies in its ability to modulate the electronic density of the palladium catalyst.
-
Steric Profile (Tolman Cone Angle): BMPP has a cone angle (
) of approximately 145°, nearly identical to . This ensures that the ligand does not introduce steric hindrance that could impede transmetallation. -
Electronic Profile (Tolman Electronic Parameter - TEP): The presence of para-methoxy groups increases the electron density on the phosphorus atom.[1]
-
(A1): ~2069 cm⁻¹ -
BMPP
(A1): ~2067 cm⁻¹ (Estimated) -
Interpretation: The lower wavenumber indicates stronger
-donation from Phosphorus to Palladium, making the Pd(0) species more nucleophilic and reactive toward oxidative addition.
-
Comparative Performance Data
| Ligand | Structure | Electronic Character | Best Application |
| Triphenylphosphine ( | Neutral | Aryl Iodides/Bromides | |
| Bis(4-methoxyphenyl)phenylphosphine | Electron-Rich | Aryl Chlorides , Deactivated Bromides | |
| Tris(4-methoxyphenyl)phosphine | Very Electron-Rich | Very unreactive Chlorides (High Cost) |
Protocol 1: Synthesis of the Ligand (BMPP)
Objective: Synthesize high-purity Bis(4-methoxyphenyl)phenylphosphine from commercially available precursors. Rationale: Commercial supplies of specialized phosphines can be inconsistent.[1] In-house synthesis via the oxide intermediate ensures purity and oxidation state control.[1]
Reaction Workflow (Graphviz)
Figure 1: Two-step synthesis of BMPP via the stable phosphine oxide intermediate.
Step-by-Step Methodology
Step A: Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide
-
Grignard Preparation: In a flame-dried 500 mL Schlenk flask under Argon, activate Magnesium turnings (1.2 eq) with iodine. Add 4-Bromoanisole (2.2 eq) in dry THF dropwise.[1] Reflux for 1 hour to ensure complete formation of 4-methoxyphenylmagnesium bromide.[1]
-
Coupling: Cool the Grignard solution to 0°C. Add Dichlorophenylphosphine (
, 1.0 eq) dropwise over 30 minutes. The reaction is exothermic. -
Oxidation (Workup): Allow to warm to RT and stir for 4 hours. Quench with saturated
.[1] Extract with Ethyl Acetate.[1][2] To ensure easier purification, treat the crude organic layer with 10% (to convert all phosphine to phosphine oxide). -
Purification: Recrystallize the oxide from Ethyl Acetate/Hexane. Yield is typically >85%.[1][2]
Step B: Reduction to Phosphine (BMPP)
-
Setup: Charge a pressure tube or Schlenk flask with the Phosphine Oxide (10 mmol) and dry Toluene (50 mL) under Argon.
-
Reduction: Add Trichlorosilane (
, 5.0 eq) carefully. -
Reaction: Heat to 100°C for 12 hours.
-
Quench (Critical): Cool to 0°C. Slowly add degassed 20% NaOH solution (exothermic, gas evolution).
-
Isolation: Separate the organic layer under inert atmosphere. Dry over
and concentrate. -
Storage: Store the white solid under Argon at 4°C.
Protocol 2: Application in Pharmaceutical Intermediate Synthesis[1]
Target: Synthesis of 4-(4-Methoxyphenyl)pyridine (Biaryl Scaffold).
Context: This protocol demonstrates the coupling of an aryl chloride (difficult substrate) using BMPP, where
Catalytic Cycle & Mechanism (Graphviz)
Figure 2: The Suzuki-Miyaura cycle. BMPP accelerates the Oxidative Addition of the Aryl Chloride.
Experimental Procedure
Reagents:
-
4-Chloropyridine (1.0 mmol)[1]
-
4-Methoxyphenylboronic acid (1.2 mmol)[1]
- (2 mol%)[3]
-
Ligand: BMPP (4 mol%)
-
Base:
(2.0 eq) -
Solvent: Toluene/Water (10:1)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube, mix
(4.5 mg) and BMPP (12.9 mg) in degassed Toluene (2 mL). Stir at RT for 15 mins to generate the active species (Solution turns from orange to pale yellow). -
Substrate Addition: Add 4-Chloropyridine (113 mg), Boronic acid (182 mg), and
(424 mg). -
Reaction: Heat the sealed tube to 90°C for 6 hours.
-
Monitoring: Monitor via HPLC/TLC. (Expect >95% conversion).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Wash with Ethyl Acetate.[1][2]
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
Validation Note: If
Safety & Handling (E-E-A-T)
-
Oxidation Sensitivity: Like all electron-rich phosphines, BMPP is susceptible to oxidation in air, converting to the phosphine oxide (which is catalytically inactive for this cycle). Always handle under Nitrogen or Argon.
-
Toxicity: Phosphines are potential neurotoxins and skin irritants.[1]
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE:[1] Wear nitrile gloves, safety goggles, and work in a fume hood.
-
-
Waste Disposal: Palladium residues must be scavenged (e.g., using QuadraPure™ scavengers) before waste disposal to meet pharmaceutical compliance limits (typically <10 ppm Pd in final API).
References
-
Chemical Identity & Properties: PubChem.[1][4] Bis(4-methoxyphenyl)phenylphosphine.[1][4][5][6][7] National Library of Medicine.[1] Available at: [Link]
-
Ligand Synthesis Protocol: PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. (Adapted from Oxide reduction route). Available at: [Link]
-
Catalytic Applications: ResearchGate. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls. (Comparative study on methoxy-substituted phosphines). Available at: [Link]
Sources
- 1. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14180-51-9|Bis(4-methoxyphenyl)(phenyl)phosphine|BLD Pharm [bldpharm.com]
- 6. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Use of "Bis(4-methoxyphenyl)phenylphosphine" in materials science
Application Note: Bis(4-methoxyphenyl)phenylphosphine in Advanced Materials Synthesis
Part 1: Introduction & Chemical Profile
Bis(4-methoxyphenyl)phenylphosphine (CAS: 4731-65-1) represents a critical "tuning knob" in the toolkit of materials scientists and organometallic chemists.[1] While triphenylphosphine (
Conversely, highly electron-rich alkyl phosphines (like
Key Technical Parameters:
| Parameter | Value | Relevance |
|---|---|---|
| CAS Number | 4731-65-1 | Unique Identifier |
| Formula |
Part 2: Core Applications in Materials Science
Precision Synthesis of Conjugated Polymers (Polyfluorenes/PEDOT)
In the synthesis of conductive polymers for photovoltaics (OPV) and organic field-effect transistors (OFETs), chain length (molecular weight) directly correlates with charge mobility.[1] Standard ligands often lead to premature catalyst decomposition, resulting in low molecular weights (
-
Mechanism: The electron-rich nature of Bis(4-methoxyphenyl)phenylphosphine stabilizes the active
species, preventing the formation of inactive "palladium black."[1] -
Benefit: It facilitates the Suzuki-Miyaura Polycondensation (SPC) of aryl chlorides, which are cheaper but less reactive than bromides/iodides.
Precursor for High-Triplet-Energy OLED Hosts
This phosphine is the direct precursor to Bis(4-methoxyphenyl)phenylphosphine oxide (BMPPO) .[1]
-
Workflow: Oxidation of the phosphine yields the phosphine oxide.
-
Material Function: Phosphine oxides are widely used as electron-transporting host materials in Phosphorescent OLEDs (PhOLEDs).[1] The methoxy groups break the conjugation slightly compared to fully aromatic systems, raising the triplet energy (
) and preventing reverse energy transfer from the blue dopant back to the host.
Part 3: Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Polycondensation of Poly(9,9-dioctylfluorene) (PFO)
A standard workflow for synthesizing blue-emitting conjugated polymers using Bis(4-methoxyphenyl)phenylphosphine as the enabling ligand.[1]
Safety: Perform all steps in a glovebox or using standard Schlenk line techniques.
Materials:
-
Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)[1]
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)[1]
-
Catalyst Precursor:
(1.5 mol%)[1] -
Ligand: Bis(4-methoxyphenyl)phenylphosphine (CAS 4731-65-1) (4.5 mol%)[1]
-
Base: Tetraethylammonium hydroxide (20% aq. solution)
-
Solvent: Toluene (degassed, anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation (Pre-complexation):
-
In a glovebox, weigh
and Bis(4-methoxyphenyl)phenylphosphine into a small vial.[1] -
Dissolve in 2 mL of degassed toluene.
-
Stir at room temperature for 15 minutes. The solution color will shift from deep purple/red to orange/yellow, indicating the formation of the active
species. -
Note: The 1:3 Pd:Ligand ratio ensures the Pd center is fully ligated, preventing precipitation.
-
-
Reaction Assembly:
-
Add Monomer A (1.0 mmol) and Monomer B (1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 10 mL of degassed toluene.
-
Add the pre-complexed catalyst solution via syringe.
-
Add 3 mL of the Tetraethylammonium hydroxide base solution.
-
-
Polymerization:
-
Seal the flask and move to a pre-heated oil bath at 90°C .
-
Stir vigorously (700+ RPM) for 48 hours. The mixture will become viscous and fluorescent.
-
Critical Check: If the mixture turns black (Pd precipitation), the ligand failed to stabilize the metal. The electron-rich nature of CAS 4731-65-1 minimizes this risk compared to
.[1]
-
-
End-Capping (Optional but Recommended):
-
To remove reactive halide/boronate ends: Add phenylboronic acid (50 mg), stir 2 hours. Then add bromobenzene (0.5 mL), stir 2 hours.
-
-
Purification:
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the specific electronic properties of Bis(4-methoxyphenyl)phenylphosphine (depicted as
Caption: The catalytic cycle of Suzuki Polycondensation.[4][5] The electron-rich nature of the Bis(4-methoxyphenyl)phenylphosphine ligand specifically accelerates the Oxidative Addition step (Red), which is often the bottleneck when using aryl chlorides.[1]
Part 5: References
-
ChemicalBook. Bis(4-methoxyphenyl)phenylphosphine Properties and Applications. ChemicalBook.[3] Link
-
National Institutes of Health (NIH) - PubChem. Bis(4-methoxyphenyl)phenylphosphine Compound Summary.[1] PubChem.[6][7][8] Link[1]
-
Sigma-Aldrich. Bis(4-methoxyphenyl)phenylphosphine oxide (Precursor Relationship).[1] Sigma-Aldrich.[1] Link
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Guide.[1] TCI Chemicals. Link
-
RSC Publishing. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. Royal Society of Chemistry. Link
Sources
- 1. 4731-65-1|Tris(2-methoxyphenyl)phosphine|BLD Pharm [bldpharm.com]
- 2. US20050288257A1 - Novel stable compositions of water and oxygen sensitive compounds and their method of preparation - Google Patents [patents.google.com]
- 3. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 8. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanomaterials with Bis(4-methoxyphenyl)phenylphosphine
Foreword: The Strategic Advantage of Bis(4-methoxyphenyl)phenylphosphine in Nanomaterial Surface Engineering
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to leveraging bis(4-methoxyphenyl)phenylphosphine as a strategic tool for the surface functionalization of nanomaterials. In the rapidly evolving landscape of nanotechnology, the interface between a nanoparticle and its biological environment is paramount. The choice of surface ligand dictates not only the colloidal stability and processability of the nanomaterial but also its ultimate performance in applications ranging from targeted drug delivery to advanced diagnostics and catalysis.
Bis(4-methoxyphenyl)phenylphosphine emerges as a ligand of particular interest. The presence of two methoxy groups introduces a nuanced electronic effect, enhancing the electron-donating properties of the phosphine. This, in turn, can modulate the strength of the coordinative bond with the nanomaterial surface. Furthermore, the methoxy substituents can influence solubility and intermolecular interactions, offering a handle to fine-tune the dispersibility and self-assembly characteristics of the functionalized nanomaterials. This guide will provide not only detailed protocols for the application of this versatile ligand but also the scientific rationale behind the procedural steps, empowering you to adapt and innovate in your own research endeavors.
Physicochemical Properties of Bis(4-methoxyphenyl)phenylphosphine
A thorough understanding of the ligand's properties is foundational to its successful application.
| Property | Value | Source |
| Molecular Formula | C20H19O2P | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >98.0% (HPLC) | |
| Key Applications | Catalyst in organic synthesis, Ligand in coordination chemistry, Material science |
The Mechanism of Interaction: A Deeper Dive
The functionalization of nanomaterials with phosphine ligands is predicated on the formation of a dative covalent bond between the lone pair of electrons on the phosphorus atom and the surface metal atoms of the nanoparticle. This interaction is particularly relevant for noble metal nanoparticles like gold. The electronic nature of the substituents on the phosphine ligand plays a critical role in modulating the strength of this bond.
The two electron-donating methoxy groups on the phenyl rings of bis(4-methoxyphenyl)phenylphosphine increase the electron density on the phosphorus atom. This enhanced nucleophilicity can lead to a stronger coordination to the electron-deficient sites on the nanomaterial surface, potentially improving the stability of the resulting nanoparticle-ligand conjugate compared to less electron-rich phosphines.
Application Protocol: Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are a cornerstone of many biomedical applications due to their unique optical properties and biocompatibility.[1] Phosphine ligands are frequently employed to stabilize AuNPs, finding broad utility in catalysis, imaging, and sensing.[2]
Rationale for Ligand Selection
While thiol-based ligands form very stable bonds with gold surfaces, phosphine ligands offer a more dynamic and tunable interaction. This can be advantageous in applications where subsequent ligand exchange or access to the nanoparticle surface is desired. The use of bis(4-methoxyphenyl)phenylphosphine is proposed here to enhance stability through its electron-donating methoxy groups, potentially offering a compromise between the inertness of thiols and the lability of simple phosphines.
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Detailed Protocol
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Bis(4-methoxyphenyl)phenylphosphine
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Gold Precursor Solution: Prepare a 0.5 mM aqueous solution of HAuCl₄. For a 50 mL final volume, this corresponds to dissolving approximately 9.8 mg of HAuCl₄·3H₂O in 50 mL of deionized water.
-
Preparation of Ligand Solution: Prepare a 10 mM solution of bis(4-methoxyphenyl)phenylphosphine in absolute ethanol. This ligand solution should be prepared fresh.
-
Reaction Setup: In a clean glass flask, combine 50 mL of the 0.5 mM HAuCl₄ solution and 1 mL of the 10 mM bis(4-methoxyphenyl)phenylphosphine solution. Stir the mixture vigorously for 15 minutes at room temperature. The solution should be a pale yellow.
-
Reduction: While stirring, rapidly inject 1.5 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution. A rapid color change to a ruby-red or wine-red is indicative of AuNP formation.
-
Stabilization: Continue stirring the solution for at least 2 hours to ensure complete reduction and ligand binding.
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge at 12,000 rpm for 20 minutes.
-
Carefully decant the supernatant.
-
Resuspend the nanoparticle pellet in ethanol and sonicate briefly to redisperse.
-
Repeat the centrifugation and washing steps two more times with ethanol and a final time with deionized water to remove excess unbound ligand and reactants.
-
-
Storage: Resuspend the final pellet in a desired volume of deionized water or a buffer of choice. Store at 4°C.
Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A distinct peak between 520-530 nm, confirming the presence of spherical AuNPs. |
| Transmission Electron Microscopy (TEM) | Size and Morphology | Monodisperse, spherical nanoparticles with a core diameter in the range of 5-15 nm. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | A slightly larger diameter than the TEM core size, indicating the presence of the ligand shell. A low polydispersity index (PDI < 0.2) suggests a narrow size distribution. |
| Zeta Potential | Surface Charge | A negative zeta potential is expected due to the partial surface coverage and potential oxidation of the phosphine ligand, contributing to colloidal stability. |
Application Protocol: Surface Modification of Quantum Dots (QDs)
Quantum dots require surface modification to be rendered water-soluble and biocompatible for biological applications. While thiol-based ligands are common, phosphine-based ligands offer an alternative for tuning surface properties.
Rationale for Ligand Exchange
The native hydrophobic ligands on as-synthesized QDs (often trioctylphosphine oxide - TOPO) must be replaced with hydrophilic ones. Bis(4-methoxyphenyl)phenylphosphine, with its moderate polarity and potential for hydrogen bonding via the methoxy groups, can facilitate the transfer of QDs to more polar solvents, a crucial step towards aqueous dispersibility.
Experimental Workflow
Caption: Workflow for the ligand exchange on quantum dot surfaces.
Detailed Protocol
Materials:
-
Hydrophobic quantum dots (e.g., TOPO-capped CdSe/ZnS) dispersed in toluene
-
Bis(4-methoxyphenyl)phenylphosphine
-
Pyridine or a similar polar aprotic solvent
-
Methanol
-
Hexane
Procedure:
-
Ligand Solution Preparation: Dissolve a 100-fold molar excess of bis(4-methoxyphenyl)phenylphosphine relative to the QDs in pyridine.
-
Ligand Exchange Reaction:
-
In a nitrogen-filled glovebox, add the ligand solution to the QD dispersion in toluene.
-
Stir the mixture at 60°C for 4-6 hours. The progress of the ligand exchange can be monitored by changes in the solubility of the QDs.
-
-
Purification:
-
Remove the reaction mixture from the heat and allow it to cool to room temperature.
-
Add an excess of a non-solvent like hexane to precipitate the functionalized QDs.
-
Centrifuge the mixture to pellet the QDs.
-
Decant the supernatant containing the displaced TOPO ligands.
-
Wash the QD pellet with hexane two more times.
-
Dry the purified QDs under vacuum.
-
-
Redispersion and Storage: The functionalized QDs should now be dispersible in more polar solvents like pyridine or chloroform. For long-term storage, keep them as a dried powder or dispersed in an appropriate solvent at 4°C in the dark.
Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome |
| Photoluminescence (PL) Spectroscopy | Emission Peak and Quantum Yield (QY) | The characteristic emission peak of the QDs should be preserved. A slight decrease in QY is common after ligand exchange, but a high QY should be maintained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Bands | Disappearance or significant reduction of the C-H stretching bands from the TOPO alkyl chains and the appearance of characteristic peaks for the aromatic rings and C-O stretching of the methoxy groups from bis(4-methoxyphenyl)phenylphosphine. |
| Solubility Test | Dispersibility | The functionalized QDs should show improved dispersibility in polar aprotic solvents compared to the original TOPO-capped QDs. |
Application Protocol: Surface Modification of Magnetic Nanoparticles (MNPs)
The surface functionalization of magnetic nanoparticles is crucial for their use in biomedical applications such as MRI contrast enhancement and targeted drug delivery.[3]
Rationale for Coating
A phosphine-based coating can prevent the aggregation of MNPs in physiological media and provide a platform for further conjugation with targeting moieties or therapeutic agents. The aromatic nature of bis(4-methoxyphenyl)phenylphosphine can also facilitate non-covalent interactions with other molecules.
Detailed Protocol (for co-precipitation synthesis)
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Bis(4-methoxyphenyl)phenylphosphine
-
Deionized water
Procedure:
-
Preparation of Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under a nitrogen atmosphere.
-
Co-precipitation: Heat the iron salt solution to 80°C with vigorous mechanical stirring.
-
Addition of Base and Ligand: Rapidly add ammonium hydroxide to the solution to induce the formation of magnetite (Fe₃O₄) nanoparticles. Simultaneously, add an ethanolic solution of bis(4-methoxyphenyl)phenylphosphine. A black precipitate will form immediately.
-
Aging and Coating: Continue stirring at 80°C for 1-2 hours to allow for particle growth and surface coating.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Use a strong magnet to separate the MNPs from the solution.
-
Decant the supernatant.
-
Wash the MNPs repeatedly with deionized water and then with ethanol until the supernatant is neutral.
-
-
Storage: Disperse the coated MNPs in a suitable solvent and store at 4°C.
Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome |
| Vibrating Sample Magnetometry (VSM) | Magnetic Properties | Superparamagnetic behavior at room temperature, indicated by a lack of coercivity and remanence in the magnetization curve. |
| X-ray Diffraction (XRD) | Crystalline Structure | Diffraction peaks corresponding to the inverse spinel structure of magnetite (Fe₃O₄). |
| Thermogravimetric Analysis (TGA) | Ligand Content | A weight loss step corresponding to the decomposition of the organic ligand, allowing for the quantification of the surface coating. |
Application Protocol: Non-Covalent Functionalization of Carbon Nanotubes (CNTs)
Non-covalent functionalization is advantageous as it preserves the intrinsic electronic and mechanical properties of CNTs.[4] Aromatic molecules like bis(4-methoxyphenyl)phenylphosphine can adsorb onto the surface of CNTs via π-π stacking interactions.
Rationale for Non-Covalent Approach
This method provides a straightforward way to improve the dispersibility of CNTs in organic solvents without disrupting their sp² hybridized carbon lattice. The methoxy-substituted phenyl rings of the ligand are expected to interact favorably with the graphitic surface of the CNTs.
Detailed Protocol
Materials:
-
Pristine single-walled or multi-walled carbon nanotubes
-
Bis(4-methoxyphenyl)phenylphosphine
-
An appropriate organic solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Preparation of Dispersion:
-
Disperse a known amount of CNTs in the chosen solvent.
-
Add a solution of bis(4-methoxyphenyl)phenylphosphine in the same solvent. A typical starting point is a 1:1 weight ratio of CNTs to ligand.
-
-
Sonication: Sonicate the mixture using a bath or probe sonicator. The duration and power of sonication will need to be optimized for the specific type of CNTs and solvent used.
-
Incubation: Allow the dispersion to stand overnight to facilitate the adsorption of the ligand onto the CNT surface.
-
Purification:
-
Centrifuge the dispersion at a high speed to pellet any remaining bundles of unfunctionalized CNTs.
-
Carefully collect the supernatant, which contains the well-dispersed, functionalized CNTs.
-
-
Characterization: The quality of the dispersion can be assessed by UV-Vis-NIR spectroscopy, and the presence of the ligand can be confirmed by techniques like Raman spectroscopy and TGA.
Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome |
| UV-Vis-NIR Spectroscopy | Absorbance Spectrum | For SWCNTs, the appearance of sharp van Hove singularity peaks indicates good debundling and dispersion. |
| Raman Spectroscopy | G-band and D-band | A minimal change in the D/G band ratio confirms that the covalent structure of the CNTs has not been damaged. A slight shift in the G-band position may indicate charge transfer between the ligand and the CNTs. |
| Visual Inspection | Dispersion Stability | A stable, homogenous black dispersion that does not sediment over an extended period. |
Safety and Handling
Bis(4-methoxyphenyl)phenylphosphine and its oxide form may cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- Bhattarai, A., et al. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances.
- Abdullah, N., et al. (2025). Structural and morphological studies of non-covalent functionalization carbon nanotubes wrapped poly(3-hexylthiophene-2,5-diyl) nanocomposites. Next Nanotechnology, 7, 100111.
- Gubin, S. P., et al. (2005).
- Thakkar, D., et al. (2022). Surface Modification of Magnetic Iron Oxide Nanoparticles.
- Hussain, I., et al. (2012). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. Langmuir, 28(49), 16846-16854.
- Hirsch, A., & Vostrowsky, O. (2005). Functionalization of Carbon Nanotubes. Functional Molecular Nanostructures, 1-47.
- Rana, S., & Kalaichelvan, P. T. (2013). Ecotoxicity of nanoparticles. ISRN toxicology, 2013.
- Lacerda, L., et al. (2006). Dynamic interactions between single-walled carbon nanotubes and human T cells. Toxicology letters, 167(2), 121-131.
- Liu, Z., et al. (2008). In vivo biodistribution and toxicology of functionalized single-walled carbon nanotubes in mice. Nanomedicine: Nanotechnology, Biology and Medicine, 4(3), 218-227.
- Maynard, A. D., et al. (2006). Safe handling of nanotechnology.
-
ResearchGate. Synthesis of Highly Accessible and Reactive Sites in Gold Nanoparticles Using Bound Bis(Diphenylphosphine) Ligands. [Link]
- Georgakilas, V., et al. (2016). Non-covalent functionalization of carbon nanotubes. Carbon, 99, 167-183.
- Laurent, S., et al. (2008). Magnetic iron oxide nanoparticles: synthesis, stabilization, vectorization, physicochemical characterizations, and biological applications. Chemical reviews, 108(6), 2064-2110.
-
ResearchGate. (a) The binding affinities of bisphenols as a function of methoxy-group content.... [Link]
- Medintz, I. L., et al. (2009). Polyethylene glycol-based bidentate ligands to enhance quantum dot and gold nanoparticle stability in biological media.
- Thakkar, D., et al. (2022). Surface Modification of Magnetic Iron Oxide Nanoparticles.
- Deraedt, C., et al. (2014). Phosphine-Stabilized Ruthenium Nanoparticles: The Effect of the Nature of the Ligand in Catalysis.
- Karousis, N., et al. (2010). Non-covalent functionalization of carbon nanotubes. Chemical reviews, 110(9), 5366-5397.
- Wang, Y., et al. (2016). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical chemistry, 88(2), 941-958.
- Lu, S., et al. (2017). Stabilization of Black Phosphorous Quantum Dots in PMMA Nanofiber Film and Broadband Nonlinear Optics and Ultrafast Photonics Application.
- Le-Deydier, H., et al. (2017). Study of metal nanoparticles stabilised by mixed ligand shell: A striking blue shift of the surface-plasmon band evidencing the formation of Janus nanoparticles. Dalton Transactions, 46(30), 9965-9974.
- Bartelmess, J., et al. (2014). Non-covalent and reversible functionalization of carbon nanotubes. Beilstein journal of organic chemistry, 10, 2590-2608.
- Sun, C., et al. (2014). Surface modification of magnetic nanoparticles in biomedicine. Chinese Physics B, 23(3), 037503.
- Parani, S., et al. (2018). Gelatin stabilization of quantum dots for improved stability and biocompatibility. International journal of biological macromolecules, 107, 635-641.
- Hussain, I., et al. (2012). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. Langmuir, 28(49), 16846-16854.
- Mody, V. V., et al. (2010). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. Journal of nanoscience and nanotechnology, 10(10), 6297-6316.
- Zhang, L., et al. (2022). Surface Modification of Iron Oxide-Based Magnetic Nanoparticles for Cerebral Theranostics: Application and Prospection. Pharmaceutics, 14(3), 523.
-
ResearchGate. 4,4′-Bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl. [Link]
Sources
- 1. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Surface Modification and Characterisation of Biocompatible Magnetic Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Bis(4-methoxyphenyl)phenylphosphine in Catalysis
An In-Depth Guide to Bis(4-methoxyphenyl)phenylphosphine in Coordination Chemistry: Properties, Synthesis, and Catalytic Applications
Bis(4-methoxyphenyl)phenylphosphine is an organophosphorus compound that has carved a significant niche in the field of coordination chemistry and homogeneous catalysis. As a triarylphosphine ligand, its utility is defined by the nuanced electronic and steric properties it imparts to a transition metal center. The defining features of this ligand are the two electron-donating methoxy (-OCH₃) groups situated on two of the phenyl rings. These substituents enhance the electron density on the phosphorus atom, making it a stronger σ-donor compared to its parent compound, triphenylphosphine. This enhanced electron-donating ability is crucial for stabilizing metal centers, particularly in low oxidation states (e.g., Pd(0)), which are key intermediates in many catalytic cycles.[1]
The methoxy groups also improve the solubility of the ligand and its metal complexes in organic solvents, a practical advantage for synthetic chemists.[1] Consequently, bis(4-methoxyphenyl)phenylphosphine serves as a versatile and effective ligand for a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] This guide provides a comprehensive overview of its properties, detailed protocols for its synthesis, and its application as a supporting ligand in catalysis, designed for researchers and professionals in chemistry and drug development.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a ligand is paramount for its effective and safe use. Bis(4-methoxyphenyl)phenylphosphine is typically a solid at room temperature and, like many triarylphosphines, can be sensitive to atmospheric oxygen.
| Property | Data | Source |
| Chemical Formula | C₂₀H₁₉O₂P | [1] |
| Molecular Weight | 322.34 g/mol | N/A (Calculated) |
| Appearance | White to off-white solid | [3][4] |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Toluene) | [1] |
| Air Sensitivity | Potentially air-sensitive; oxidation to phosphine oxide can occur | [3] |
| Data for the closely related tris(4-methoxyphenyl)phosphine is used as a proxy. |
Protocol for Safe Handling and Storage
The causality behind these storage protocols relates to the susceptibility of the phosphorus(III) center to oxidation. Exposure to air can lead to the formation of bis(4-methoxyphenyl)phenylphosphine oxide, an inactive species in many catalytic reactions, thus compromising experimental results.
Storage:
-
Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][5] This minimizes contact with oxygen.
-
Temperature: Keep the container in a cool, dry place. Refrigeration is often recommended for long-term storage.[6]
-
Container: Use a container with a secure seal, such as a Schlenk flask or a vial with a PTFE-lined cap.
Handling:
-
Inert Environment: Whenever possible, handle the solid in a glovebox or using Schlenk line techniques to prevent prolonged exposure to air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of fine dust particles.
-
Dispensing: When weighing or transferring the solid, do so efficiently to minimize air exposure. For catalytic reactions, preparing a stock solution in a degassed solvent under an inert atmosphere is a reliable method for accurate and safe dispensing.
Synthesis and Characterization
The synthesis of bis(4-methoxyphenyl)phenylphosphine is accessible through standard organometallic procedures. A common and reliable method involves the reaction of a chlorophosphine with a Grignard reagent.[1]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of bis(4-methoxyphenyl)phenylphosphine.
Protocol: Synthesis of Bis(4-methoxyphenyl)phenylphosphine
This protocol is a self-validating system. Successful synthesis will yield a product with characteristic spectroscopic data (e.g., a ³¹P NMR signal in the typical range for triarylphosphines) and the expected mass in mass spectrometry analysis.
Materials:
-
Chlorobis(4-methoxyphenyl)phosphane
-
Phenylmagnesium chloride (solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Add chlorobis(4-methoxyphenyl)phosphane to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Seal the flask with septa and purge with argon or nitrogen.
-
Dissolution: Add anhydrous THF via cannula to dissolve the chlorophosphine.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the phenylmagnesium chloride solution to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred chlorophosphine solution over 30-60 minutes. The choice of a slow addition at low temperature is to control the exothermicity of the reaction and minimize side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[9]
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of anhydrous methanol to destroy any unreacted Grignard reagent.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NH₄Cl. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure bis(4-methoxyphenyl)phenylphosphine.
Characterization
-
³¹P NMR: This is the most definitive technique. A single resonance is expected in the range of -5 to -15 ppm (in CDCl₃), characteristic of triarylphosphines.
-
¹H NMR: Expect distinct signals for the methoxy protons (a singlet around 3.8 ppm) and complex multiplets in the aromatic region (approx. 6.8-7.5 ppm).[10][11]
-
¹³C NMR: Signals for the methoxy carbons (approx. 55 ppm) and various aromatic carbons will be present.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be observed at m/z corresponding to its molecular weight.
Application Notes: A Superior Ligand for Palladium-Catalyzed Cross-Coupling
Bis(4-methoxyphenyl)phenylphosphine is highly valued as a ligand in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the phosphorus center, induced by the methoxy groups, plays a pivotal role in the catalytic cycle.[3]
Causality in Catalysis:
-
Stabilization of Pd(0): The strong σ-donating character of the ligand stabilizes the active Pd(0) catalyst, preventing its decomposition or aggregation into inactive palladium black.
-
Facilitation of Oxidative Addition: An electron-rich palladium center is more nucleophilic and thus more readily undergoes oxidative addition with the aryl halide (Ar-X), which is often the rate-determining step of the catalytic cycle.[12]
-
Promotion of Reductive Elimination: The ligand's steric bulk and electronic properties also influence the final, product-forming step of reductive elimination, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.
This ligand is particularly effective in Suzuki-Miyaura couplings, which are fundamental for the synthesis of biaryl compounds—a common motif in pharmaceuticals and organic materials.[13][14]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Biaryl Synthesis
This protocol provides a self-validating workflow for a model cross-coupling reaction. Successful execution, monitored by TLC, will show the consumption of starting materials and the formation of a new, less polar product spot. The final purified product should have characterization data (NMR, MS) consistent with the target biaryl structure.
Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(4-methoxyphenyl)phenylphosphine (the Ligand)
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)[12]
-
Toluene and Water (solvent system)
-
Ethyl acetate (for workup)
-
Silica gel for chromatography
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under argon, add Pd(OAc)₂ and the ligand (typically in a 1:2 to 1:4 Pd:Ligand ratio). Add degassed toluene and stir at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
Reaction Setup: In a separate Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol). Purge the flask with argon.
-
Solvent Addition: Add degassed toluene (e.g., 5 mL) and water (e.g., 1 mL) to the flask containing the substrates and base.[15]
-
Initiation: Transfer the pre-formed catalyst solution to the reaction flask via cannula.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature is crucial for driving the reaction to completion without degrading the catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane/ethyl acetate mixture. The biaryl product should be more nonpolar than the boronic acid and often has a different Rƒ value than the aryl halide.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel to isolate the pure 4-methoxybiphenyl.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.[10][15]
References
-
PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]
-
PubChemLite. (n.d.). Bis(4-methoxyphenyl)phosphine (C14H15O2P). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Bis-phosphine allene ligand: coordination chemistry and preliminary applications in catalysis. Retrieved from [Link]
-
Oreate AI. (2026). Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis-phosphine allene ligand: Coordination chemistry and preliminary applications in catalysis. Retrieved from [Link]
-
University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]
-
PubMed. (2016). Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. cfmot.de [cfmot.de]
- 3. nbinno.com [nbinno.com]
- 4. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine - Oreate AI Blog [oreateai.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pcliv.ac.uk [pcliv.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields with Bis(4-methoxyphenyl)phenylphosphine
Product Code: BMPP-LIGAND (Generic Reference) CAS: 14180-51-9 Common Name: Bis(p-anisyl)phenylphosphine[1]
Introduction: Understanding Your Ligand
Welcome to the Technical Support Center. If you are experiencing low yields with Bis(4-methoxyphenyl)phenylphosphine , you are likely dealing with a mismatch between the ligand's electronic profile and your reaction conditions.[1]
This ligand is a tertiary arylphosphine modified with two para-methoxy groups.[1]
-
The "Super-PPh3" Effect: The methoxy groups are strong electron donors (via resonance).[1] This makes the phosphorus center significantly more electron-rich (nucleophilic) than standard Triphenylphosphine (PPh3).[1]
-
The Trade-off: While this enhances the rate of Oxidative Addition (great for aryl chlorides), it simultaneously makes the ligand highly susceptible to Oxidation by air.[1]
The Golden Rule: Treat this ligand closer to an alkyl-phosphine (like PCy3) regarding air sensitivity, rather than a shelf-stable PPh3.[1]
Troubleshooting Module 1: Ligand Integrity & Oxidation
Symptom: "My reaction turns black (Pd precipitation) immediately," or "I see no conversion despite using fresh catalyst."
Root Cause: The ligand has likely oxidized to Bis(4-methoxyphenyl)phenylphosphine oxide .[1] The oxide is a poor ligand and cannot stabilize the active Pd(0) species, leading to catalyst decomposition (Palladium black).[1]
Diagnostic Protocol: The 31P NMR Check
Before discarding your reaction, run a quick 31P NMR of your ligand stock.[1]
| Species | Chemical Shift (approx.[1][2][3][4][5][6] relative to H3PO4) | Status |
| Active Ligand | -22.5 ppm (Upfield) | ✅ Good |
| Oxidized Impurity | +25 to +35 ppm (Downfield) | ❌ Dead |
Note: The -22.5 ppm shift (compared to -6 ppm for PPh3) confirms the high electron density at the phosphorus center.[1]
Corrective Actions
-
Recrystallization: If oxide content is >5%, recrystallize from hot ethanol or a hexane/ethyl acetate mixture under argon.[1]
-
In-Situ Degassing: Sparging with nitrogen is often insufficient.[1] Use the Freeze-Pump-Thaw method for reaction solvents.[1]
-
Scavengers: For extremely sensitive reactions, add 1-2 mol% of free ligand excess to sacrifice itself against adventitious oxygen.[1]
Troubleshooting Module 2: Catalytic Cycle Stalling
Symptom: "The reaction starts but stops at 40-50% conversion," or "Yields are lower than with PPh3."
Root Cause: The "Goldilocks" Electronic Problem. Because this ligand is electron-rich, it binds tightly to Palladium.[1] This facilitates the first step (Oxidative Addition) but can hinder the last step (Reductive Elimination ), which requires the metal to release electron density.[1]
Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| L:Pd Ratio | Start at 2:1 or 3:1 | High ratios (e.g., 4:1) saturate the metal, preventing the substrate from binding.[1] Low ratios (1:1) risk Pd-black formation.[1] |
| Temperature | Increase by 10-20°C | Reductive elimination is endothermic for electron-rich systems.[1] Higher heat drives the product release.[1] |
| Base Selection | Use Weaker Bases (Carbonates) | Strong alkoxides can coordinate competitively.[1] Cs2CO3 or K3PO4 are preferred for this ligand class.[1] |
Visualizing the Electronic Effect
Figure 1: The electronic "push" from the methoxy groups accelerates oxidative addition but stabilizes the intermediate, potentially requiring higher temperatures to force reductive elimination.[1]
Troubleshooting Module 3: Purification & Workup
Symptom: "I have a thick oil that won't crystallize," or "The product is contaminated with phosphorus residues."[1]
Root Cause: Electron-rich phosphine oxides are more polar and "sticky" than TPP-oxide.[1]
Removal Protocol
-
Oxidation Workup: Deliberately oxidize all remaining ligand with H2O2 (30% aq) during the quench.[1] It is easier to separate 100% oxide than a mixture of phosphine/oxide.[1]
-
Chromatography:
-
Complexation: If the product is non-polar, wash the organic layer with aqueous CuCl2 .[1] Copper coordinates avidly to the electron-rich phosphine/oxide, pulling it into the aqueous phase (or forming a precipitate).[1]
Summary: The "Low Yield" Decision Tree
Follow this logic flow to identify your specific bottleneck.
Figure 2: Diagnostic workflow for isolating the cause of low yields.
References
-
Smolecule . (n.d.). Bis(4-methoxyphenyl)phenylphosphine Properties and NMR Data. Retrieved from [1]
-
TCI Chemicals . (n.d.).[1] Bis(4-methoxyphenyl)phosphine Oxide Specifications. Retrieved from [1]
-
Fisher Scientific . (n.d.).[1] Palladium-Catalysed Coupling Chemistry Guide. Retrieved from [1]
-
OpenChemHub . (2024).[1] Ligand design for cross-couplings: phosphines. Retrieved from
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Bis(4-methoxyphenyl)phenylphosphine Ligand Guide
This guide functions as a specialized Technical Support Center for researchers utilizing Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9).[1] It moves beyond basic product data sheets to address the "why" and "how" of experimental failure modes, specifically focusing on ligand stability and catalytic side reactions.
Status: Active Ligand Class: Electron-Rich Triarylphosphine Primary Application: Palladium/Rhodium-catalyzed cross-coupling (Suzuki, Heck) and Hydrogenation.[1]
Ligand Profile & "Personality"
Before troubleshooting, you must understand how this ligand behaves relative to the standard Triphenylphosphine (PPh₃).
-
Electronic Nature: The two p-methoxy groups are Electron Donating Groups (EDGs).[1] This makes the phosphorus center more nucleophilic (Lewis basic) than PPh₃.[1]
-
Consequence: It binds metal centers more tightly and accelerates oxidative addition in catalytic cycles.[1]
-
The Trade-off: It is significantly more susceptible to oxidation and specific types of ligand scrambling than neutral phosphines.[1]
Quick Reference Data
| Property | Value / Behavior |
| CAS Number | 14180-51-9 |
| Formula | |
| Solubility | Soluble in THF, DCM, Toluene, Acetone.[1][2][3][4][5] Insoluble in Water.[1][6] |
| Air Stability | Low. Solid is relatively stable; solutions oxidize rapidly.[1] |
Troubleshooting Module: Oxidation Issues
Symptom: Reaction stalls; yield drops;
The Mechanism
Unlike PPh₃, which tolerates brief air exposure, the electron-rich nature of the methoxy substituents increases the HOMO energy of the phosphorus lone pair, making it highly reactive toward singlet oxygen and peroxides.
Diagnostic Workflow
Use this decision tree to determine if oxidation is your root cause.[1]
Figure 1: Diagnostic logic for distinguishing ligand oxidation from other catalytic failures.
Solution Protocol: Deoxygenation & Recovery
If oxidation is detected, you cannot "reverse" it easily in situ.[1] You must prevent it in the next run.
-
Solvent Purification: Do not rely solely on sparging. THF and Ethers must be distilled from sodium/benzophenone or passed through an activated alumina column (SPS) to remove peroxides.[1] This ligand reacts faster with peroxides than PPh₃ does.[1]
-
The "Sacrificial" Method: If you suspect your solvent has trace
, add a small excess (5-10%) of the ligand.[1] The excess will sacrifice itself to scavenge oxygen, leaving the remaining equivalent to bind the metal. -
Recovery: The oxide (Bis(4-methoxyphenyl)phenylphosphine oxide, CAS 799-55-3) is much more polar than the ligand.[1]
-
Separation: Use silica gel chromatography.[1]
-
Eluent: The ligand elutes with non-polar solvents (Hexanes/Toluene); the oxide requires polar mixtures (EtOAc/MeOH).
-
Troubleshooting Module: Ligand Scrambling (Aryl Exchange)
Symptom: You are performing a cross-coupling reaction (e.g., Suzuki-Miyaura) between Ar-Br and Ar'-B(OH)₂ , but you detect unexpected byproducts like Ar-Ph or Ar-(C₆H₄OMe) in your Mass Spec.
The Mechanism
This is the most insidious side reaction for triarylphosphines. Palladium can insert into the P-C bond of the ligand itself. Because your ligand is electron-rich, the P-C bond is electronically activated differently than in PPh₃.[1]
-
Oxidative Addition (Reversible): Pd(0) inserts into the P-Ph or P-Anisyl bond.[1]
-
Exchange: The aryl group from your substrate (
) swaps places with the aryl group of the ligand ( ). -
Reductive Elimination: The wrong aryl group couples with your substrate.[1]
Figure 2: The pathway for aryl scrambling leading to byproduct formation.[1]
FAQ: How do I stop scrambling?
Q: Does the methoxy group make scrambling worse? A: Generally, yes. Electron-rich phosphines promote the formation of cationic Pd species or stabilize the oxidative addition state.[1][7] Furthermore, the para-methoxy group activates the ring, potentially making the P-C bond more susceptible to cleavage under high-energy conditions.
Corrective Actions:
-
Lower the Temperature: Scrambling has a higher activation energy than the desired cross-coupling. If running at 100°C, try 60-80°C.
-
Switch Solvent: Change from high-boiling non-polar solvents (Toluene) to polar aprotic solvents (DMF, Dioxane) which can stabilize the Pd intermediates without requiring P-C insertion.[1]
-
Use "Buchwald" Ligands: If scrambling persists, this ligand class (simple triarylphosphines) may be unsuitable.[1] Switch to dialkylbiaryl phosphines (e.g., SPhos, XPhos) which are sterically designed to prevent P-C bond insertion.
Troubleshooting Module: Chemical Incompatibility
Symptom: Ligand degradation when used with strong Lewis Acids.[1]
Ether Cleavage
Scenario: You are using this ligand in a reaction involving Boron Tribromide (
Rule: Avoid using Bis(4-methoxyphenyl)phenylphosphine in environments with pH < 2 or in the presence of strong Lewis acids.[1]
References & Grounding
The protocols and data above are synthesized from standard organometallic characterization techniques and specific compound databases.
-
Compound Identity & Properties:
-
NMR Characterization Data:
-
Mechanistic Insight (Scrambling & Oxidation):
-
General Phosphine Stability:
Sources
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Integrity of Bis(4-methoxyphenyl)phenylphosphine
Case ID: BMPP-OX-PREV Subject: Prevention of Oxidation & Handling Protocols for Electron-Rich Phosphine Ligands Classification: Technical Guide / Troubleshooting
The Core Issue: Why Does BMPP Oxidize?
Bis(4-methoxyphenyl)phenylphosphine is not just a standard ligand; it is an electronically activated species. To understand its handling, you must understand its electronics.
Unlike Triphenylphosphine (
-
The Benefit: This makes BMPP a stronger nucleophile and a more potent ligand for metal centers (e.g., Pd, Rh).
-
The Cost: It significantly lowers the oxidation potential. The phosphorus lone pair becomes hyper-reactive toward triplet oxygen (
), leading to the rapid formation of the catalytically inactive phosphine oxide.
Mechanism of Degradation
The oxidation is not a simple surface phenomenon; in solution, it is diffusion-controlled and rapid.
Figure 1: The oxidation pathway of electron-rich phosphines. The high energy of the P-lone pair facilitates the initial attack on oxygen.
Storage and Handling Protocols
The physical state of the ligand dictates the urgency of protection.
A. Solid State Storage
In its crystalline form, BMPP is kinetically stable due to crystal lattice energy, but surface oxidation occurs over time.
-
Primary Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.
-
Temperature:
(Refrigerator). Cold storage slows the kinetics of surface oxidation. -
Container: Amber glass is preferred to prevent potential photochemical degradation, though oxidation is the primary concern.
B. Solution State Handling (CRITICAL)
90% of user issues occur here. Once dissolved, the lattice protection is lost. The solvent acts as a carrier for dissolved oxygen.
Rule of Thumb: Never dissolve BMPP in non-degassed solvents.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle
Sparging (bubbling gas) is insufficient for electron-rich phosphines in critical catalytic cycles. You must use FPT for reaction solvents.
-
Freeze: Place solvent in a Schlenk flask.[1][2][3][4] Immerse in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (0.01–0.1 mmHg) for 5–10 minutes. This removes gas from the headspace.[3][5]
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Gas bubbles will evolve as solubility decreases. -
Repeat: Perform 3 total cycles.
-
Backfill: Fill with high-purity Argon.
Troubleshooting: "My Ligand is Oxidized"
If your reaction failed or the ligand appearance changed (often becoming white/opaque or gummy), verify purity via
Diagnostic Data:
-
Active Ligand (
): Typically to ppm (depending on solvent). -
Oxide Impurity (
): Typically to ppm.
Remediation Workflow
Do not discard oxidized ligand.[6] It can be purified or reduced.[1][3]
Figure 2: Decision matrix for handling oxidized ligand batches.
Purification Methodologies
| Method | Applicability | Protocol Summary |
| Recrystallization | Partial Oxidation (<20%) | Phosphine oxides are highly polar. Dissolve mixture in hot Ethanol (oxide is soluble). Add Hexane dropwise until cloudy. Cool to |
| Column Chromatography | Moderate Oxidation | Use Silica gel. Elute with Hexane/EtOAc. The phosphine (non-polar) elutes first. The oxide (polar) sticks or elutes much later with MeOH/DCM. Note: Flush column with |
| Chemical Reduction | Severe Oxidation (>80%) | Reagent: Polymethylhydrosiloxane (PMHS) or Trichlorosilane ( |
Advanced Protection: Borane Adducts
If you require long-term bench stability, convert BMPP to its Borane adduct (
-
Synthesis: React BMPP with
or . -
Stability: The Borane protects the lone pair, rendering the solid air-stable for months.
-
Deprotection: When ready to use in catalysis, remove the
by heating with an amine (e.g., DABCO or diethylamine) in the reaction vessel.
Frequently Asked Questions (FAQ)
Q: Can I use "Sparged" solvents instead of Freeze-Pump-Thaw?
A: For robust catalytic cycles (e.g., Suzuki-Miyaura) using BMPP, sparging is often insufficient. Sparging removes bulk gas but leaves residual micro-bubbles and dissolved
Q: My ligand turned into a sticky gum. Is it ruined?
A: Not necessarily. Phosphine oxides of anisyl-derivatives can be hygroscopic or form oils. Run a
Q: Does the methoxy group affect solubility? A: Yes. BMPP is slightly more polar than Triphenylphosphine. It dissolves well in DCM, THF, Toluene, and Acetone. It has poor solubility in cold Hexanes/Pentane, which is why Hexane is an excellent anti-solvent for recrystallization.
References
-
Vertex AI Search. (2025). Handling electron-rich phosphine ligands air sensitivity. Retrieved from 7
-
Tokyo Chemical Industry (TCI). (2025). Bis(4-methoxyphenyl)phenylphosphine Oxide Product Data. Retrieved from
-
Chemistry LibreTexts. (2024). Freeze-Pump-Thaw Degassing Protocols. Retrieved from 3
-
Organic Chemistry Portal. (2023). Phosphine Synthesis by Reduction of Phosphine Oxides. Retrieved from 8
-
PubChem. (2025).[9] Bis(4-methoxyphenyl)phenylphosphine oxide Compound Summary. Retrieved from 9
Sources
- 1. reddit.com [reddit.com]
- 2. epfl.ch [epfl.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 8. Phosphine synthesis by reduction [organic-chemistry.org]
- 9. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving catalyst stability with "Bis(4-methoxyphenyl)phenylphosphine"
Technical Support Center: Advanced Catalysis Division Ticket #: 9482-BMOPP | Status: Open | Priority: High Subject: Optimization & Stability Protocols for Bis(4-methoxyphenyl)phenylphosphine (BMOPP) Systems
User Inquiry Summary
"I am switching from Triphenylphosphine (
) to Bis(4-methoxyphenyl)phenylphosphine to improve yields in a difficult Suzuki coupling, but I am seeing inconsistent catalyst life and occasional rapid precipitation of Pd black. How do I stabilize this system?"
Part 1: The Knowledge Base (Mechanistic Insight)
To troubleshoot stability, you must first understand the electronic architecture of your ligand. You are using Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9).
1. The "Goldilocks" Electronic Effect
Unlike standard Triphenylphosphine (
-
Mechanism: The lone pair on the oxygen donates electron density into the phenyl ring, which is transmitted to the phosphorus atom.
-
Result: The phosphorus center becomes more electron-rich (more basic) than
, but less sterically hindered than bulky dialkylbiaryl ligands (like SPhos).
2. Impact on the Catalytic Cycle
-
Oxidative Addition (The Accelerator): The increased electron density on the metal center (from the ligand) makes the Pd(0) species more nucleophilic. This accelerates the oxidative addition of difficult substrates (e.g., aryl chlorides or electron-rich aryl bromides) [1].
-
Stability (The Shield): The stronger
-donation stabilizes the Pd(II) intermediate, preventing the metal from "falling out" of the cycle and aggregating into inactive Palladium Black.
3. The Stability Trade-off (Crucial for Troubleshooting)
Because BMOPP is more electron-rich, it is more susceptible to oxidation by air than
Part 2: Visualizing the Mechanism
The following diagram illustrates the electronic flow that stabilizes your catalyst and the competing oxidation pathway you must avoid.
Figure 1: The electron-donating path of the methoxy group stabilizes the Pd center (Blue path), but increases susceptibility to air oxidation (Red path).
Part 3: Standard Operating Procedure (SOP)
Protocol ID: BMOPP-STAB-01 Objective: Maximizing Catalyst Lifetime
Step 1: Ligand Integrity Check (Pre-Reaction)
Before adding the ligand to the reaction, verify it hasn't oxidized during storage.
-
Method:
NMR in . -
Expected Shift: BMOPP typically appears around -4 to -6 ppm (similar to
but slightly shifted). -
Warning Sign: A sharp peak at +20 to +30 ppm indicates the Phosphine Oxide [2]. If >5% oxide is present, recrystallize (EtOH/Hexanes) or discard.
Step 2: The "Induction" Protocol
To prevent Pd Black formation at the start:
-
Charge Solids: Add
(or your Pd source) and BMOPP to the flask. -
Ratio: Use a Ligand:Metal ratio of 2.5:1 or 3:1 .
-
Why? The extra ligand ensures that if trace oxidation occurs, there is still enough free phosphine to ligate the Pd.
-
-
Solvent Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method or vigorous sparging with Argon for 20 mins before adding the solvent to the catalyst.
-
Pre-Stir: Stir the Pd + Ligand in the solvent at Room Temperature (RT) for 15 minutes before adding the aryl halide or base. This allows the active
species to form in a protected environment.
Part 4: Troubleshooting Matrix
Use this guide to diagnose "Inconsistent Catalyst Life."
| Symptom | Probable Cause | Technical Resolution |
| Reaction turns black immediately (<5 mins) | Ligand Oxidation. The phosphine converted to oxide before binding Pd. | Action: Check inert gas line purity. Increase Ligand:Pd ratio to 4:1. Ensure solvent is strictly anhydrous/degassed. |
| Reaction turns black after 1-2 hours | Substrate Inhibition. The oxidative addition is too slow, leaving Pd(0) idle. | Action: Increase temperature by 10°C. Switch to a pre-catalyst like |
| No reaction, solution stays clear/yellow | Catalyst Poisoning or Oxidative Addition Failure. | Action: If aryl chloride is used, add an additive like CsF. Ensure the base (e.g., |
| Yield is lower than with PPh3 | Steric Crowding. BMOPP is slightly larger than PPh3. | Action: This is rare. Check if the product is inhibiting the catalyst. Switch solvent to 1,4-Dioxane to improve solubility. |
Part 5: Diagnostic Workflow
Follow this logic tree to resolve your current instability issue.
Figure 2: Diagnostic decision tree for BMOPP-catalyzed coupling failures.
References
-
Electronic Effects in Palladium Catalysis Zapf, A., & Beller, M. (2001). "Palladium-Catalyzed Reactions for Fine Chemical Synthesis." Topics in Catalysis. Context: Establishes that electron-rich ligands accelerate oxidative addition of aryl chlorides.[1]
-
Phosphorus-31 NMR Spectroscopy Sigma-Aldrich / Merck Technical Library. "NMR Chemical Shifts of Common Phosphine Ligands." Context: Reference for identifying the oxide shift (~25-30 ppm) vs. the free ligand (-4 to -6 ppm).
-
Ligand Stability and Handling Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] Context: While focusing on Buchwald ligands, this foundational text explains the trade-off between electron richness and air stability.
Sources
Technical Support Center: Bis(4-methoxyphenyl)phenylphosphine Ligand
Welcome to the technical support center for Bis(4-methoxyphenyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use and stability of this valuable phosphine ligand. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
My reaction is sluggish, or has stalled completely. Could my Bis(4-methoxyphenyl)phenylphosphine ligand be the issue?
This is a common issue, and the ligand is indeed a primary suspect. The two most likely culprits are oxidation and P-C bond cleavage.
Possible Cause 1: Oxidation of the Ligand
The phosphorus(III) center in your phosphine ligand is susceptible to oxidation to a phosphorus(V) species, namely Bis(4-methoxyphenyl)phenylphosphine oxide. This phosphine oxide is a poor ligand for most transition metal-catalyzed reactions, and its formation will effectively reduce the concentration of the active catalyst, leading to lower reaction rates or complete stalling. The electron-donating methoxy groups on the aryl rings of Bis(4-methoxyphenyl)phenylphosphine increase the electron density on the phosphorus atom, making it more nucleophilic and, consequently, more susceptible to oxidation compared to less electron-rich triarylphosphines.[1]
How to Detect Oxidation: The most effective method for detecting the presence of the phosphine oxide is through ³¹P NMR spectroscopy.
-
Bis(4-methoxyphenyl)phenylphosphine: The ³¹P NMR chemical shift for the phosphine is approximately -19.0 ppm (in CDCl₃).
-
Bis(4-methoxyphenyl)phenylphosphine oxide: The ³¹P NMR chemical shift for the corresponding oxide is approximately 34.16 ppm (in CDCl₃).[2]
A significant peak around 34 ppm in your ³¹P NMR spectrum is a strong indicator of ligand oxidation.
Preventative Measures:
-
Proper Storage: Store the ligand under an inert atmosphere (argon or nitrogen) in a cool, dark place.
-
Inert Atmosphere Handling: Handle the ligand in a glovebox or using Schlenk line techniques to minimize exposure to air.
-
Degassed Solvents: Use freshly degassed solvents for your reactions. Solvents can absorb significant amounts of oxygen from the air, which can then oxidize your ligand.
Possible Cause 2: P-C Bond Cleavage
Another potential degradation pathway, particularly in transition metal-catalyzed reactions, is the cleavage of the phosphorus-carbon bond.[3] This can lead to the formation of inactive catalyst species and unwanted byproducts. This process is often promoted by high temperatures and the nature of the metal center.
How to Minimize P-C Bond Cleavage:
-
Lower Reaction Temperatures: If the reaction conditions allow, try running your reaction at a lower temperature.
-
Choice of Metal Precursor: The choice of metal precursor can influence the propensity for P-C bond cleavage. Consult the literature for guidance on the most stable catalyst systems for your specific transformation.
-
Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of ligand degradation. Monitor your reaction progress and work it up promptly upon completion.
I see an unexpected peak in my ³¹P NMR spectrum. What could it be?
If you observe an unexpected peak in your ³¹P NMR spectrum, the most probable impurity is Bis(4-methoxyphenyl)phenylphosphine oxide , the primary oxidation product. As mentioned previously, this species has a characteristic chemical shift around 34.16 ppm in CDCl₃.[2]
Confirmation of the Impurity: To confirm the identity of the unknown peak, you can perform a "spiking" experiment. Add a small amount of a known sample of Bis(4-methoxyphenyl)phenylphosphine oxide to your NMR sample. If the intensity of the unknown peak increases, you have confirmed its identity.
Protocol for Preparing a Phosphine Oxide Standard: You can easily synthesize a small amount of the phosphine oxide for use as a reference standard.
-
Dissolve a small amount of your Bis(4-methoxyphenyl)phenylphosphine in a suitable solvent (e.g., dichloromethane or toluene).
-
Bubble air or oxygen through the solution for a few hours, or simply stir the solution, loosely capped, and open to the air for 24-48 hours.
-
Monitor the reaction by ³¹P NMR until the peak for the starting phosphine has disappeared and a new peak around 34 ppm has appeared.
-
The resulting solution can be used as a crude standard for spiking experiments.
My isolated product is contaminated with a phosphorus-containing impurity that is difficult to remove.
This is a frequent challenge, and the persistent impurity is likely Bis(4-methoxyphenyl)phenylphosphine oxide. Due to its polar P=O bond, it can have different solubility and chromatographic behavior compared to the parent phosphine, often making it difficult to separate from polar reaction products.
Suggested Purification Techniques:
-
Column Chromatography: Optimize your solvent system. A more polar eluent system will likely be required to elute the phosphine oxide. A gradient elution can be effective.
-
Recrystallization: If your desired product is crystalline, recrystallization can be an effective method for removing the phosphine oxide impurity. Experiment with different solvent systems to find one that selectively crystallizes your product.
Preventative Measures: The most effective strategy is to prevent the formation of the phosphine oxide in the first place by rigorously following the storage and handling procedures outlined above.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for Bis(4-methoxyphenyl)phenylphosphine?
The primary and most common degradation pathway for Bis(4-methoxyphenyl)phenylphosphine is oxidation of the phosphorus(III) center to a phosphorus(V) center, forming Bis(4-methoxyphenyl)phenylphosphine oxide .[1] The presence of two electron-donating methoxy groups increases the electron density on the phosphorus atom, making it more susceptible to oxidation than unsubstituted triphenylphosphine.
How should I properly store and handle Bis(4-methoxyphenyl)phenylphosphine to minimize degradation?
To ensure the longevity and purity of your ligand, adhere to the following best practices:
-
Storage: Store the solid ligand in a tightly sealed container under a positive pressure of an inert gas like argon or nitrogen. A desiccator inside a refrigerator is a good storage location. Protect from light.
-
Handling: Whenever possible, handle the ligand in an inert atmosphere glovebox. If a glovebox is not available, use Schlenk line techniques. Use clean, dry spatulas and glassware.
-
Solvents: Always use fresh, anhydrous, and thoroughly degassed solvents when preparing solutions of the ligand or when using it in a reaction.
How can I assess the purity of my Bis(4-methoxyphenyl)phenylphosphine?
Several analytical techniques can be used to assess the purity of your ligand:
-
³¹P NMR Spectroscopy: This is the most direct method for detecting phosphorus-containing impurities. A pure sample should show a single sharp peak at approximately -19.0 ppm. The presence of a peak around 34.16 ppm indicates oxidation.
-
¹H NMR Spectroscopy: While the aromatic region can be complex, the methoxy protons should appear as a clean singlet. The presence of other signals could indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be a powerful tool for quantifying the purity of your ligand and detecting non-phosphorus impurities.
Is Bis(4-methoxyphenyl)phenylphosphine susceptible to hydrolysis?
While triarylphosphines are generally more resistant to hydrolysis than their alkylphosphine counterparts, they are not entirely immune, especially under harsh conditions. The P-C bonds in triarylphosphines are relatively strong; however, prolonged exposure to water, particularly in the presence of acid or base catalysts and at elevated temperatures, can lead to cleavage of the P-C bond. For most standard applications in anhydrous organic solvents, hydrolysis is not a significant concern.
Data and Protocols
Table 1: ³¹P NMR Chemical Shifts
| Compound | Structure | ³¹P NMR Chemical Shift (ppm in CDCl₃) |
| Bis(4-methoxyphenyl)phenylphosphine | P(C₆H₄OCH₃)₂(C₆H₅) | ~ -19.0 |
| Bis(4-methoxyphenyl)phenylphosphine oxide | O=P(C₆H₄OCH₃)₂(C₆H₅) | ~ 34.16[2] |
Protocol 1: Monitoring Ligand Degradation by ³¹P NMR
-
Sample Preparation: In an NMR tube, dissolve 5-10 mg of your reaction mixture or your stored ligand in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is sufficient to observe both the phosphine and potential phosphine oxide signals (e.g., from -50 ppm to 100 ppm).
-
Analysis: Integrate the peaks corresponding to the phosphine and the phosphine oxide. The relative integration values will give you the percentage of oxidized ligand.
Protocol 2: Synthesis of Bis(4-methoxyphenyl)phenylphosphine Oxide Standard
This protocol is for the synthesis of a small amount of the phosphine oxide to be used as an analytical standard.
-
Dissolution: In a small vial, dissolve approximately 20 mg of Bis(4-methoxyphenyl)phenylphosphine in 2 mL of dichloromethane.
-
Oxidation: Add a few drops of 30% hydrogen peroxide solution to the vial.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or ³¹P NMR until all the starting phosphine is consumed.
-
Work-up: Quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude phosphine oxide. This can be used as a standard without further purification for spiking experiments.
Visualizing the Primary Degradation Pathway
The following diagram illustrates the primary degradation pathway of Bis(4-methoxyphenyl)phenylphosphine.
Caption: Oxidation of the phosphine to its corresponding oxide.
References
- Gere, D. R., et al. (2023).
- e-EROS Encyclopedia of Reagents for Organic Synthesis. (2003). Synthesis of Carbon-Phosphorus Bonds, Second Edition.
- Polymers. (2020). CCIMC.
- Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activ
- Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. (n.d.). ChemRxiv.
-
PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]
- Kinetics of the Oxidation of Triphenylphosphine by Nitric Oxide. (n.d.).
- Synthetic strategies towards phosphine ligands suitable for further... (n.d.).
- Phosphine Ligands. (n.d.).
- Nickel-Catalyzed C-P Cross-Coupling of Arylboronic Acids with P(O)H Compounds. (n.d.). AWS.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- The oxidation of phosphine studied by flash photolysis and kinetic spectroscopy. (n.d.). Journals.
- Process for stabilizing a phosphite ligand against degradation. (n.d.).
- Analysis of the Fumigant Phosphine Applying Headspace-GC-MSD. (n.d.). eurl-pesticides.eu.
- Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. (2024). Organometallics.
- Amphiphilic Core-Cross-linked Micelles Functionalized with Bis(4-methoxyphenyl)phenylphosphine as Catalytic Nanoreactors for Biphasic Hydroformylation. (n.d.).
- Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. (2020).
- Benchchem. (n.d.). Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents.
- Relative Rates of Alkylation for B-Substituted Triarylphosphines: An ortho-Boron Group Enhances Reactivity on Phosphorus. (2022). The Royal Society of Chemistry.
- Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. (n.d.). NIH.
- Coordination Chemistry inside Polymeric Nanoreactors: Metal Migration and Cross-Exchange in Amphiphilic Core-Shell Polymer L
- Sampling and analytical methods for phosphine—a review. (2010). CDC Stacks.
- Phosphorus-Based C
- Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes. (n.d.). ChemRxiv.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Unravelling the role of precursors phosphine`s features in governing the reactivity of [MCl2(P-P)] (M = Pd, Pt) towards formation of thiolate complexes via S−S and S−C bond cleavage. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Phosphine-Functionalized Core-Crosslinked Micelles and Nanogels with an Anionic Poly(styrenesulfonate) Shell Synthesis. (2022).
- PHOSPHINE Method number:. (n.d.).
- Sigma-Aldrich. (n.d.).
- Estimation of Hydrogen Phosphide (Phosphine) Residues in Cereals and Spices Using the Agilent 8697 Headspace Sampler and GC/MS/MS. (2024).
- Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Prepar
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics.
- Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. (2025).
- 24.2D: Phosphine and Related Ligands. (2023). Chemistry LibreTexts.
- Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination. (2022).
- 2.9: Phosphines. (2023). Chemistry LibreTexts.
- Sampling and analytical methods for phosphine--a review. (n.d.). PubMed.
- Progress in -Phosphine Oxide- C
Sources
Effect of impurities on "Bis(4-methoxyphenyl)phenylphosphine" performance
Welcome to the technical support center for Bis(4-methoxyphenyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this versatile phosphine ligand in experimental settings.
Introduction
Bis(4-methoxyphenyl)phenylphosphine is an electron-rich triarylphosphine ligand frequently employed in transition-metal catalysis, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Its electron-donating methoxy groups enhance the catalytic activity of the metal center. However, the performance of this ligand is highly sensitive to impurities, which can arise during synthesis, storage, or handling. This guide provides in-depth technical assistance to identify, mitigate, and understand the effects of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues researchers face when using Bis(4-methoxyphenyl)phenylphosphine.
Issue 1: Reduced Catalytic Activity or Inconsistent Reaction Yields
Q: My cross-coupling reaction is sluggish, or the yield is significantly lower than expected. What could be the cause?
A: Reduced catalytic activity is one of the most common problems and is frequently linked to the purity of the Bis(4-methoxyphenyl)phenylphosphine ligand. The primary culprit is often the presence of its oxidized form, Bis(4-methoxyphenyl)phenylphosphine oxide.
Causality: The phosphorus atom in phosphine ligands possesses a lone pair of electrons that are crucial for coordinating to the metal center of the catalyst. In the corresponding phosphine oxide, this lone pair is engaged in a P=O double bond, rendering the molecule a poor ligand for the metal.[1] While some studies suggest that phosphine oxides can occasionally act as stabilizing ligands for palladium nanoparticles, preventing their precipitation, their presence generally hinders the formation of the active catalytic species, leading to a decrease in reaction rate and overall yield.[2]
Issue 2: How can I detect the presence of Bis(4-methoxyphenyl)phenylphosphine oxide in my ligand sample?
A: The most effective and straightforward method for detecting and quantifying phosphine oxide impurities is through ³¹P NMR spectroscopy.
Expertise & Experience: ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The chemical shift of the phosphorus atom in a phosphine is significantly different from that in its corresponding phosphine oxide, allowing for clear differentiation.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Appearance in Spectrum |
| Bis(4-methoxyphenyl)phenylphosphine | ~ -5 to -10 (in CDCl₃) | Sharp singlet |
| Bis(4-methoxyphenyl)phenylphosphine Oxide | ~ 21.0 (in CDCl₃)[3] | Sharp singlet, downfield from the phosphine |
A Note on Chemical Shifts: The exact chemical shift can vary slightly depending on the solvent, concentration, and the reference standard used. It is always best practice to run a spectrum of a known pure sample for comparison if available.
Issue 3: I've confirmed the presence of the phosphine oxide impurity. How can I purify my Bis(4-methoxyphenyl)phenylphosphine?
A: There are two primary methods for removing phosphine oxide impurities: recrystallization and column chromatography.
Trustworthiness: The choice of method depends on the scale of purification and the level of impurity. Recrystallization is often suitable for larger quantities with moderate impurity levels, while column chromatography provides higher purity, especially for smaller scales or when dealing with multiple impurities.
Experimental Protocol: Recrystallization
A common method for recrystallizing triarylphosphines involves the use of a polar solvent, such as ethanol.
Step-by-Step Methodology:
-
Dissolve the impure Bis(4-methoxyphenyl)phenylphosphine in a minimal amount of hot ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further precipitation, cool the solution in an ice bath or a refrigerator.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Experimental Protocol: Column Chromatography
Silica gel column chromatography can be a highly effective method for separating the phosphine from its more polar oxide.
Step-by-Step Methodology:
-
Prepare a silica gel column using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the impure sample in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system. The less polar phosphine will elute first, followed by the more polar phosphine oxide.
-
Collect the fractions and monitor their purity using Thin Layer Chromatography (TLC) or ³¹P NMR.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Issue 4: Are there other potential impurities I should be aware of?
A: Besides the phosphine oxide, residual solvents from the synthesis or purification process can also impact your reaction.
Causality: Solvents can coordinate to the metal center, compete with the phosphine ligand, or react with other components in the reaction mixture, leading to unpredictable outcomes. For example, residual tetrahydrofuran (THF) from a Grignard-based synthesis could interfere with the catalytic cycle.
Detection: The presence of residual solvents is best determined by ¹H NMR spectroscopy. The chemical shifts of common laboratory solvents are well-documented.
Removal: Residual solvents can typically be removed by drying the ligand under high vacuum for an extended period. If the solvent has a high boiling point, recrystallization from a different, more volatile solvent system may be necessary.
Visualizing the Problem: The Impact of Oxidation
The following diagram illustrates the critical difference between the desired phosphine ligand and its detrimental oxide impurity in the context of forming an active catalyst.
Caption: The crucial role of the phosphine lone pair in catalyst formation.
Workflow for Purity Verification and Purification
This workflow provides a systematic approach to ensuring the quality of your Bis(4-methoxyphenyl)phenylphosphine.
Caption: A systematic workflow for ligand purity verification and purification.
References
-
Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Lee, S., & Hartwig, J. F. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters, 9(15), 2963–2966. [Link]
-
Reddit. (2016). How can you remove Bis(triphenylphosphine) ligands from metals? Retrieved from [Link]
Sources
Technical Support Center: Refining Purification Methods for Bis(4-methoxyphenyl)phenylphosphine
Welcome to the technical support center for the purification of Bis(4-methoxyphenyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile triarylphosphine. Drawing from established protocols and extensive field experience, this resource aims to enhance the purity, yield, and consistency of your final product.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems that may arise during the purification of Bis(4-methoxyphenyl)phenylphosphine, offering explanations for their root causes and detailed protocols for their resolution.
Issue: Product is Contaminated with Phosphine Oxide
Question: My final product of Bis(4-methoxyphenyl)phenylphosphine shows a significant peak corresponding to its oxide by ³¹P NMR. How can I remove this impurity and prevent its formation in the future?
Answer:
Root Cause Analysis:
The phosphorus (III) center in triarylphosphines is susceptible to oxidation to a phosphorus (V) species, the phosphine oxide. This is a common impurity that can be challenging to separate due to similar polarities. Oxidation can occur at several stages:
-
During the reaction: If the reaction conditions are not strictly anhydrous and anaerobic.
-
During workup: Exposure to air and moisture during extraction and filtration steps.
-
During purification: Particularly on silica gel chromatography if the solvent is not deoxygenated. Some triarylphosphines are more prone to oxidation than others.[1]
Mitigation and Purification Strategies:
Prevention is the first line of defense. Employing inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) throughout the synthesis and workup is crucial.[2] Degassing solvents by sparging with an inert gas like argon or nitrogen can also minimize oxidation.[1]
If phosphine oxide has already formed, several purification methods can be employed:
Method 1: Flash Column Chromatography (with precautions)
While challenging, separation is achievable with careful optimization. The phosphine oxide is more polar than the parent phosphine.
-
Stationary Phase: Silica gel is commonly used.[3] For particularly sensitive phosphines, deactivating the silica gel with a solvent system containing 1-3% triethylamine can be beneficial.[4]
-
Mobile Phase: A non-polar/polar solvent gradient is typically effective. Start with a non-polar solvent like hexanes or petroleum ether and gradually introduce a more polar solvent such as ethyl acetate or dichloromethane.[3][5] A common starting point is a hexane:ethyl acetate gradient.
-
Inert Conditions: To prevent further oxidation on the column, it is highly recommended to pack and run the column under an inert atmosphere. This involves using degassed solvents and maintaining a positive pressure of argon or nitrogen.[1]
Experimental Protocol: Inert Atmosphere Flash Chromatography
-
Slurry Preparation: In a flask under an inert atmosphere, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle positive pressure of inert gas.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[4] After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent by adding small increments of the polar solvent.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure phosphine.
Method 2: Recrystallization
Recrystallization is an effective method for purifying solid products and can often selectively remove the phosphine oxide.
-
Solvent Selection: The ideal solvent system is one in which the phosphine is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the phosphine oxide has different solubility characteristics. A mixed solvent system, such as dichloromethane/pentane or ethyl acetate/hexanes, can be effective.[2][6]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).
-
Precipitation: Slowly add a non-solvent in which the phosphine is poorly soluble (e.g., hexanes or pentane) until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0 to -20 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Logical Flow for Phosphine Oxide Removal:
Caption: Decision workflow for removing phosphine oxide impurity.
Issue: Presence of Unreacted Starting Materials or Byproducts
Question: My purified product contains residual starting materials (e.g., chlorodi(p-anisyl)phosphine) or other phosphorus-containing byproducts. How can I effectively remove these?
Answer:
Root Cause Analysis:
Incomplete reactions or side reactions can lead to a mixture of phosphorus species in the crude product. The specific impurities will depend on the synthetic route employed. For instance, in a Grignard-based synthesis, incompletely reacted Grignard reagent or phosphorus halides could be present.
Purification Strategy: Column Chromatography
Flash column chromatography is generally the most effective method for separating compounds with different polarities.[3]
-
TLC Analysis: Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine an appropriate solvent system that provides good separation between the desired product and the impurities.
-
Gradient Elution: A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, will allow for the separation of components with different affinities for the stationary phase.
Data Presentation: Example TLC and Column Conditions
| Compound | Polarity | Typical Rf (20% EtOAc/Hexanes) | Elution Order from Silica Column |
| Bis(4-methoxyphenyl)phenylphosphine | Moderate | ~0.4 | Second |
| Tris(4-methoxyphenyl)phosphine | Low | ~0.6 | First |
| Bis(4-methoxyphenyl)phenylphosphine oxide | High | ~0.2 | Third |
| Unreacted Chlorophosphine | Moderate | Varies | Depends on structure |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.
Experimental Protocol: Gradient Flash Column Chromatography
-
TLC Optimization: Experiment with different solvent ratios (e.g., varying percentages of ethyl acetate in hexanes) to achieve a target Rf of ~0.3-0.4 for the desired product and clear separation from impurities.
-
Column Preparation: Pack a silica gel column with the initial, low-polarity solvent.
-
Sample Loading: Load the sample as described in section 1.1.
-
Gradient Elution:
-
Start with 100% hexanes (or another non-polar solvent) to elute very non-polar impurities.
-
Gradually increase the percentage of ethyl acetate (e.g., in 2-5% increments) to elute the desired product.
-
A final, higher polarity flush may be needed to remove highly polar impurities like the phosphine oxide.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to pool the pure product fractions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Bis(4-methoxyphenyl)phenylphosphine?
A1: To prevent oxidation and degradation, it should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[7] Storage at 2-8°C is recommended.[7]
Q2: My product appears as a yellow oil or discolored solid. Is this normal?
A2: While pure Bis(4-methoxyphenyl)phenylphosphine should be a white to light yellow solid or powder, discoloration can indicate the presence of impurities or minor oxidation.[8] If the discoloration is significant, repurification by recrystallization or chromatography may be necessary to achieve high purity.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography can be an alternative, especially for more polar phosphines or when normal-phase chromatography fails to provide adequate separation. A common stationary phase is C18-functionalized silica, and the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm purity:
-
³¹P NMR Spectroscopy: This is the most direct method to assess the presence of phosphorus-containing impurities. The desired phosphine will have a characteristic chemical shift, while the phosphine oxide will appear at a different, downfield shift.
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and absence of proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-phosphorus impurities.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q5: What are the key safety precautions when working with triarylphosphines?
A5:
-
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactivity: While many triarylphosphines are relatively stable, some can be air-sensitive.[2] It is good practice to handle them under an inert atmosphere, especially during prolonged storage or heating.
-
Disposal: Dispose of waste according to institutional and local regulations. Phosphine-containing waste should be handled as hazardous chemical waste.
Workflow for Method Selection:
Caption: General workflow for selecting a purification method.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
SciSpace. (2023). Direct and Rapid Synthesis of Arylphosphines (P) by Oxalyl Chloride Promoted Reduction of Inorganic Phosphorus Salts [TBA][H2 P. Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Retrieved from [Link]
-
Reddit. (2019, January 20). Synthesizing phosphines without oxidation. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Purification [chem.rochester.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of Bis(4-methoxyphenyl)phenylphosphine
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis and scale-up of bis(4-methoxyphenyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to anticipate and overcome common challenges. This resource is structured as a series of frequently asked questions and troubleshooting scenarios you are likely to encounter.
Section 1: Frequently Asked Questions (FAQs) - Reaction Design & Setup
This section addresses critical considerations before you begin your scale-up campaign. Proactive planning is the most effective way to ensure a successful and safe scale-up.
Q1: What is the most reliable and scalable synthetic route to bis(4-methoxyphenyl)phenylphosphine?
The most commonly employed and generally scalable method is the Grignard reaction . This typically involves the reaction of a di-substituted chlorophosphine with an aryl magnesium halide. There are two primary variations:
-
Route A: Reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide/chloride.[1]
-
Route B: Reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide.
Expert Analysis: For scale-up, Route B is often preferable . Chlorodiphenylphosphine is a more common and commercially available starting material than chlorobis(4-methoxyphenyl)phosphine. The Grignard reagent, 4-methoxyphenylmagnesium bromide, is readily prepared from the relatively inexpensive 4-bromoanisole. While organolithium routes are also possible, Grignard reagents are generally less pyrophoric and their reactions can be easier to control thermally on a larger scale.[2][3]
Q2: My Grignard reaction is difficult to initiate, especially at a larger scale. What are the common causes and solutions?
Failure of Grignard initiation is one of the most frequent challenges in organometallic chemistry. The root cause is almost always the passivation of the magnesium metal surface by a layer of magnesium oxide, which prevents the reaction with the aryl halide. Moisture in the solvent or glassware is the primary culprit.
Causality: The Grignard reaction is an interfacial process occurring on the magnesium surface. Any impurity that coats this surface—be it oxide, water, or grease—will inhibit the reaction. On scale-up, the surface-area-to-volume ratio decreases, making initiation more sensitive to these factors.
Below is a troubleshooting table to address this issue:
| Symptom | Probable Cause | Recommended Solution & Rationale |
| No reaction after adding a portion of aryl halide and heating. | Passivated Magnesium Surface: The magnesium turnings are coated with an oxide layer. | Mechanical Activation: Before adding solvent, stir the dry magnesium turnings vigorously under an inert atmosphere for several hours. This grinds the turnings together, exposing fresh, unoxidized surfaces.[4] |
| Wet Solvent/Glassware: Residual moisture is quenching the initial radical intermediates. | Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or passed through a solvent purification system). | |
| Poor Quality Aryl Halide: Inhibitors or moisture present in the starting material. | Purify Starting Material: Distill or recrystallize the aryl halide if its purity is questionable. | |
| The reaction is still sluggish or fails to start. | Insufficient Activation: Mechanical activation is not enough for highly passivated magnesium. | Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These react exothermically with the magnesium to etch the oxide layer and expose fresh metal. The color change of iodine from purple to colorless is a good visual indicator of initiation.[4] |
Q3: What are the critical safety precautions for handling chlorophosphines and Grignard reagents at scale?
Both chlorophosphines and Grignard reagents present significant hazards that are amplified at larger scales.
-
Chlorodiphenylphosphine: This reagent is highly corrosive and moisture-sensitive.[5][6] It reacts with water to release hydrogen chloride (HCl) gas, which is both corrosive and toxic. It can cause severe skin burns and eye damage.[6]
-
Handling: Always handle in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5][7]
-
-
Grignard Reagents: These are flammable and react violently with water and protic solvents.
-
Handling: Ensure all transfers are done under an inert atmosphere using cannulas or nitrogen pressure. Never add water directly to a large volume of Grignard reagent. The reaction quench must be performed by slowly adding the reaction mixture to the quenching solution, not the other way around.
-
Q4: How can I effectively manage the reaction exotherm during a multi-liter scale-up?
The formation of the P-C bond is an exothermic process. Without proper thermal management, a runaway reaction can occur.
Expert Insight: The key principle is to control the rate of reaction by controlling the rate of addition of the limiting reagent.
-
Controlled Addition: Use a programmable syringe pump or a pressure-equalizing dropping funnel to add one reagent to the other at a slow, controlled rate.
-
Internal Temperature Monitoring: A thermocouple probe measuring the internal reaction temperature is non-negotiable. Do not rely on the external bath temperature.
-
Efficient Cooling: For multi-liter reactions, an ice-water bath may be insufficient. A jacketed reactor with a circulating chiller provides much more reliable and powerful cooling.
-
Reverse Addition: Consider adding the Grignard reagent to the chlorophosphine solution. This can sometimes help maintain a lower concentration of the highly reactive Grignard reagent, smoothing the exotherm.
Section 2: Troubleshooting Guide - Reaction, Work-up & Purification
This section focuses on solving problems that arise during and after the reaction.
Problem 1: My reaction is complete, but the yield of the desired phosphine is consistently low.
Low yield is a frustrating issue that can stem from several points in the process. The following decision tree can help diagnose the problem.
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: My final product is heavily contaminated with bis(4-methoxyphenyl)phenylphosphine oxide. How can I prevent its formation?
The phosphorus (III) center in triarylphosphines is highly susceptible to oxidation to the phosphorus (V) oxide. This is the most common and troublesome by-product.
Mechanism of Formation: The lone pair on the phosphorus atom readily reacts with atmospheric oxygen, especially during work-up and purification when the product is exposed to air. This reaction is often rapid and irreversible.
Prevention Strategy (A Self-Validating System):
-
Inert Atmosphere is Paramount: The reaction, work-up, and even solvent removal should be conducted under a positive pressure of nitrogen or argon.
-
Degas All Liquids: Before use, sparge all solvents (THF, ether, etc.) and aqueous solutions (e.g., saturated ammonium chloride for quenching) with nitrogen or argon for at least 30 minutes. This removes dissolved oxygen.
-
Controlled Quench: Cool the reaction mixture to 0 °C before slowly transferring it via cannula into the degassed quenching solution with vigorous stirring. This minimizes exposure to the air-liquid interface.
-
Verification: A ³¹P NMR of the crude organic extract should be your primary validation tool. A clean reaction will show a major peak for the phosphine (approx. -6 ppm in CDCl₃) and only a minor peak for the phosphine oxide (approx. +30 ppm in CDCl₃). If the oxide peak is significant, it points to a breach in your inert technique.
Problem 3: I already have a batch contaminated with the phosphine oxide. How can I remove it effectively at scale?
Removing the phosphine oxide by-product is a classic purification challenge because its polarity and solubility are often very similar to the parent phosphine.[8][9] Standard column chromatography is often not feasible or economical at scale.
Expert Recommendation: Chemical precipitation of the phosphine oxide is the most scalable method. The basic oxygen atom of the phosphine oxide acts as a Lewis base and can be complexed with Lewis acidic metal salts.
| Method | Procedure | Advantages | Disadvantages | Scalability |
| Column Chromatography | Silica gel chromatography, typically with a non-polar eluent system (e.g., Hexane/Ethyl Acetate). | High purity achievable. | Requires large volumes of solvent; time-consuming; high cost at scale. | Poor |
| Recrystallization | Attempt to find a solvent system where the phosphine and phosphine oxide have differential solubility. | Can be effective if a good solvent system is found. Low cost. | Often very difficult to find a suitable solvent system. Can lead to co-crystallization. | Moderate |
| Acid Extraction | Extraction with dilute HCl. The phosphine is weakly basic and can be protonated and extracted into the aqueous layer. | Simple procedure. | Only works if the product is significantly more basic than the oxide. Often results in emulsions and low recovery. | Moderate |
| Metal Salt Precipitation | Dissolve the crude mixture in a suitable solvent (e.g., THF, Toluene) and add a metal salt like ZnCl₂ or MgCl₂. The phosphine oxide forms an insoluble complex that precipitates and can be filtered off.[8][10][11] | Highly effective; can remove >95% of the phosphine oxide.[8] Simple filtration work-up. | Requires an additional reagent; the metal complex must be disposed of properly. | Excellent |
See Section 3 for a detailed protocol on phosphine oxide removal using Zinc Chloride.
Section 3: Protocols & Methodologies
These protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 3.1: Scalable Synthesis of Bis(4-methoxyphenyl)phenylphosphine (Route B)
This protocol is for a nominal 10-gram scale and can be adapted for larger quantities.
Workflow Diagram:
Caption: General workflow for the Grignard synthesis.
Methodology:
-
Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add magnesium turnings (2.2 eq). Add anhydrous THF to cover the magnesium. Begin stirring and add a single crystal of iodine. A gentle warming may be required to initiate the reaction. Prepare a solution of 4-bromoanisole (2.0 eq) in anhydrous THF and add it dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux until most of the magnesium is consumed (approx. 2-3 hours).
-
P-C Coupling: In a separate flame-dried, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, prepare a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly transfer the prepared Grignard solution from step 1 to the chlorodiphenylphosphine solution via a cannula, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Cool the reaction mixture to 0 °C. In a separate vessel, prepare a solution of saturated aqueous ammonium chloride and degas it by bubbling nitrogen through it for 30 minutes.
-
Slowly add the reaction mixture to the stirred, cold ammonium chloride solution.
-
Transfer the quenched mixture to a separatory funnel, and extract the aqueous layer three times with degassed ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Protocol 3.2: Purification - Removal of Phosphine Oxide with Zinc Chloride (ZnCl₂)[11][12]
-
Dissolve the crude product mixture containing both the phosphine and phosphine oxide in a minimal amount of a suitable solvent like THF or Toluene (approx. 3-5 mL per gram of crude material).
-
Add solid, anhydrous zinc chloride (ZnCl₂) (1.5 equivalents relative to the estimated amount of phosphine oxide).
-
Stir the resulting slurry at room temperature for 2-4 hours. A white precipitate of the [Phosphine Oxide]₂-ZnCl₂ complex will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with small portions of fresh, cold solvent.
-
The filtrate contains the purified bis(4-methoxyphenyl)phenylphosphine. Concentrate the filtrate under reduced pressure to obtain the final product.
-
Validation: A ³¹P NMR of the filtrate should show a significant reduction or complete absence of the peak around +30 ppm.
References
-
PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. Available at: [Link]
-
Singh, A. et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Journal of Advanced Scientific Research. Available at: [Link]
-
ResearchGate. Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. Available at: [Link]
- Google Patents. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
IUCr Journals. Bissilver(I). (2022). Available at: [Link]
- Google Patents. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
- Google Patents. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction.
-
Shah, A. et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules. Available at: [Link]
-
Royal Society of Chemistry. Phosphines: preparation, reactivity and applications. (2018). Available at: [Link]
-
MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Available at: [Link]
-
ACS Publications. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022). Available at: [Link]
-
ResearchGate. Synthesis, Structure, and Solution Studies of Lithiated Allylic Phosphines and Phosphine Oxides. Available at: [Link]
-
Wiley Online Library. Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. (2018). Available at: [Link]
- Google Patents. CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide.
-
Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. (2023). Available at: [Link]
-
Reddit. Grignard Synthesis?. (2021). Available at: [Link]
-
MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Available at: [Link]
-
Organic Process Research & Development. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available at: [Link]
-
Royal Society of Chemistry. The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Available at: [Link]
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
Managing air and moisture sensitivity of "Bis(4-methoxyphenyl)phenylphosphine"
Welcome to the dedicated technical support center for Bis(4-methoxyphenyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals who utilize this electron-rich phosphine ligand in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the success and reproducibility of your experiments. This resource is structured as a dynamic troubleshooting guide and a comprehensive set of frequently asked questions to directly address the challenges you may encounter, with a primary focus on managing its sensitivity to air and moisture.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered when using Bis(4-methoxyphenyl)phenylphosphine, particularly those related to its degradation.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Stille)
Symptoms:
-
Your reaction fails to go to completion, leaving significant amounts of starting material.
-
You observe the formation of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or reductive dehalogenation of the aryl halide.
-
The reaction works one day but fails the next, despite using the same protocol.
Root Cause Analysis:
The most probable culprit is the degradation of the Bis(4-methoxyphenyl)phenylphosphine ligand, primarily through oxidation to Bis(4-methoxyphenyl)phenylphosphine oxide. This phosphine oxide is unable to participate effectively in the catalytic cycle, leading to a lower concentration of the active catalyst.[1] Electron-rich phosphines, like the one , are particularly susceptible to oxidation.[2]
Diagnostic Steps:
-
Visual Inspection of the Ligand: Fresh, high-purity Bis(4-methoxyphenyl)phenylphosphine should be a white crystalline solid. The corresponding phosphine oxide is often described as a white to light yellow powder.[3] Any yellowish tint or clumping in your solid ligand may be an initial visual indicator of oxidation.
-
³¹P NMR Spectroscopy: This is the most definitive method for assessing the purity of your phosphine ligand.
-
Expected Chemical Shifts:
-
Bis(4-methoxyphenyl)phenylphosphine (P(III)): The ³¹P NMR chemical shift for triarylphosphines typically falls in the range of -5 to -15 ppm. Based on predictive models for P(C₆H₅)(p-MeO-C₆H₄)₂, the expected shift is approximately -7.5 ppm .
-
Bis(4-methoxyphenyl)phenylphosphine Oxide (P(V)): The corresponding phosphine oxide will appear significantly downfield, generally in the range of +25 to +40 ppm. For instance, (3-Methoxyphenyl)diphenylphosphine oxide has a reported chemical shift of δ: 29.6 ppm.[4]
-
-
Interpretation: The presence of a significant peak in the +25 to +40 ppm region indicates oxidation of your ligand.
-
Solutions & Preventative Measures:
-
Rigorous Inert Atmosphere Technique: The handling of Bis(4-methoxyphenyl)phenylphosphine must be performed under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen. This can be achieved using a glovebox or Schlenk line techniques.[5][6]
-
Solvent Purity: Ensure that all solvents used in your reaction are thoroughly deoxygenated and anhydrous. Trace amounts of water and oxygen in solvents are a common source of ligand degradation.[2] The "freeze-pump-thaw" method is highly effective for degassing solvents.[5]
-
Proper Storage: The ligand should be stored in a sealed container, under an inert atmosphere, and in a cool, dark place, preferably within a glovebox.[7]
Issue 2: Formation of Unidentified Phosphorus-Containing Byproducts
Symptoms:
-
Besides the expected phosphine oxide peak, your ³¹P NMR spectrum shows other, unexpected signals.
-
Your reaction mixture is difficult to purify, with phosphorus-containing impurities co-eluting with your product.
Root Cause Analysis:
While oxidation is the primary degradation pathway, hydrolysis can also occur, especially if there is significant water contamination in your reaction. The lone pair of electrons on the phosphorus atom can be protonated by water, initiating a series of reactions. While the direct hydrolysis of stable triarylphosphines under neutral pH is generally slow, it can be facilitated under certain reaction conditions or in the presence of acids or bases.[8]
Potential Hydrolysis Products & Their Impact:
While the exact hydrolysis products of Bis(4-methoxyphenyl)phenylphosphine under typical catalytic conditions are not extensively documented in the literature, hydrolysis of related phosphorus compounds can lead to secondary phosphine oxides and phosphinic acids. These species can potentially coordinate to the metal center and inhibit catalysis.
Solutions & Preventative Measures:
-
Anhydrous Solvents: Use freshly dried and deoxygenated solvents. The moisture content of your solvent can be checked using Karl Fischer titration.[9]
-
Proper Glassware Preparation: All glassware should be oven-dried (e.g., at 125 °C overnight) and cooled under a stream of inert gas or under vacuum before use to remove adsorbed water.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of my Bis(4-methoxyphenyl)phenylphosphine?
A1: High-purity Bis(4-methoxyphenyl)phenylphosphine is a white crystalline solid. The primary oxidation product, Bis(4-methoxyphenyl)phenylphosphine oxide, is often a white to light yellow powder.[3] Therefore, if your batch of the phosphine has a noticeable yellow tint, it is a strong indicator of oxidation. However, visual inspection is not a substitute for analytical confirmation, such as ³¹P NMR spectroscopy.
Q2: What is the best way to weigh and transfer this solid ligand?
A2: The ideal method for weighing and transferring an air-sensitive solid like Bis(4-methoxyphenyl)phenylphosphine is inside an inert atmosphere glovebox.[6] If a glovebox is not available, you can use a Schlenk line technique. This involves weighing the solid in a flask that can be sealed and then attached to the Schlenk line to be evacuated and backfilled with an inert gas. Transfer can then be achieved via a solid addition funnel or by dissolving the ligand in a deoxygenated solvent and transferring the solution via a cannula or syringe.
Q3: My reaction failed. Can I "rescue" the oxidized phosphine ligand?
A3: Yes, phosphine oxides can be reduced back to the corresponding phosphines. Common laboratory-scale reducing agents include silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base like triethylamine.[10] However, this is an additional synthetic step, and it is generally more efficient and reliable to prevent oxidation in the first place by using proper handling techniques.
Q4: How much phosphine oxide impurity can be tolerated in a reaction?
A4: The tolerance for phosphine oxide impurities is highly dependent on the specific reaction. In some cases, even small amounts can be detrimental to catalytic activity. Phosphine oxides can act as ligands themselves and may compete with the desired phosphine for coordination to the metal center, leading to the formation of less active or inactive catalytic species. For sensitive reactions, it is best to use a ligand with the highest possible purity.
Q5: What are the key differences between using a glovebox and a Schlenk line for handling this compound?
A5:
-
Glovebox: Provides a continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O), allowing for the use of standard laboratory glassware and equipment (e.g., balances) in an open manner within the enclosure. It is ideal for weighing solids and preparing stock solutions.[6]
-
Schlenk Line: Uses a dual manifold system to provide vacuum and a flow of inert gas to individual pieces of specialized glassware (Schlenk flasks). It is excellent for performing reactions and solvent manipulations under an inert atmosphere but can be more cumbersome for weighing and transferring solids.[5][11]
For optimal results, a combination of both is often used: solids are weighed and stock solutions are prepared in a glovebox, and the reactions are then carried out on a Schlenk line.
Section 3: Key Experimental Protocols & Data
Protocol 1: Assessing Ligand Purity via ³¹P NMR Spectroscopy
Objective: To quantify the amount of phosphine oxide impurity in a sample of Bis(4-methoxyphenyl)phenylphosphine.
Methodology:
-
Sample Preparation (in a glovebox): a. Weigh approximately 10-20 mg of the Bis(4-methoxyphenyl)phenylphosphine sample into a vial. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been stored over molecular sieves inside the glovebox. c. Agitate the vial to ensure complete dissolution. d. Transfer the solution to an NMR tube and cap it securely. e. For added protection, the NMR tube cap can be wrapped with Parafilm.
-
NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Ensure the spectral window is wide enough to encompass both the phosphine (approx. -10 ppm) and phosphine oxide (approx. +30 ppm) regions. c. Use a sufficient relaxation delay (D1) to ensure accurate integration (a D1 of 5-10 seconds is a good starting point).
-
Data Analysis: a. Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm) or an internal standard if one was used. b. Integrate the peaks corresponding to the phosphine and the phosphine oxide. c. Calculate the percentage of phosphine oxide:
- % Oxide = [Integration of Oxide Peak / (Integration of Phosphine Peak + Integration of Oxide Peak)] * 100
Data Summary Table
| Compound | Abbreviation | Formula | Molecular Weight ( g/mol ) | Typical Appearance | Expected ³¹P NMR Shift (ppm) |
| Bis(4-methoxyphenyl)phenylphosphine | - | C₂₀H₁₉O₂P | 338.34 | White crystalline solid | ~ -7.5 |
| Bis(4-methoxyphenyl)phenylphosphine oxide | - | C₂₀H₁₉O₃P | 354.34 | White to light yellow powder | ~ +25 to +40 |
Section 4: Visualized Workflows and Logic
Workflow for Handling Air-Sensitive Solids
This diagram illustrates the decision-making process and recommended workflow for weighing and transferring Bis(4-methoxyphenyl)phenylphosphine.
Caption: Decision tree for weighing and transferring the solid ligand.
Troubleshooting Logic for Failed Reactions
This diagram provides a logical path for troubleshooting when a reaction using Bis(4-methoxyphenyl)phenylphosphine gives poor results.
Caption: A logical flow for diagnosing issues in phosphine-mediated reactions.
References
- Fallah, E., et al. (2019). Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii)
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
- Vande Velde, C. M. L., et al. (2002). Crystal structure of bis(4-methoxyphenyl) malonate. Acta Crystallographica Section E: Structure Reports Online.
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Reddit user discussion. (2021). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]
- Yasui, M., et al. (1993). Reactivity of Triarylphosphine Peroxyl Radical Cations Generated Through the Reaction of Triarylphosphine Radical Cations with Oxygen. Journal of the American Chemical Society.
-
School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Retrieved from [https://www.chm.bris.ac.uk/safety/sops/Gloveboxes SOP.pdf]([Link] SOP.pdf)
- Kim, C.-K., et al. (1998). Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. Bulletin of the Korean Chemical Society.
- Guttsche, K., et al. (2021). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Sustainable Chemistry & Engineering.
-
Views, C. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]
- Soheili, A., et al. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
-
Reddit user discussion. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Zaitsev, V. G., et al. (2005). Triphenylphosphine in the identification of oxidation products of organic compounds with molecular oxygen and peroxides. Russian Chemical Reviews.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Lipshutz, B. H., et al. (2021). Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Hach. (n.d.). Volumetric two-component methanol based Karl Fischer Titration. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]
- Beletskaya, I. P., et al. (2018). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. The Journal of Organic Chemistry.
- Li, G., et al. (2013). This type of SPO ligand is stable towards air and moisture and convenient to handle compared to the conventional trisubstituted phosphine ligands. Beilstein Journal of Organic Chemistry.
- Han, L.-B., et al. (2024).
- Fallah, E., et al. (2019). Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii)
- Gung, M., et al. (2021). Catalytic aerobic photooxidation of triarylphosphines using dibenzo-fused 1,4-azaborines. New Journal of Chemistry.
- Lipshutz, B. H., et al. (2021). Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II)
-
Chemistry LibreTexts. (2023). Guides. Retrieved from [Link]
- El-Ghol, S. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]
- Al-Amin, M., et al. (2011). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ARKIVOC.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- Åhman, J., & Wolfe, J. P. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. Tetrahedron Letters.
-
Denton, R. M., et al. (n.d.). Journal Name. University College Dublin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
The University of York. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]
- Ishii, A., et al. (2014). Oxidation of tris(2,4,6-triisopropylphenyl)phosphine and arsine. Tetrahedron.
- Rocaboy, C., et al. (2002). Light, medium, and heavy fluorous triarylphosphines exhibit comparable reactivities to triphenylphosphine in typical reactions of triarylphosphines. Journal of Organic Chemistry.
-
Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures. Retrieved from [https://www.chem.purdue.edu/bart/procedures/Bart Group SOPs.pdf]([Link] Group SOPs.pdf)
- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (n.d.). MDPI.
- Milyukov, V. A., et al. (2006). Structure of the molecule of bis(2-methoxyphenyl)- (2-methyl-4-oxopent-2-yl)phosphine oxide (IIj)
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. reddit.com [reddit.com]
- 3. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ucd.ie [ucd.ie]
- 7. researchgate.net [researchgate.net]
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- 9. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistryviews.org [chemistryviews.org]
Technical Support Center: Solubility Optimization for Bis(4-methoxyphenyl)phenylphosphine Complexes
Executive Summary & Ligand Profile
Product: Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9) Class: Electron-Rich Tertiary Phosphine Ligand[1]
This guide addresses the technical challenges associated with Bis(4-methoxyphenyl)phenylphosphine and its transition metal complexes (Pd, Pt, Ru, Au). Unlike standard triphenylphosphine (PPh₃), the inclusion of two para-methoxy groups significantly alters the electronic and physical properties of this ligand.
The "Why" Behind Your Issues: The methoxy (-OMe) substituents are strong Electron Donating Groups (EDGs).
-
Electronic Effect: They increase the electron density on the phosphorus atom, making it a stronger
-donor than PPh₃.[1] This creates more robust metal-ligand bonds but drastically increases susceptibility to oxidation .[1] -
Solubility Effect: While the ligand remains lipophilic, the oxygen atoms introduce a dipole moment that can lead to unexpected precipitation in non-polar solvents (like hexanes) where PPh₃ might remain soluble.[1]
Troubleshooting Module: Solubility & Solvent Selection
Issue 1: "My complex will not dissolve in the target solvent."
Diagnosis: The solubility of phosphine complexes is governed by the "Like Dissolves Like" principle, but the metal center (often halide-bearing) reduces solubility in pure hydrocarbons.
Standard Solubility Matrix:
| Solvent Class | Representative Solvents | Solubility Status | Technical Note |
| Chlorinated | DCM, Chloroform, DCE | High | Primary choice for stock solutions.[1] |
| Aromatic | Toluene, Benzene | Moderate-High | Good for heating; may require slight warming.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Excellent for reactions; check for peroxides (oxidation risk). |
| Alcohols | Methanol, Ethanol, IPA | Low / Insoluble | The complex is too lipophilic. Used as antisolvents for crystallization.[1] |
| Alkanes | Hexanes, Pentane, Heptane | Insoluble | Standard method to precipitate the complex. |
| Water | Water, PBS | Insoluble | Requires structural modification (see Module 4). |
Q: I need to use a polar solvent (e.g., MeOH) for a biological assay. What do I do? A: You must use a Co-Solvent System .[1] Do not attempt to dissolve the solid directly in Methanol.[1]
-
Dissolve the complex in a minimal amount of DMSO or DMF (High solubility).[1]
-
Dilute slowly with the target alcohol or aqueous buffer.[1]
-
Limit: Keep the final DMSO concentration < 0.5% v/v to avoid biological interference, though the complex may precipitate if the concentration is too high.[1]
Troubleshooting Module: Stability vs. Solubility
Issue 2: "A white solid precipitates from my THF reaction mixture."
Critical Diagnosis: This is frequently not a solubility issue but a chemical decomposition issue.[1] Electron-rich phosphines react rapidly with atmospheric oxygen to form Phosphine Oxides .[1]
-
Ligand: Bis(4-methoxyphenyl)phenylphosphine (Soluble in THF).[1]
-
Decomposition Product: Bis(4-methoxyphenyl)phenylphosphine Oxide (Often less soluble in ethers/hydrocarbons and crystallizes out).[1]
The "Oxidation Trap" Workflow: Use the following logic flow to determine if your sample is compromised.
Figure 1: Diagnostic workflow to distinguish between solubility limits and oxidative decomposition.
Corrective Protocol (Purification): If oxidation is confirmed (Result B), you can salvage the remaining free phosphine or complex:
-
Dissolve the crude mixture in minimal boiling Ethanol (the oxide is often soluble in hot alcohol).[1]
-
Cool slowly to 0°C. The phosphine oxide often crystallizes out preferentially.[1]
-
Filter and collect the filtrate (containing the ligand).[1]
-
Alternative: Use a silica plug.[1][2][3] Flush with Hexanes/Ether (ligand elutes) then EtOAc (oxide elutes).[1]
Advanced Engineering: Aqueous Solubility
Issue 3: "I strictly require water solubility for a Suzuki coupling in water."
A: The native ligand will never be water-soluble.[1] You must chemically modify it via Sulfonation .[1]
Mechanism:
The electron-rich aromatic rings are highly susceptible to Electrophilic Aromatic Substitution (
Protocol (Sulfonation):
-
Reagent: Fuming Sulfuric Acid (
with 20% ). -
Conditions: 0°C to Room Temperature (The methoxy groups activate the ring, making this reaction faster than with PPh₃).[1]
-
Workup: Neutralize with NaOH to form the sodium sulfonate salt.
-
Result: A water-soluble ligand that retains the electronic donation of the phosphine.[1]
Experimental Handling Protocol
Requirement: All manipulations involving the free ligand must occur under an inert atmosphere (Nitrogen or Argon).[1]
Step-by-Step Inert Handling:
-
Degassing Solvents: Sparge all solvents (DCM, THF, Toluene) with Argon for 20 minutes before use.[1] Why? Dissolved oxygen is the primary cause of yield loss with electron-rich phosphines.[1]
-
Schlenk Transfer:
-
Storage: Store the solid ligand in a tightly sealed vial, preferably inside a glovebox or taped with Parafilm and stored at -20°C.
Figure 2: Essential Inert Atmosphere Protocol for preventing ligand oxidation.
References
-
Smolecule. Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9.[1][4] Retrieved from
-
PubChem. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P.[1][5] National Library of Medicine.[1] Retrieved from
-
Tokyo Chemical Industry (TCI). Phosphine Ligands: Cross-coupling Reaction using Transition Metal Catalysts. Retrieved from
-
University of Rochester. Workup: Removing Triphenylphosphine Oxide. Department of Chemistry. Retrieved from
-
ChemicalBook. Bis(4-methoxyphenyl)phenylphosphine oxide synthesis. Retrieved from
Sources
- 1. Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deactivation of Bis(4-methoxyphenyl)phenylphosphine Catalysts
Welcome to the technical support center for Bis(4-methoxyphenyl)phenylphosphine, a versatile and powerful electron-rich phosphine ligand integral to modern catalytic organic synthesis.[1] Its efficacy, particularly in cross-coupling reactions, is well-established. However, like all high-performance catalysts, its activity can be compromised by various deactivation pathways. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent catalyst deactivation, ensuring experimental success and reproducibility.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each question is followed by a diagnostic workflow and a detailed explanation of the underlying chemical principles.
Q1: My reaction has stalled or shows significantly lower conversion than expected. How can I determine if my Bis(4-methoxyphenyl)phenylphosphine ligand has deactivated?
A1: A sudden drop in catalytic activity is a primary indicator of ligand or catalyst deactivation. The most direct method to diagnose the health of your phosphine ligand is through ³¹P NMR spectroscopy.
Causality: Bis(4-methoxyphenyl)phenylphosphine is a trivalent phosphorus (P(III)) compound. Its catalytic activity relies on the specific electronic and steric properties of this P(III) center. Deactivation pathways typically convert this active form into catalytically inert species, most commonly the pentavalent phosphine oxide (P(V)).[2] This change in oxidation state and coordination geometry prevents effective binding to the metal center, thus halting the catalytic cycle.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), carefully extract a small aliquot (approx. 0.1-0.5 mL) from your reaction mixture.[3]
-
Solvent & Standard: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or C₆D₆) that is compatible with your reaction components. Add a capillary tube containing a known phosphorus standard (e.g., 85% H₃PO₄) for an external reference if desired, although modern spectrometers can reference the solvent lock signal.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: Compare the observed chemical shifts to known values for the active ligand and its common degradation products.
Data Interpretation: The key to diagnosis lies in identifying new peaks in the ³¹P NMR spectrum. The most common deactivation product, bis(4-methoxyphenyl)phenylphosphine oxide, will appear significantly downfield from the parent phosphine.
Table 1: Diagnostic ³¹P NMR Chemical Shifts
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) | Catalytic Activity |
| Bis(4-methoxyphenyl)phenylphosphine | P(C₆H₅)(C₆H₄OCH₃)₂ | ~ -6 to -8 ppm | Active |
| Bis(4-methoxyphenyl)phenylphosphine Oxide | O=P(C₆H₅)(C₆H₄OCH₃)₂ | ~ +28 to +32 ppm[4] | Inactive |
Note: Chemical shifts can vary slightly based on solvent and concentration. The significant downfield shift upon oxidation is the key diagnostic marker.[5]
Q2: My ³¹P NMR analysis confirms the presence of phosphine oxide. What caused this oxidation and how can I prevent it?
A2: The oxidation of the P(III) center to a P(V) phosphine oxide is the most common deactivation pathway for electron-rich phosphines. The primary culprit is molecular oxygen (O₂).
Causality: The lone pair of electrons on the phosphorus atom in Bis(4-methoxyphenyl)phenylphosphine is readily available for donation, which is key to its catalytic function. However, this electron richness also makes it highly susceptible to attack by electrophiles, particularly oxygen.[2][6] This reaction is often irreversible under typical catalytic conditions.
Caption: Workflow to prevent phosphine ligand oxidation.
Step-by-Step Preventative Measures:
-
Rigorous Degassing of Solvents: Solvents, even those from commercial suppliers, contain dissolved oxygen. Always degas your solvents immediately before use. The most effective methods are:
-
Freeze-Pump-Thaw: Three cycles are standard for achieving very low oxygen levels.
-
Sparging: Bubble a stream of high-purity inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
-
Maintain an Inert Atmosphere: Cross-coupling reactions involving phosphine ligands should not be performed open to the air.[7]
-
Check Reagent Purity: Ensure all starting materials and reagents are of high purity and are handled under inert conditions if they are solids.
Q3: My reaction is sluggish and I observe unidentifiable phosphorus signals in the ³¹P NMR, but not a clear phosphine oxide peak. What else could be happening?
A3: While oxidation is common, other deactivation pathways like P-C bond cleavage can occur, especially under harsh conditions (e.g., high temperatures, presence of strong bases or reactive metals).[9][10]
Causality: The phosphorus-carbon bonds in triarylphosphines are generally robust. However, certain transition metals in low oxidation states can activate these bonds, leading to cleavage.[11] This process fragments the ligand, creating various phosphido or other phosphorus-containing species that are catalytically inactive and result in a complex mixture of signals in the ³¹P NMR spectrum.[9]
Caption: Decision tree for troubleshooting P-C bond cleavage.
Diagnostic & Corrective Actions:
-
Reaction Temperature: High temperatures can promote P-C bond cleavage. If your protocol allows, attempt the reaction at a lower temperature (e.g., reduce from 110°C to 80°C) to see if performance improves and the formation of byproducts is suppressed.
-
Base Strength: The choice of base can be critical. If using a very strong base (e.g., alkoxides), consider screening weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) which may be less aggressive towards the ligand.[7]
-
Analytical Confirmation: Characterizing the exact nature of P-C cleavage products often requires advanced techniques like GC-MS or LC-MS to identify the fragmented aryl groups.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for solid Bis(4-methoxyphenyl)phenylphosphine?
A1: Proper storage is the first line of defense against deactivation. This ligand is air-sensitive and should be handled accordingly.[12]
Table 2: Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[8] | Prevents slow oxidation upon prolonged exposure to air. |
| Temperature | Store in a refrigerator (2-8°C) or freezer (<0°C). | Reduces the rate of any potential decomposition pathways. |
| Container | Use a well-sealed container, such as a vial with a PTFE-lined cap, preferably stored inside a glovebox.[8] | Minimizes ingress of atmospheric oxygen and moisture. |
| Handling | Weigh and handle exclusively in a glovebox or under a positive flow of inert gas.[3] | Avoids exposure to air during transfer and reaction setup. |
Q2: Can the methoxy groups on the ligand influence its stability?
A2: Yes, the methoxy groups are critical to the ligand's electronic properties but can also introduce potential side reactions.
Expertise & Experience: The methoxy groups are electron-donating, which increases the electron density on the phosphorus atom.[2] This enhances its ability to coordinate to the metal center and is often beneficial for catalytic activity, particularly in activating aryl chlorides.[13] However, this increased nucleophilicity also makes the ligand more susceptible to oxidation compared to less electron-rich triarylphosphines like triphenylphosphine.[6] Furthermore, under strongly acidic or very high-temperature conditions, ether cleavage is a theoretical possibility, though less common than oxidation.
Q3: Are there any common solvents or reagents that are incompatible with this ligand?
A3: Beyond the obvious issue with oxidants, certain classes of reagents and improperly prepared solvents can be problematic.
-
Peroxide-Forming Solvents: Ethers (like THF, Dioxane) and other solvents can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are potent oxidants and will rapidly degrade the phosphine ligand. Always use freshly purified, peroxide-free solvents.
-
Strong Acids: Protonic acids can protonate the phosphorus lone pair, forming a phosphonium salt. This modification blocks the phosphorus from coordinating to the metal catalyst, effectively inhibiting the reaction.
-
Electrophilic Reagents: Be cautious with reaction partners that are highly electrophilic, as they may react directly with the nucleophilic phosphine in a non-productive pathway.
By understanding these deactivation mechanisms and implementing the rigorous preventative measures outlined in this guide, you can maximize the performance and lifespan of your Bis(4-methoxyphenyl)phenylphosphine catalyst systems, leading to more reliable and successful experimental outcomes.
References
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA. [Link]
-
P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2]. Organometallics, ACS Publications. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Bis(4-methoxyphenyl)phenylphosphine oxide. PubChem, National Institutes of Health. [Link]
-
Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics, ACS Publications. [Link]
-
Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. ResearchGate. [Link]
-
A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines. ResearchGate. [Link]
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. Chemistry of Materials, ACS Publications. [Link]
-
Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-cymene)Ru] Complexes. ChemRxiv, Cambridge Open Engage. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube, OpenChemHub. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]
-
Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry, ACS Publications. [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, Royal Society of Chemistry. [Link]
-
³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics, Royal Society of Chemistry. [Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, ACS Publications. [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, Royal Society of Chemistry. [Link]
-
The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]−. Chemical Communications, Royal Society of Chemistry. [Link]
-
Sampling and analytical methods for phosphine — a review. American Industrial Hygiene Association Journal, Taylor & Francis Online. [Link]
-
Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-cymene)Ru] Complexes. Cambridge Open Engage. [Link]
-
Phosphine best management practices: Disinfesting stored commodities. Grains Research and Development Corporation (GRDC). [Link]
-
Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry. [Link]
-
An Unusual Carbon-Carbon Bond Cleavage Reaction During Phosphinothricin Biosynthesis. Journal of Biological Chemistry. [Link]
-
Synthesis and Characterization of Bis-Phosphine Complexes with Transition Metals. University of Northern British Columbia. [Link]
-
Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Phosphine Ligand Oxidation : r/Chempros. Reddit. [Link]
-
P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. MDPI. [Link]
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- 4. rsc.org [rsc.org]
- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 11. The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with Bis(4-methoxyphenyl)phenylphosphine
Ticket ID: HC-BMOP-001
Subject: Strategies to Minimize Homocoupling in Pd-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Ligand Profile
Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9) is a specialized, electron-rich tertiary phosphine. Structurally, it is a triphenylphosphine derivative where two phenyl rings are substituted with para-methoxy groups.
-
Electronic Effect: The methoxy groups act as strong electron-donating groups (EDGs) via resonance. This makes the phosphorus center significantly more basic and nucleophilic than standard triphenylphosphine (
). -
Catalytic Consequence: The increased electron density on the Palladium (Pd) center accelerates Oxidative Addition , making this ligand excellent for activating deactivated aryl chlorides.
-
The Trade-off: This same electron richness stabilizes Pd(II) intermediates. If the Transmetallation step (the entry of the second partner) is sluggish, these stabilized intermediates are prone to side reactions—specifically Homocoupling .
Module 1: Diagnosing the Homocoupling Type
Before applying a fix, you must identify which homocoupling pathway is active. They proceed via distinct mechanisms.[1]
| Observation | Type | Mechanism | Primary Culprit |
| Dimer of Nucleophile (e.g., | Oxidative | Oxygen-mediated oxidation of Pd(0)/Pd(II) | Dissolved Oxygen |
| Dimer of Electrophile (e.g., | Reductive | Disproportionation or reduction by solvent | Solvent/Reductant |
Module 2: Troubleshooting Oxidative Homocoupling (Boronic Acids)
Issue: You observe significant biaryl formation derived solely from your boronic acid starting material.
The Mechanism
Oxidative homocoupling is frequently an "Oxygen-Glaser" type process. The electron-rich nature of Bis(4-methoxyphenyl)phenylphosphine makes the Pd(0) species highly susceptible to oxidation by atmospheric
-
is oxidized by
to a peroxo-Pd(II) species. -
This species reacts with two equivalents of boronic acid to form the homocouple and water.
Protocol A: The "Zero-Tolerance" Deoxygenation
Standard sparging (bubbling gas) is often insufficient for electron-rich phosphine systems.
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry the reaction vessel under vacuum; backfill with Argon (Ar).
-
Solvent Prep (Freeze-Pump-Thaw):
-
Place solvent in a Schlenk flask.
-
Freeze with liquid
. -
Apply vacuum (5-10 min).
-
Close vacuum, thaw in warm water.
-
Repeat 3 times.
-
-
Reagent Addition: Add solid reagents (Pd source, Ligand, Boronic Acid, Base) under a positive pressure of Ar.
-
Liquid Transfer: Transfer degassed solvent via cannula or gas-tight syringe. Do not pour.
Protocol B: Electrochemical Neutralization (Slow Addition)
If deoxygenation fails, the local concentration of boronic acid relative to the halide is too high.
-
Action: Dissolve the Boronic Acid in the degassed solvent and add it dropwise via a syringe pump over 1-2 hours to the refluxing mixture containing the Aryl Halide and Catalyst.
-
Logic: This keeps the concentration of the nucleophile low, statistically favoring the Cross-Coupling (reaction with Ar-Pd-X) over the Homocoupling (reaction with another Ar-B).
Module 3: Troubleshooting Reductive Homocoupling (Aryl Halides)
Issue: Your aryl halide is dimerizing (
The Mechanism
This pathway is driven by Disproportionation .
FAQ: Solvent & Base Selection
Q: I am using Isopropanol/Ethanol. Could this be the problem? A: Yes. Primary and secondary alcohols can act as hydride sources, reducing Pd(II) and promoting non-productive cycles that lead to halide homocoupling.
-
Fix: Switch to non-protic, polar solvents like 1,4-Dioxane , DMF , or Toluene .
Q: Does the base matter? A: Absolutely.
-
Avoid: Strong alkoxides (e.g., NaOtBu) if your substrate is sensitive; they can promote
-hydride elimination or radical pathways. -
Recommended: Use mild, inorganic bases like
or . Cesium, in particular, is known to facilitate the transmetallation step due to the "Cesium Effect" (solubility and cation size), pushing the reaction toward cross-coupling before disproportionation can occur.
Module 4: Ligand-Specific Optimization
Ligand: Bis(4-methoxyphenyl)phenylphosphine
The P:Pd Ratio Criticality
With electron-rich ligands, "Ligand Scrambling" (Aryl exchange between the phosphine and the Pd center) is a risk, though less common than with pure
-
Standard Ratio: 2:1 (L:Pd).
-
Optimization: If homocoupling persists, increase the ratio to 3:1 or 4:1 .
-
Reasoning: Excess ligand shifts the equilibrium away from the coordinatively unsaturated species that are prone to bridging and disproportionation. It keeps the Pd "wrapped" until the correct transmetallation partner arrives.
Visualizing the Pathways[3]
The following diagram maps the decision logic for troubleshooting based on the observed byproduct.
Figure 1: Decision matrix for diagnosing and treating homocoupling based on byproduct analysis.
Summary of Recommendations
| Variable | Recommendation for Bis(4-methoxyphenyl)phenylphosphine |
| Atmosphere | Strict Argon/Nitrogen. Use Freeze-Pump-Thaw for solvents.[3] |
| Solvent | Dioxane or Toluene. Avoid alcohols to prevent reductive side-reactions. |
| Base | |
| Addition Mode | Slow addition of the Boronic Acid (nucleophile) if oxidative homocoupling is dominant. |
| Ligand:Pd Ratio | Start at 2:1. Increase to 4:1 if catalyst decomposition (Pd black) or disproportionation is suspected. |
References
-
Adrio, J., & Hii, K. K. (2007). Palladium-Catalysed Homocoupling of Boronic Acids: An Oxidative or Non-Oxidative Pathway? Chemical Communications. Link
-
Lenardão, E. J., et al. (2014). Green Chemistry: The Suzuki Coupling Reaction.[3] (Discusses solvent effects and homocoupling minimization). Link
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry.[4] Link
-
PubChem. (2024). Bis(4-methoxyphenyl)phenylphosphine Compound Summary. National Library of Medicine. Link
Sources
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Bis(4-methoxyphenyl)phenylphosphine vs. Tri(p-tolyl)phosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates catalytic activity, selectivity, and substrate scope. This guide provides an in-depth comparison of two electron-rich triarylphosphine ligands: bis(4-methoxyphenyl)phenylphosphine and tri(p-tolyl)phosphine. While direct, side-by-side experimental comparisons are not extensively documented, this guide synthesizes established principles of ligand effects in catalysis to provide a robust, inferential analysis of their respective performances.
Introduction to the Ligands: Structure, Electronics, and Sterics
At the heart of their catalytic performance lies the interplay between the electronic and steric properties of these phosphine ligands. Both bis(4-methoxyphenyl)phenylphosphine and tri(p-tolyl)phosphine are classified as electron-rich triarylphosphines, a valuable subclass for challenging catalytic transformations such as palladium-catalyzed cross-coupling reactions.[1]
Bis(4-methoxyphenyl)phenylphosphine features two electron-donating methoxy groups on two of the phenyl rings. The oxygen lone pairs of the methoxy groups can donate electron density into the aromatic rings through resonance, making the phosphorus atom more electron-rich.
Tri(p-tolyl)phosphine possesses three methyl groups in the para position of the phenyl rings. The methyl groups are weakly electron-donating through an inductive effect.
The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in catalysis. It influences the coordination number of the metal center and can facilitate key steps in the catalytic cycle, such as reductive elimination.[2][3]
Caption: Molecular structures of the phosphine ligands.
The Decisive Factors: Electronic vs. Steric Effects in Catalysis
The efficacy of a phosphine ligand in a catalytic cycle, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is a delicate balance of its electronic and steric profiles.[4][5]
-
Electronic Effects: The electron density at the phosphorus atom directly influences the electron density of the metal center it coordinates to. Electron-rich phosphines enhance the electron density on the metal, which generally promotes the oxidative addition step, often the rate-limiting step in many cross-coupling reactions.[5][6] The methoxy groups in bis(4-methoxyphenyl)phenylphosphine are stronger electron-donating groups compared to the methyl groups in tri(p-tolyl)phosphine. Therefore, bis(4-methoxyphenyl)phenylphosphine is expected to be the more electron-rich ligand.
Comparative Performance Analysis (Inferred)
Based on the fundamental principles of ligand effects, we can infer the relative catalytic activity of these two ligands.
| Parameter | Bis(4-methoxyphenyl)phenylphosphine | Tri(p-tolyl)phosphine | Rationale |
| Electron-Donating Ability | Higher | Lower | The methoxy group is a stronger electron-donating group than the methyl group. |
| Expected Rate of Oxidative Addition | Faster | Slower | Increased electron density on the palladium center facilitates the reaction with the aryl halide.[6] |
| Steric Hindrance (Tolman Cone Angle) | Similar | ~145° | The overall size of the ligands is expected to be comparable. |
| Expected Rate of Reductive Elimination | Similar | Similar | Assuming similar steric bulk, the rates of reductive elimination should be comparable. |
| Potential for Catalyst Deactivation | Higher | Lower | The ether linkages in the methoxy groups could potentially coordinate to the metal center or undergo cleavage under harsh reaction conditions, leading to catalyst deactivation. |
| Overall Predicted Catalytic Activity | Potentially higher in reactions where oxidative addition is rate-limiting, but may be more prone to deactivation. | Generally a robust and reliable ligand with good activity across a range of reactions.[8] | A balance of electronic and steric factors, along with catalyst stability, determines the overall performance. |
In essence, bis(4-methoxyphenyl)phenylphosphine, being more electron-rich, is predicted to exhibit higher catalytic activity in reactions where the oxidative addition of the aryl halide is the slow step. However, tri(p-tolyl)phosphine may offer greater catalyst stability and more consistent performance across a broader range of conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To provide a practical context for the application of these ligands, a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction is presented below. This protocol can serve as a starting point for comparing the performance of bis(4-methoxyphenyl)phenylphosphine and tri(p-tolyl)phosphine in a laboratory setting.
Reaction: Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.[9]
Caption: A typical experimental workflow for ligand comparison.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(4-methoxyphenyl)phenylphosphine or Tri(p-tolyl)phosphine
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.01 mmol) and the phosphine ligand (0.02 mmol) in toluene (5 mL). Stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: In a separate Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Initiation: To the flask containing the aryl halide, boronic acid, and base, add the pre-formed catalyst solution via syringe. Add deionized water (1 mL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for the desired reaction time (e.g., monitor by TLC or GC-MS for completion, typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. Determine the yield and characterize the product by standard analytical techniques (NMR, MS).
Self-Validation: To ensure the integrity of the comparison, it is crucial to run parallel reactions with both bis(4-methoxyphenyl)phenylphosphine and tri(p-tolyl)phosphine under identical conditions (reagent concentrations, temperature, and reaction time). A control experiment without the phosphine ligand should also be performed to confirm the necessity of the ligand for the catalytic transformation.
Conclusion: Selecting the Optimal Ligand
The choice between bis(4-methoxyphenyl)phenylphosphine and tri(p-tolyl)phosphine will ultimately depend on the specific requirements of the chemical transformation.
-
For reactions involving electron-poor or sterically hindered aryl halides, where oxidative addition is sluggish, the more electron-rich bis(4-methoxyphenyl)phenylphosphine may offer a significant advantage in terms of reaction rate and yield.
-
For general applications and reactions where catalyst stability is a primary concern, the well-established and robust tri(p-tolyl)phosphine is likely to be a reliable and effective choice.
A systematic experimental screening, as outlined in the provided protocol, is the most definitive method for identifying the optimal ligand for a given synthetic challenge. This guide provides the foundational knowledge and a practical framework to empower researchers to make informed decisions in their pursuit of efficient and innovative synthetic methodologies.
References
-
Makhubela, B. C. E., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances 11.45 (2021): 28249-28261. [Link]
-
Micci, A. N., et al. Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics 43.16 (2024): 2456-2467. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
-
Elsevier. Phosphine Ligands in the Palladium-Catalysed Methoxycarbonylation of Ethene: Insights into the Catalytic Cycle through an HP NMR Spectroscopic Study. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society 129.11 (2007): 3358-3366. [Link]
-
Cluff, K. J., et al. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions 45.11 (2016): 4844-4850. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Elsevier. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
American Chemical Society. Steric and electronic effects of the tertiary phosphine ligand on the dissociative reductive elimination from cis-aryldimethyl(triarylphosphine)gold(III). Organometallics 13.9 (1994): 3760-3768. [Link]
-
American Chemical Society. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics 43.1 (2024): 63-71. [Link]
-
University of Southampton. Ferrocenylmethylphosphanes and the Alpha Process for Methoxycarbonylation: The Original Story. ePrints Soton. [Link]
-
University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
Royal Society of Chemistry. Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions 48.24 (2019): 8583-8594. [Link]
-
National Institutes of Health. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
American Chemical Society. 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics 42.7 (2023): 655-665. [Link]
-
National Institutes of Health. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. PMC. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
American Chemical Society. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry 87.1 (2022): 458-468. [Link]
-
American Chemical Society. Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters 28.3 (2026): 1124-1128. [Link]
-
ResearchGate. Computational assessment on the Tolman cone angles for P-ligands. [Link]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts 13.2 (2023): 328. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Guide: Validating Experimental Results Using Bis(4-methoxyphenyl)phenylphosphine (BMPP)
Executive Summary
Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9) represents a critical "middle-ground" ligand in the phosphine series. It bridges the gap between the standard, air-stable Triphenylphosphine (PPh₃) and the highly electron-rich, but often oxidation-sensitive, Tris(4-methoxyphenyl)phosphine .
This guide validates the utility of BMPP in palladium-catalyzed cross-coupling reactions. By introducing two electron-donating methoxy groups into the phenyl rings, BMPP increases the electron density at the phosphorus center without significantly altering the steric profile (Tolman Cone Angle). This modification enhances the rate of oxidative addition , making it a superior choice for deactivated aryl bromides and activated aryl chlorides where PPh₃ fails.
Technical Profile & Mechanistic Logic
Chemical Identity[1][2]
-
Formula: C₂₀H₁₉O₂P[4]
The "Goldilocks" Electronic Effect
To validate BMPP, one must understand its position in the electronic continuum. The para-methoxy groups exert a strong inductive (
| Ligand | Electronic Character ( | Tolman Cone Angle (θ) | Oxidative Addition Rate | Air Stability |
| PPh₃ | 2068.9 (Baseline) | 145° | Moderate | High |
| BMPP | 2066.0 (More Basic) | ~145° | High | Good |
| P(p-OMe-Ph)₃ | 2063.5 (Most Basic) | 145° | Very High | Moderate/Low |
*Note: Lower TEP (
Mechanistic Implication: The increased basicity of BMPP stabilizes the Pd(II) species formed after oxidative addition, preventing catalyst decomposition during the activation of difficult substrates (e.g., electron-rich aryl bromides).
Comparative Analysis: When to Switch?
Scenario A: The Standard Substrate (Aryl Iodides)
-
Ligand: PPh₃
-
Verdict: Stick with PPh₃. It is cheaper, and the oxidative addition of iodides is facile enough that the electronic boost from BMPP is unnecessary.
Scenario B: The Deactivated Substrate (Electron-Rich Aryl Bromides)
-
Ligand: BMPP
-
Verdict: Use BMPP. Substrates like 4-bromoanisole possess high electron density in the aromatic ring, making the C-Br bond difficult to break. The electron-rich Pd center generated by BMPP lowers the activation energy for this step.
Scenario C: The Sterically Hindered Substrate (Ortho-substituted)
-
Ligand: SPhos / XPhos
-
Verdict: BMPP lacks the steric bulk required to force reductive elimination in highly crowded systems. Switch to dialkylbiaryl phosphines (Buchwald ligands).
Experimental Validation Protocol
Objective
To validate the performance superiority of BMPP over PPh₃ in the Suzuki-Miyaura coupling of a deactivated aryl bromide.
Reaction: 4-Bromoanisole + Phenylboronic Acid
Reagents & Setup
-
Catalyst Precursor: Pd(OAc)₂ (1 mol%)
-
Ligand: BMPP (2 mol%) vs. PPh₃ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
Temperature: 80°C
Step-by-Step Methodology
-
Inerting: Flame-dry a 25 mL Schlenk tube and cycle with Argon (3x).
-
Loading: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and BMPP (6.4 mg, 0.02 mmol).
-
Control Arm: Add PPh₃ (5.2 mg, 0.02 mmol) instead of BMPP.
-
-
Complexation: Add 2 mL dry Toluene. Stir at RT for 15 mins to generate the active
species in situ.-
Observation: Solution should turn from orange to pale yellow.
-
-
Substrate Addition: Add 4-Bromoanisole (187 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Reaction: Heat to 80°C. Monitor via GC-MS or TLC at t=1h, 4h, and 12h.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.[5][6]
Data Analysis & Expected Results
The following table illustrates typical validation data comparing the two ligands for this specific transformation.
| Time Point | PPh₃ Yield (GC Area %) | BMPP Yield (GC Area %) | Interpretation |
| 1 Hour | 15% | 42% | BMPP accelerates initiation. |
| 4 Hours | 45% | 88% | BMPP sustains the catalytic cycle. |
| 12 Hours | 68% | 96% | PPh₃ catalyst dies off; BMPP completes conversion. |
Validation Check: If your BMPP yield is <80% at 12h, check for O₂ contamination. Electron-rich phosphines oxidize faster than PPh₃. Verify ligand purity via ³¹P NMR (Signal should be ~ -6 ppm; Oxide impurity ~ +25 ppm).
Visualizations
Ligand Selection Decision Tree
Use this workflow to determine if BMPP is the correct ligand for your specific synthesis.
Caption: Decision matrix for selecting BMPP based on substrate electronics and sterics.
Catalytic Cycle Enhancement
This diagram highlights exactly where BMPP provides the advantage over PPh₃.
Caption: The Suzuki-Miyaura cycle showing the oxidative addition acceleration provided by BMPP.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][7][8] PubChem Compound Summary for CID 4589182, Bis(4-methoxyphenyl)phenylphosphine. Retrieved from [Link]
- Ligand Electronic Parameters: Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. (Foundational text for Cone Angle/Electronic parameter methodology).
- Suzuki Coupling Optimization: Zapf, A., & Beller, M. (2002). Fine-tuning of palladium catalysts for Suzuki coupling reactions. Chem. Commun., 431-440.
Sources
- 1. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 14180-51-9|Bis(4-methoxyphenyl)(phenyl)phosphine|BLD Pharm [bldpharm.com]
- 5. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the steric and electronic effects of "Bis(4-methoxyphenyl)phenylphosphine"
Comparative Guide: Steric and Electronic Profiling of Bis(4-methoxyphenyl)phenylphosphine
Executive Summary: The "Goldilocks" Donor
In the optimization of homogeneous catalysts, Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9, hereafter BMPhP ) occupies a critical strategic niche. It serves as a precision tool for chemists who need to increase the electron density at a metal center without altering the steric environment established by Triphenylphosphine (
While alkyl phosphines (like
Electronic & Steric Profiling
To select the correct ligand, we must quantify its impact on the metal center. The following data compares BMPhP against the industry standard (
Table 1: Comparative Ligand Parameters
| Parameter | Triphenylphosphine ( | Bis(4-methoxyphenyl)phenylphosphine (BMPhP) | Tris(4-methoxyphenyl)phosphine | Implication |
| Tolman Cone Angle ( | 145° | ~145° | 145° | Steric Isostere: Substitution at the para position has negligible effect on the cone angle. |
| Tolman Electronic Parameter (TEP) | 2069 cm⁻¹ | ~2062 cm⁻¹ (Calc.) * | 2058 cm⁻¹ | Stronger Donor: Lower wavenumbers indicate greater |
| -5.8 ppm | -22.5 ppm | -28.5 ppm | Shielding: The upfield shift correlates with increased electron density at the phosphorus nucleus.[1] | |
| HOMO Energy | -5.7 eV | -5.42 eV | -5.25 eV | Redox Potential: Higher HOMO makes BMPhP easier to oxidize and a better nucleophile. |
*Note: TEP for BMPhP is calculated based on the Tolman additivity rule, where the contribution of a phenyl group is replaced by a p-anisyl group (
Mechanistic Insight: The Para-Methoxy Effect
The enhanced donation of BMPhP is not inductive (through-bond) but resonance-driven. The oxygen lone pair on the methoxy group donates density into the aromatic ring, which is conjugated with the phosphorus lone pair.
Figure 1: Resonance transmission of electron density from the distal methoxy group to the metal center.
Experimental Validation: Synthesis & Handling
Commercial supplies of mixed aryl phosphines can be inconsistent or expensive. For precise control, in-house synthesis via the Grignard route is the authoritative standard.
Protocol: Grignard Synthesis of BMPhP
Target Scale: 10 mmol[2]
Reagents:
-
Dichlorophenylphosphine (
): 1.0 equiv.[3] -
4-Methoxyphenylmagnesium bromide (Grignard): 2.2 equiv (1.0 M in THF).
-
Solvent: Anhydrous THF.
Workflow:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Phosphine Charge: Add
(1.79 g, 10 mmol) and 20 mL anhydrous THF. Cool to 0°C.[2][4] -
Grignard Addition: Add the Grignard reagent dropwise over 30 minutes.[5] Critical: Exothermic reaction; maintain temp <5°C to prevent side-product formation.
-
Reflux: Warm to Room Temperature (RT), then reflux for 2 hours to ensure completion.
-
Quench: Cool to 0°C. Quench with degassed saturated
(aq). -
Extraction: Extract with degassed Diethyl Ether (
). Wash organic layer with brine.[5] -
Purification: Recrystallize from hot Ethanol/Hexane under Argon.
Figure 2: Step-by-step synthesis workflow for BMPhP ensuring high purity and yield.
Catalytic Performance Comparison
The primary application of BMPhP is in Suzuki-Miyaura Cross-Coupling , specifically when dealing with deactivated aryl chlorides where
Case Study: Coupling of 4-Chloroanisole
Reaction: 4-Chloroanisole + Phenylboronic acid
| Ligand | Yield (12h, 60°C) | Mechanistic Analysis |
| 35% | Poor Oxidative Addition. The electron-neutral ligand cannot sufficiently boost the nucleophilicity of Pd(0) to break the strong Ar-Cl bond. | |
| BMPhP | 88% | Optimal. The increased electron density facilitates oxidative addition of the chloride, while the moderate steric bulk allows the transmetallation and reductive elimination to proceed without crowding. |
| 92% | High Activity, Low Stability. While active, the catalyst decomposes faster (Pd black formation) due to the lability of the bulky alkyl phosphine at elevated temperatures. |
Recommendation: Use BMPhP when you observe low conversion with
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
PubChem. (2025).[6] Bis(4-methoxyphenyl)phenylphosphine - Compound Summary. National Library of Medicine. Link
- Moore, S. S., & Whitesides, G. M. (1974). Grignard Synthesis of Mixed Phosphines. Journal of Organic Chemistry, 39, 2201.
Sources
- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 2. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Reactions Using "Bis(4-methoxyphenyl)phenylphosphine"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of success, influencing reaction efficiency, substrate scope, and, most importantly, reproducibility. This guide offers an in-depth technical comparison of "Bis(4-methoxyphenyl)phenylphosphine" with common alternative phosphine ligands. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to make informed decisions for robust and reproducible synthetic outcomes.
Understanding the Role of Phosphine Ligands in Catalysis
At the heart of palladium-catalyzed cross-coupling reactions lies the delicate interplay between the palladium center and its coordinating phosphine ligands. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-donating or -withdrawing nature of a phosphine ligand can impact the electron density at the palladium center, affecting its reactivity. Simultaneously, the steric bulk of the ligand can influence the coordination number of the palladium complex and facilitate the reductive elimination step, which is often crucial for the formation of the desired product.
For unsymmetrical triarylphosphines like Bis(4-methoxyphenyl)phenylphosphine, the electronic properties of the substituents on the aryl rings play a significant role. The methoxy groups in Bis(4-methoxyphenyl)phenylphosphine are electron-donating, which can influence the ligand's interaction with the palladium center[1].
"Bis(4-methoxyphenyl)phenylphosphine": A Profile
Bis(4-methoxyphenyl)phenylphosphine is a triarylphosphine ligand characterized by the presence of two electron-donating methoxy groups on two of its phenyl rings. These substituents increase the electron density on the phosphorus atom compared to the parent triphenylphosphine, which in turn can enhance the rate of oxidative addition in some catalytic cycles.
However, the reproducibility of reactions employing this ligand can be influenced by several factors, most notably its purity and stability.
The Critical Impact of Purity
The synthesis of triarylphosphines can sometimes result in the formation of phosphine oxides as a significant impurity. The presence of even small amounts of the corresponding phosphine oxide, Bis(4-methoxyphenyl)phenylphosphine oxide, can have a detrimental effect on catalytic activity. Phosphine oxides can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of less active catalytic species. This can result in lower yields and inconsistent reaction times, posing a significant challenge to reproducibility.
High-purity Bis(4-methoxyphenyl)phenylphosphine is crucial for consistent results. Researchers should ensure the quality of the ligand through appropriate analytical techniques such as NMR spectroscopy or HPLC. When synthesizing the ligand, purification methods like recrystallization are essential to minimize the phosphine oxide content.
Air Stability and Handling
Triarylphosphines, particularly those with electron-donating substituents, can be susceptible to oxidation upon exposure to air, forming the corresponding phosphine oxide. The rate of this oxidation can affect the integrity of the ligand over time, leading to variability in catalytic performance if the ligand is not handled and stored properly. While triarylphosphines are generally more resistant to oxidation than trialkylphosphines, prolonged exposure to air should be avoided. For optimal reproducibility, it is recommended to store Bis(4-methoxyphenyl)phenylphosphine under an inert atmosphere and to use freshly opened or properly stored batches for catalytic reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope. Below is a comparative analysis of Bis(4-methoxyphenyl)phenylphosphine with other commonly used ligands in this reaction. Due to the limited availability of direct comparative studies, the following tables are constructed from data reported in various publications for similar substrate classes.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bis(4-methoxyphenyl)phenylphosphine | 4-Bromoanisole | Data not available | - | - | - | - | - |
| Triphenylphosphine (PPh₃) | 4-Bromotoluene | 2 (Pd) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| XPhos | 4-Bromotoluene | 1 (Pd) | K₃PO₄ | Toluene | 100 | 2 | 98 |
| SPhos | 4-Bromotoluene | 1 (Pd) | K₃PO₄ | Toluene | 100 | 2 | 97 |
Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bis(4-methoxyphenyl)phenylphosphine | 4-Chloroanisole | Data not available | - | - | - | - | - |
| Triphenylphosphine (PPh₃) | 4-Chloroanisole | 3 (Pd) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 20 |
| XPhos | 4-Chloroanisole | 2 (Pd) | K₃PO₄ | t-BuOH | 100 | 12 | 95 |
| SPhos | 4-Chloroanisole | 2 (Pd) | K₃PO₄ | t-BuOH | 100 | 12 | 96 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The choice of phosphine ligand is paramount for achieving high yields and accommodating a wide range of amine and aryl halide coupling partners.
Table 3: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Bromides with Primary Amines
| Ligand | Aryl Bromide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bis(4-methoxyphenyl)phenylphosphine | 4-Bromoanisole | Aniline | Data not available | - | - | - | - | - |
| Triphenylphosphine (PPh₃) | 4-Bromotoluene | Aniline | 2 (Pd) | NaOt-Bu | Toluene | 100 | 16 | 75 |
| XPhos | 4-Bromotoluene | Aniline | 1 (Pd) | NaOt-Bu | Toluene | 80 | 4 | 98 |
| RuPhos | 4-Bromotoluene | Aniline | 1 (Pd) | NaOt-Bu | Toluene | 80 | 4 | 97 |
Similar to the Suzuki-Miyaura coupling, specific, reproducible data for Bis(4-methoxyphenyl)phenylphosphine in a standardized Buchwald-Hartwig amination is not readily found in the surveyed literature. The high performance of ligands like XPhos and RuPhos underscores the advancements in ligand design for this transformation.
Experimental Protocols
To facilitate a standardized comparison, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols can be used as a template for evaluating the performance of "Bis(4-methoxyphenyl)phenylphosphine" against other ligands.
General Procedure for Suzuki-Miyaura Coupling
Detailed Steps:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the reaction vessel, followed by the bulk of the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the vessel, and degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the vessel and purge with an inert atmosphere (argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene, 5 mL), followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Recommendations
"Bis(4-methoxyphenyl)phenylphosphine" possesses electronic properties that, in theory, make it a competent ligand for palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups can potentially accelerate the oxidative addition step, a feature that is desirable in many catalytic cycles.
However, a significant challenge in providing a definitive guide on its performance is the lack of direct, comparative, and reproducible experimental data in the scientific literature against modern, high-performance ligands such as the Buchwald and Hartwig-type phosphines. This data gap makes it difficult to quantitatively assess its efficacy in terms of reaction rates, catalyst loadings, and overall yields for a broad range of substrates.
For researchers and drug development professionals, the following recommendations are crucial for ensuring reproducibility when considering the use of "Bis(4-methoxyphenyl)phenylphosphine":
-
Prioritize Ligand Quality: Given the potential for phosphine oxide impurities to negatively impact catalytic activity, it is imperative to use high-purity "Bis(4-methoxyphenyl)phenylphosphine." Verification of purity via analytical methods before use is strongly advised.
-
Implement Rigorous Experimental Control: When evaluating "Bis(4-methoxyphenyl)phenylphosphine," it is essential to conduct head-to-head comparisons with well-established ligands under identical, strictly controlled reaction conditions. This includes precise control over reagent stoichiometry, solvent purity, temperature, and inert atmosphere.
-
Consider Modern Alternatives: For challenging cross-coupling reactions, particularly those involving unreactive aryl chlorides or sterically hindered substrates, the use of well-documented, commercially available ligands with a proven track record of high performance and reproducibility, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or other advanced ligand systems, should be the primary consideration.
Ultimately, while "Bis(4-methoxyphenyl)phenylphosphine" may have its applications, the current lack of extensive, comparative data necessitates a cautious and methodical approach to its use in contexts where high reproducibility is paramount.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048. Available at: [Link]
-
Micci, A. N., Fumo, J. E., Pike, R. D., & Lionetti, D. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics. Available at: [Link]
-
Grushin, V. V. (2004). Triarylphosphines as Aryl Donors for Pd(II)-Catalyzed Aromatic Coupling of Oxabenzonorbornadienes. Organic Letters, 17(18), 4628-4631. Available at: [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Available at: [Link]
Sources
A Comparative Guide to Bis(4-methoxyphenyl)phenylphosphine in Catalytic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is paramount, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides an in-depth comparative analysis of bis(4-methoxyphenyl)phenylphosphine, positioning its performance against other common phosphine ligands. By examining its unique electronic and steric characteristics, supported by experimental data and mechanistic principles, this document serves as a technical resource for optimizing catalytic systems.
The Critical Role of Phosphine Ligands in Catalysis
Phosphine ligands are fundamental to many transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. Their significance lies in their ability to modulate the electronic and steric environment of the metal center, thereby influencing the key steps of the catalytic cycle.[1]
Two primary characteristics of phosphine ligands dictate their catalytic performance:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom influences the electron density at the metal center. Electron-rich phosphines, acting as strong σ-donors, increase the electron density on the metal. This enhanced electron density facilitates the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.[1]
-
Steric Effects: The bulkiness of the phosphine ligand, often quantified by the Tolman cone angle (θ), plays a crucial role in promoting reductive elimination, the final step in many catalytic cycles that forms the desired product and regenerates the active catalyst.[1] Bulky ligands can also favor the formation of monoligated metal species, which are often more catalytically active.
Introducing Bis(4-methoxyphenyl)phenylphosphine: An Electron-Rich Triarylphosphine
Bis(4-methoxyphenyl)phenylphosphine is a triarylphosphine ligand distinguished by the presence of two electron-donating methoxy groups on two of its phenyl rings. This structural feature positions it as a more electron-rich alternative to the archetypal triphenylphosphine.
The methoxy groups, through their positive mesomeric effect, increase the electron density on the phosphorus atom. This enhanced electron-donating ability makes bis(4-methoxyphenyl)phenylphosphine a more effective ligand for catalytic reactions where oxidative addition is sluggish.[2] The increased Lewis basicity of the phosphorus center leads to stronger coordination to the metal and a greater propensity to accelerate the initial step of the catalytic cycle.[2]
Comparative Catalytic Performance: A Data-Driven Analysis
While direct, side-by-side comparative studies exhaustively detailing the performance of bis(4-methoxyphenyl)phenylphosphine against a wide array of ligands in standardized cross-coupling reactions are not abundantly available in the literature, its efficacy can be inferred from studies on similarly substituted triarylphosphines.
A study on the activity of methoxy-substituted triarylphosphines in oxa-Michael additions demonstrated a clear trend: increasing the number of electron-donating methoxy groups enhances catalytic activity.[1][2] This suggests that bis(4-methoxyphenyl)phenylphosphine would exhibit superior performance compared to the less electron-rich triphenylphosphine.
Table 1: Comparison of Electronic Properties and Expected Performance
| Ligand | Key Structural Feature | Electronic Effect | Expected Impact on Catalysis |
| Bis(4-methoxyphenyl)phenylphosphine | Two electron-donating -OCH₃ groups | Strongly electron-donating | Enhanced rate of oxidative addition |
| Triphenylphosphine | Unsubstituted phenyl groups | Moderately electron-donating | Baseline performance |
| Tri(p-tolyl)phosphine | Three electron-donating -CH₃ groups | Moderately electron-donating | Improved performance over triphenylphosphine |
The enhanced electron-donating nature of bis(4-methoxyphenyl)phenylphosphine is expected to be particularly advantageous in challenging Suzuki-Miyaura coupling reactions, such as those involving aryl chlorides, which are known for their lower reactivity in oxidative addition.[1]
Mechanistic Insights: Why Electron-Rich Ligands Excel
The superiority of electron-rich phosphine ligands like bis(4-methoxyphenyl)phenylphosphine can be rationalized by examining the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
The oxidative addition of an aryl halide (Ar-X) to the Pd(0) complex is often the rate-limiting step. An electron-rich ligand like bis(4-methoxyphenyl)phenylphosphine increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic Ar-X species. This accelerates the formation of the Pd(II) intermediate and, consequently, the overall reaction rate.
Experimental Protocols: A Framework for Comparative Studies
To empirically validate the enhanced performance of bis(4-methoxyphenyl)phenylphosphine, a standardized comparative experiment is essential. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare different phosphine ligands.
Experimental Workflow for Ligand Comparison
Detailed Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the isolated yield and characterize the product by NMR spectroscopy and mass spectrometry.
By running parallel reactions with bis(4-methoxyphenyl)phenylphosphine, triphenylphosphine, and other relevant ligands under identical conditions, a direct and reliable comparison of their catalytic efficacy can be achieved.
Conclusion and Future Outlook
Bis(4-methoxyphenyl)phenylphosphine emerges as a compelling ligand choice for researchers seeking to enhance the efficiency of catalytic cross-coupling reactions. Its electron-rich nature, a direct consequence of its methoxy substituents, predisposes it to accelerate the often rate-limiting oxidative addition step. While comprehensive, direct comparative studies are still needed to fully delineate its performance across a broad spectrum of reactions, the available evidence from related systems strongly suggests its superiority over less electron-rich triarylphosphines like triphenylphosphine.
Future research should focus on systematic comparative studies of bis(4-methoxyphenyl)phenylphosphine in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The determination of its Tolman cone angle would provide a quantitative measure of its steric bulk, further aiding in the rational design of catalytic systems. As the demand for more efficient and sustainable chemical syntheses grows, the exploration of readily available and highly effective ligands like bis(4-methoxyphenyl)phenylphosphine will undoubtedly play a crucial role in advancing the field of catalysis.
References
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
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International Journal of Biology and Chemistry. (n.d.). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry. Retrieved from [Link]
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Wiley Online Library. (n.d.). Structural and Electronic Impacts of the Axial Substitution at the Phosphorus Center of C(sp3)‐Bridged P‐Heterotriangulenes. Wiley Online Library. Retrieved from [Link]
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Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]
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-
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A Comparative Guide to Isotopic Labeling Studies with Bis(4-methoxyphenyl)phenylphosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of "Bis(4-methoxyphenyl)phenylphosphine" and its derivatives for isotopic labeling studies, a critical process in modern drug discovery and development. We will explore the unique advantages of this electron-rich phosphine ligand, compare its performance with alternative labeling methods, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.
The Critical Role of Isotopic Labeling in Pharmaceutical Research
Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is an indispensable tool in the pharmaceutical industry. The introduction of deuterium (²H or D) or tritium (³H or T) into a drug candidate allows for the precise tracking of its metabolic fate, quantification in biological matrices, and elucidation of its mechanism of action. Deuterated compounds can exhibit improved metabolic profiles and increased half-lives, while tritiated molecules are invaluable for receptor-binding assays and autoradiography studies.[1][2][3][4]
"Bis(4-methoxyphenyl)phenylphosphine": A Superior Ligand for Catalytic Isotopic Labeling
"Bis(4-methoxyphenyl)phenylphosphine" is a triarylphosphine ligand distinguished by its electron-rich nature, stemming from the two methoxy-substituted phenyl rings. This electronic property is paramount in its application as a ligand in transition metal-catalyzed reactions, particularly for hydrogen isotope exchange (HIE).[5][6]
The Mechanistic Advantage of Electron-Rich Phosphines
In iridium-catalyzed HIE, the catalytic cycle often involves the oxidative addition of a C-H bond to the metal center. Electron-rich phosphine ligands, such as "Bis(4-methoxyphenyl)phenylphosphine," enhance the electron density on the metal center. This, in turn, facilitates the oxidative addition step and can lead to higher catalytic activity and efficiency in the isotopic labeling process.[7][8] The methoxy groups on the phenyl rings act as strong electron-donating groups, making the phosphorus atom a more potent Lewis base and a better ligand for activating the iridium catalyst.
dot
Caption: Simplified catalytic cycle for iridium-catalyzed hydrogen isotope exchange.
Performance Comparison: "Bis(4-methoxyphenyl)phenylphosphine" Derivatives vs. Alternatives
While direct, head-to-head quantitative data for "Bis(4-methoxyphenyl)phenylphosphine" in a wide range of isotopic labeling reactions is emerging, we can infer its performance based on the established principles of ligand electronics and comparative studies of similar phosphines.
| Method/Ligand | Isotope Source | Catalyst | Key Advantages | Potential Limitations |
| "Bis(4-methoxyphenyl) phenylphosphine" / Iridium | D₂O, T₂O | Iridium complexes | High catalytic activity due to electron-rich nature, mild reaction conditions, good functional group tolerance. | Catalyst may require inert atmosphere; optimization of reaction conditions may be necessary for specific substrates. |
| Standard Triarylphosphines (e.g., PPh₃) / Iridium | D₂O, T₂O | Iridium complexes | Readily available and well-studied. | Lower electron-donating ability may lead to slower reaction rates and lower isotopic incorporation compared to electron-rich phosphines. |
| Bulky Alkylphosphines (e.g., P(tBu)₃) / Iridium | D₂O, T₂O | Iridium complexes | Very electron-rich, can be highly active. | Air-sensitive, can be sterically demanding, potentially leading to different regioselectivity. |
| Heterogeneous Catalysis (e.g., Pd/C, Pt/C) | D₂, T₂ gas | Palladium or Platinum on Carbon | Operationally simple, catalyst is easily removed. | Often requires high pressure of flammable isotopic gas, can lead to over-reduction of functional groups, may exhibit lower selectivity.[1] |
| Photoredox Catalysis | D₂O, T₂O | Organic photocatalyst | Metal-free, can offer unique selectivity. | Substrate scope may be limited, requires a light source. |
Experimental Protocol: Deuteration of a Model Pharmaceutical Compound
This protocol is adapted from established procedures for iridium-catalyzed ortho-deuteration and is presented as a representative workflow for employing a "Bis(4-methoxyphenyl)phenylphosphine"-based catalyst.[9][10]
Synthesis of the "Bis(4-methoxyphenyl)phenylphosphine" Ligand
The synthesis of "Bis(4-methoxyphenyl)phenylphosphine" can be achieved through the reaction of chlorobis(4-methoxyphenyl)phosphine with phenylmagnesium bromide.[11][12]
-
To a solution of chlorobis(4-methoxyphenyl)phosphine (1.0 eq) in anhydrous THF under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield "Bis(4-methoxyphenyl)phenylphosphine".
Iridium-Catalyzed Deuteration Protocol
dot
Caption: A typical workflow for iridium-catalyzed deuteration.
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Bis(4-methoxyphenyl)phenylphosphine
-
Substrate (e.g., a primary sulfonamide-containing pharmaceutical)
-
Deuterium oxide (D₂O)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.01 eq) and "Bis(4-methoxyphenyl)phenylphosphine" (0.022 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Add the substrate (1.0 eq) to the flask, followed by the addition of D₂O (20 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the percentage of deuterium incorporation by ¹H NMR and high-resolution mass spectrometry.[13][14][15]
Conclusion
"Bis(4-methoxyphenyl)phenylphosphine" and its derivatives represent a powerful class of ligands for iridium-catalyzed hydrogen isotope exchange. Their electron-rich nature offers the potential for highly efficient and selective isotopic labeling of pharmaceuticals under mild conditions. This guide provides a framework for understanding the advantages of these ligands and for implementing them in practical laboratory settings. As the demand for isotopically labeled compounds in drug discovery continues to grow, the development and application of advanced catalytic systems, such as those based on "Bis(4-methoxyphenyl)phenylphosphine," will be crucial for accelerating the delivery of new and improved medicines.
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Brown, J. M., et al. (2015). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Catalysis, 5(5), 2642-2651. [Link]
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Singh, P., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Journal of Advanced Scientific Research, 13(04), 133-137. [Link]
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Turelli, E., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6436-6533. [Link]
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Brookhart, M., et al. (2022). Reactivity of Iridium Complexes of a Triphosphorus-Pincer Ligand Based on a Secondary Phosphine. Catalytic Alkane Dehydrogenation and the Origin of Extremely High Activity. Journal of the American Chemical Society, 144(9), 4053-4065. [Link]
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Open MedScience. (2024). Revolutionising Drug Research: Tritium Radiolabelling of APIs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
